Feruloylputrescine

Catalog No.
S1799947
CAS No.
91000-11-2
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feruloylputrescine

CAS Number

91000-11-2

Product Name

Feruloylputrescine

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+

InChI Key

SFUVCMKSYKHYLD-FNORWQNLSA-N

SMILES

Array

Synonyms

N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide Trifluoroacetic Acid Salt; N-(4-Aminobutyl)-4-hydroxy-3-methoxycinnamamide; N-Feruloylputrescine; NSC 602818 Trifluoroacetic Acid Salt; Subaphylline Trifluoroacetic Acid Salt

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O

Subaphyllin is a hydroxycinnamic acid.
Feruloylputrescine has been reported in Remusatia vivipara, Solanum tuberosum, and other organisms with data available.
structure given in first source

Feruloylputrescine discovery and identification in citrus

Author: Smolecule Technical Support Team. Date: February 2026

Initial Discovery and Identification in Citrus

The compound was first isolated and identified from citrus in a 1965 study published in Nature [1]. The following table summarizes the key details from this foundational work.

Aspect Technical Details
Publication Wheaton, T. A., & Stewart, I. (1965). Feruloylputrescine: Isolation and Identification from Citrus Leaves and Fruit. Nature, 206(984), 620–621 [1].
Source Material Leaves and juice of grapefruit (Citrus × paradisi Macf.) [1].

| Chemical Identity | IUPAC Name: N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide Original Name: Subaphylline [1] [2]. | | Initial Context | Identified during an investigation of nitrogenous bases (like octopamine and synephrine) in citrus, noted for its interesting pharmacological properties [1]. |

Biosynthetic Pathway

This compound is a conjugate of ferulic acid and putrescine. The diagram below outlines its biosynthetic pathway within the context of citrus polyamine metabolism.

f Arginine Arginine Ornithine Ornithine Arginine->Ornithine  Arginase Agmatine Agmatine Arginine->Agmatine  ADC Putrescine Putrescine Ornithine->Putrescine  ODC This compound This compound Putrescine->this compound  Conjugation N-carbamoylputrescine N-carbamoylputrescine Agmatine->N-carbamoylputrescine  AIH N-carbamoylputrescine->Putrescine  NPL1 Ferulic Acid Ferulic Acid Ferulic Acid->this compound  Conjugation

Biosynthesis of this compound from arginine in citrus. ODC: Ornithine Decarboxylase; ADC: Arginine Decarboxylase; AIH: Agmatine Iminohydrolase; NPL1: N-carbamoylputrescine Amidohydrolase. Pathway based on synthesis from [2].

Modern Context: Role in Citrus Health and Disease

Recent research has profoundly advanced our understanding of this compound's function, especially in plant-pathogen interactions.

  • Key Discovery in HLB Pathogenesis: A 2024 study using spatial metabolomics and 3D molecular mapping revealed a critical mechanism in Huanglongbing (HLB) or "citrus greening" disease [3] [4] [5].

    • The causative bacterium, Candidatus Liberibacter asiaticus (CLas), appears to manipulate the host's metabolism.
    • It promotes the conversion of ferulic acid (which has antimicrobial properties) into This compound.
    • This conversion depletes a key defense compound and leads to the accumulation of this compound, which is strongly correlated with disease severity [3] [5].
  • Therapeutic Implications: This discovery revealed a host-directed therapeutic target.

    • In vitro assays confirmed that both ferulic acid and related bioflavonoids exhibit strong bactericidal activity against CLas, on par with the antibiotic oxytetracycline [5].
    • This identifies them as promising, plant-derived alternatives to antibiotics for managing HLB [3] [5].

Experimental Protocols for Identification

The following table summarizes the core methodologies used to identify and study this compound, from its initial discovery to modern analysis.

Method Category Specific Techniques & Workflow

| Initial Isolation & Identification (1965) | 1. Extraction & Isolation: From plant juice or leaves. 2. Chromatography: Paper and/or thin-layer chromatography (TLC) for separation and preliminary analysis [1]. 3. Chemical Analysis: Crystallization, analysis of hydrolysis products (ferulic acid, putrescine), and direct comparison with a synthetic standard for confirmation [1]. | | Modern Metabolomics & Spatial Mapping (2024) | 1. Sample Collection: High-resolution collection of small tissue pieces from specific locations on a plant (e.g., single leaves, branches) [4] [5]. 2. Liquid Chromatography-Mass Spectrometry (LC-MS): Untargeted metabolomic profiling of the collected samples [5]. 3. Data Processing & 3D Mapping: - Molecular Networking: Clusters MS/MS data to identify structurally related metabolites [5]. - Spatial Visualization: Metabolite concentrations are mapped back onto 3D models of the sampled plant structure to visualize chemical distributions [4] [5]. 4. In vitro Bioassay: Candidate bactericidal compounds (e.g., ferulic acid) are tested against CLas in a laboratory setting to confirm antimicrobial activity [5]. |

The experimental workflow for modern spatial metabolomics is visualized below.

g A Sample Collection (Precise tissue sampling) B LC-MS Analysis (Untargeted Metabolomics) A->B C Data Processing & Molecular Networking B->C D 3D Spatial Mapping (Metabolite visualization) C->D E Hypothesis Formulation & In vitro Testing D->E

Workflow for spatial metabolomics used in recent this compound research. LC-MS: Liquid Chromatography-Mass Spectrometry. Based on methodologies from [4] [5].

Emerging Applications and Significance

The understanding of this compound has expanded into new areas with practical potential.

  • Cardiovascular Health: A 2024 study identified this compound in orange peel extract as a novel inhibitor of an enzyme (cntA/B) involved in the production of trimethylamine (TMA), a metabolite linked to cardiovascular disease [6]. This suggests a potential for repurposing citrus peels into health-promoting ingredients [6].

References

Biological Activities and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Feruloylputrescine exhibits a range of biological activities, as detailed in the table below.

Application Area Observed Activity / Model Used Key Findings / Mechanism
Cardiovascular Health In vitro (HepG2 cells); In vivo (high-fat diet mice) [1] [2] Inhibits microbial enzymes CntA/B, reducing TMA production; suppresses FMO3 expression, lowering TMAO levels linked to cardiovascular disease [1] [2].
Plant-Pathogen Interaction Citrus plants infected with Candidatus Liberibacter asiaticus (CLas) [3] [4] Accumulates in HLB-diseased tissue; pathogen may convert antimicrobial ferulic acid to non-toxic this compound to evade plant defense [3] [4].
Anticancer Research In vitro (HepG2 hepatocellular carcinoma cells) [5] Exhibits cytotoxicity; induces cell cycle arrest and apoptosis in HepG2 cells by downregulating EGFR, AKT1, and SRC expression [5].
Smooth Muscle Physiology Ex vivo (muscle strip contraction assay) [1] Inhibits noradrenaline-induced urethral smooth muscle contraction [1].
Anti-Aging Research In vivo (Caenorhabditis elegans) [6] Identified as a differential metabolite in a study of Lycium ruthenicum extract, which prolonged lifespan [6].

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from cited studies.

  • UHPLC-MS/MS Analysis for Metabolomic Identification [5]

    • Sample Preparation: Honey samples were suspended in pre-cooled 80% methanol, incubated on ice, and centrifuged. The supernatant was diluted and centrifuged again before injection.
    • Instrumentation: Vanquish UHPLC system coupled with a Q Exactive HF/X mass spectrometer.
    • Chromatography: Hypersil Gold column (100 mm × 2.1 mm, 1.9 μm).
    • Metabolite Annotation: Performed using non-targeted metabolomics approaches.
  • In Vitro Assay for TMAO Reduction in HepG2 Cells [1]

    • Cell Line: HepG2 (human hepatocellular carcinoma).
    • Treatment: 10 µg/mL this compound for 24 hours.
    • Analysis:
      • qPCR: Measured suppression of FMO3 mRNA expression.
      • Western Blot: Analyzed reduction in FMO3 protein expression.
      • TMA Measurement: Quantified decreased TMA production.
  • In Vivo Assay for Cardiovascular Health [1]

    • Animal Model: High-fat diet-induced C57BL/6 mice.
    • Dosage & Administration: 10 mg per gram of diet, administered daily for 6 weeks.
    • Outcome Measurement: Significant reduction in TMA and TMAO levels.

Biosynthesis and Functional Pathway

This compound is synthesized in plants through the conjugation of ferulic acid and putrescine. The following diagram illustrates its biosynthesis and multifaceted roles.

fp cluster_biosynthesis Biosynthesis in Plants cluster_roles Biological Roles & Research LArginine LArginine Putrescine Putrescine LArginine->Putrescine Decarboxylation (ADC/ODC) FerulicAcid FerulicAcid This compound This compound FerulicAcid->this compound Putrescine->this compound Cardio Cardiovascular Health (TMAO Reduction) This compound->Cardio PlantDefense Plant Defense (Pathogen Interaction) This compound->PlantDefense Cancer Anticancer Activity (HepG2 Apoptosis) This compound->Cancer Other Other Activities (Smooth Muscle, Aging) This compound->Other

Diagram of this compound biosynthesis from L-arginine/ferulic acid and its multifaceted biological activities.

Future Research and Therapeutic Potential

The unique properties of this compound open several promising research avenues:

  • Therapeutic Agent Development: Its efficacy in inhibiting TMAO production and inducing cancer cell apoptosis supports its potential as a lead compound for novel cardiovascular drugs and anticancer agents [5] [1] [2].
  • Sustainable Agriculture: The role in plant-pathogen interactions suggests it could be leveraged to develop natural, sustainable strategies for managing crop diseases like Citrus Greening (HLB) [3] [4].
  • Waste Valorization: Its presence in orange peel, a major byproduct of the juice industry, highlights an opportunity for valorizing agricultural waste into high-value health-promoting ingredients [2].

References

Documented Pharmacological Activities and Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from scientific studies on feruloylputrescine's bioactivity.

Pharmacological Property Experimental Findings Experimental Model Citation
Chemopreventive Induced the phase II detoxifying enzyme Quinone Reductase (QR); specific feruloyl putrescines showed QR induction >1000 units/mg. In vitro assay using mouse hepatoma cell line (Hepa1c1c7) [1]
Antimicrobial Demonstrated high bactericidal activity against Candidatus Liberibacter asiaticus (CLas), on par with the antibiotic oxytetracycline. In vitro bioassay [2]
Anti-inflammatory Inhibited the production of nitric oxide (NO), an inflammatory mediator. In vitro assay [1]
Role in Plant Defense Accumulation in plant tissues is highly correlated with the severity of bacterial infection (Huanglongbing). Citrus plants ( in planta analysis via mass spectrometry) [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in the cited studies.

Protocol for Assessing Chemopreventive Potential

This method measures the induction of Quinone Reductase (QR), a phase II detoxifying enzyme, which is a recognized mechanism for chemoprevention [1].

  • Cell Line: Mouse hepatoma cells (Hepa1c1c7).
  • Procedure: Cells are cultured in 96-well plates and incubated with the test compound (e.g., this compound extracts) for a set period.
  • QR Activity Assay: After incubation, cells are lysed. The QR activity is measured in a reaction mixture containing the cell lysate, a glucose-6-phosphate dehydrogenase-coupled system, and menadione as a substrate. The reduction of a tetrazolium dye (like MTT) is monitored spectrophotometrically.
  • Cytotoxicity Assessment: A parallel assay is conducted to measure cytotoxicity, often using protein content or a separate cell viability dye, to ensure that QR induction is not a side effect of cell stress.
  • Data Analysis: Specific QR activity is calculated in units per milligram of protein. A compound is considered a potent inducer if it doubles the QR activity (a "chemopreventive index" of 2 or more) at non-cytotoxic concentrations.
Protocol for Evaluating Bactericidal Activity

This protocol was developed to test compounds against the unculturable bacterium Candidatus Liberibacter asiaticus (CLas) [2].

  • Bacterial Source: CLas bacteria are obtained from infected plant tissues, typically citrus leaves or psyllids.
  • Compound Preparation: Test compounds (e.g., ferulic acid, this compound, flavonoids) are dissolved in a suitable solvent.
  • In Vitro Bioassay: A defined volume of the bacterial extract is mixed with the test compound and incubated. A negative control (solvent only) and a positive control (like the antibiotic oxytetracycline) are included.
  • Viability Measurement: Bacterial viability is quantified using quantitative PCR (qPCR) to measure the relative amount of CLas DNA before and after treatment. A significant reduction in DNA copy number indicates bactericidal activity.
  • Data Analysis: The efficacy of the test compound is compared to the controls, and the minimum bactericidal concentration (MBC) can be determined.

Biosynthesis Pathway and Proposed Mechanism

This compound is a phenolamide, a conjugate of ferulic acid (a hydroxycinnamic acid) and putrescine (a polyamine). The diagram below illustrates its biosynthesis and a proposed mechanism for its accumulation during bacterial infection.

The diagram illustrates the biosynthetic pathway of this compound in plants and a proposed mechanism of action. Research suggests that during bacterial infection, the pathogen may trigger the conversion of antimicrobial ferulic acid into this compound. This conversion potentially acts as a detoxification mechanism for the bacterium, reducing the plant's natural defense and allowing the disease to progress [2].

Conclusion and Research Outlook

Key areas for future research include:

  • Expanded Pharmacology: Investigating its effects on mammalian systems, including absorption, distribution, metabolism, and excretion (ADME) and toxicity.
  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways involved in its chemopreventive and anti-inflammatory effects.
  • Therapeutic Development: Exploring its potential as a lead compound for new antibacterial or chemopreventive drugs, especially in the context of growing antibiotic resistance.

References

Comprehensive Technical Guide: Feruloylputrescine, Octopamine, and Synephrine in Citrus Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profiles

Citrus species produce a diverse array of specialized metabolites with significant pharmacological potential, including the three nitrogen-containing compounds that are the focus of this technical guide: feruloylputrescine, octopamine, and synepphrine. These compounds represent distinct chemical classes within citrus biochemistry, each with unique structural characteristics and biological activities. This compound is a conjugated polyamine first identified in grapefruit leaves and juice in 1965, where it was originally called "subaphylline" [1] [2]. Octopamine and synephrine are phenylethanolamine alkaloids that were identified in citrus fruits shortly before this compound [2]. These compounds have garnered research interest due to their potential applications in cardiovascular health, neuropharmacology, and metabolic disorders, making them valuable targets for drug development and functional food ingredients [3] [4].

The structural differences between these compounds significantly influence their pharmacological properties and research applications. This compound consists of putrescine (a diamine) conjugated to ferulic acid through an amide bond, creating a unique hydroxycinnamic acid amide [1] [2]. In contrast, octopamine and synephrine are structurally similar to endogenous catecholamines, with synephrine existing as three isomeric forms (ortho-, meta-, and para-) depending on the position of the hydroxyl group on the aromatic ring [3]. The para-isomer (p-synephrine) is the primary form found in citrus species, particularly in Citrus aurantium (bitter orange) [3]. The presence of a chiral carbon atom in both octopamine and synephrine further adds to their structural complexity, with the l-enantiomer being the naturally occurring form in citrus plants [3].

Table 1: Core Properties and Quantitative Profiles of Key Citrus Amines

Property This compound Octopamine p-Synephrine
Chemical Structure Conjugated polyamine (ferulic acid + putrescine) Phenylethanolamine Phenylethanolamine
IUPAC Name N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide 4-(2-amino-1-hydroxyethyl)phenol 4-[1-hydroxy-2-(methylamino)ethyl]phenol
Molecular Formula C₁₄H₂₀N₂O₃ C₈H₁₁NO₂ C₉H₁₃NO₂
Molecular Weight 264.32 g/mol 153.18 g/mol 167.21 g/mol
Natural Occurrence Grapefruit leaves/juice, sweet orange varieties [1] [2] Citrus fruits, trace amounts in mammals [2] [3] Bitter orange, pomelo, mandarins [3]
Major Citrus Sources Grapefruit, Hamlin/Navel/Pineapple/Valencia oranges [1] Various citrus species Citrus aurantium (bitter orange), C. grandis (pomelo) [3]
Known Concentrations Not fully quantified; identified in polar fractions of orange peel extract [4] Trace amounts in citrus; exact concentrations not specified Variable in citrus fruits; primary alkaloid in C. aurantium [3]
Melting Point Not reported Not reported 162-164°C (decomposition) freebase; 150-152°C hydrochloride salt [3]
Stability Not fully characterized Not fully characterized UV light degradation to genotoxic indole derivative [3]

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound, octopamine, and synephrine in citrus plants involves interconnected metabolic pathways that originate from fundamental amino acid precursors. This compound biosynthesis bridges polyamine metabolism with phenylpropanoid pathway products. The putrescine moiety can be synthesized from L-arginine through two distinct routes in citrus: (1) the ornithine decarboxylase (ODC) pathway where arginine is converted to ornithine by arginase, then decarboxylated by ODC to produce putrescine; or (2) the arginine decarboxylase (ADC) pathway where arginine is directly decarboxylated to agmatine, which is subsequently converted to putrescine via catalytic actions of agmatine iminohydrolase (AIH) and N-carbamoylputrescine amidohydrolase (NPL1) [1] [5]. The ferulic acid component is derived from the phenylpropanoid pathway through hydroxylation and methylation of cinnamic acid. The final conjugation of putrescine with ferulic acid is catalyzed by specialized acyltransferases to form this compound [1].

The biosynthesis of octopamine and synephrine in citrus follows a more direct pathway from the aromatic amino acid L-tyrosine. Radio-traced studies in Citrus reshni have demonstrated that tyramine serves as the primary substrate for phenolic amine synthesis [3]. Tyramine undergoes hydroxylation to form p-octopamine, which is subsequently methylated by the enzyme phenylethanolamine N-methyltransferase (PNMT) to produce p-synephrine [3]. This biosynthetic pathway is particularly active in the fruits and flowers of certain citrus species, with bitter orange (Citrus aurantium) containing the highest concentrations of p-synephrine [3]. Recent research has begun to identify key genes responsible for this biosynthesis, opening possibilities for metabolic engineering approaches to modulate the production of these bioactive compounds [3].

BiosynthesisPathway Biosynthesis Pathways of Citrus Bioactive Amines cluster_feruloyl This compound Pathway L_Arginine L-Arginine Arginine Arginine L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Decarboxylase Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine ADC Putrescine1 Putrescine1 Ornithine->Putrescine1 ODC Putrescine2 Putrescine2 This compound This compound Putrescine1->this compound N_Carbamoylputrescine N_Carbamoylputrescine Agmatine->N_Carbamoylputrescine AIH N_Carbamoylputrescine->Putrescine2 NPL1 Putrescine2->this compound Phenylpropanoid Phenylpropanoid Pathway Ferulic_Acid Ferulic_Acid Phenylpropanoid->Ferulic_Acid Ferulic_Acid->this compound Acyltransferase Octopamine Octopamine Tyramine->Octopamine Hydroxylase Synephrine Synephrine Octopamine->Synephrine PNMT

The biosynthetic relationships between this compound, octopamine, and synephrine in citrus plants show distinct metabolic origins with the polyamine and phenylpropanoid pathways converging for this compound, while octopamine and synephrine derive from tyrosine through phenolic amine synthesis.

Pharmacological Activities and Mechanisms of Action

The pharmacological profiles of this compound, octopamine, and synephrine reveal diverse molecular targets and mechanisms of action that underlie their potential therapeutic applications. This compound has recently emerged as a novel cardioprotective compound through its ability to inhibit the production of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) [4]. These gut microbiota-derived metabolites are significant risk factors for cardiovascular disease, with TMAO levels serving as predictors of future cardiovascular events [4]. Research led by the University of Florida demonstrated that this compound effectively suppresses the cntA/B enzyme responsible for TMA production, thereby reducing TMAO formation and potentially mitigating atherosclerosis development [4]. Additionally, this compound has shown significant flavor-modifying properties in Huanglongbing (HLB)-affected orange juice, where it suppresses bitterness and astringency while enhancing perceived sweetness, suggesting potential applications in taste modulation [6].

p-Synephrine exhibits a complex pharmacological profile primarily through its interactions with adrenergic receptors, though with distinct binding characteristics that differentiate it from its structural relative epinephrine. p-Synephrine demonstrates affinity for multiple receptor types including alpha-adrenergic receptors, beta-adrenergic receptors, 5-HT serotonergic receptors (5-HT1D, 5-HT2A, and 5-HT6), trace amine-associated receptor 1 (TAAR1), and neuromedin U2 receptor (NMU2R) [3]. Despite its structural similarity to catecholamines, p-synephrine shows reduced cardiovascular effects compared to epinephrine or norepinephrine, which may be attributed to the para-position of its hydroxyl group and its lower affinity for α1-adrenergic receptors [3]. This receptor profile underpins its proposed mechanisms for weight management through potential thermogenic and lipolytic effects, though its efficacy and safety remain topics of scientific discussion [3]. Importantly, p-synephrine demonstrates poor blood-brain barrier permeability as predicted by SwissADME online tools, limiting its central nervous system effects and potentially reducing the risk of centrally-mediated side effects [3].

Table 2: Molecular Targets and Pharmacological Effects of Citrus Bioactive Amines

Compound Molecular Targets Primary Mechanisms Observed Effects Potential Applications
This compound cntA/B enzyme (TMA lyase) [4] Inhibition of microbial TMA production [4] Reduced TMAO; bitterness suppression; sweetness enhancement [4] [6] Cardiovascular protection; flavor modification in HLB-affected juice [4] [6]
Octopamine Trace amine-associated receptor (TAAR) [3] Not fully characterized in mammals Trace amine activity; potential neurotransmitter function [3] Limited research; potential metabolic applications
p-Synephrine α-/β-adrenergic receptors; 5-HT1D/2A/6; TAAR1; NMU2R [3] Adrenergic activation with reduced cardiovascular effects [3] Proposed thermogenesis; lipolysis; weight management [3] Dietary supplements for weight management; sports performance [3]
Shared Pathways Polyamine metabolism [1] [5] Antioxidant and free-radical scavenging properties [5] Protection against stress-associated damages [5] Enhancement of stress tolerance in plants [5]

Diverse molecular targets and signaling pathways of citrus amines include inhibition of gut microbiome enzymes by this compound and multi-receptor activation by synephrine and octopamine.

Analytical Methods and Experimental Protocols

The analysis of this compound, octopamine, and synephrine in citrus matrices and biological samples requires specialized analytical approaches due to their structural similarities, low concentrations, and potential for isomerization. For extraction and sample preparation, polar solvents like methanol, ethanol, and water-ethanol mixtures are commonly employed, particularly for the recovery of polar compounds like this compound from citrus peels [7] [4]. Recent advances in extraction technologies include subcritical water extraction (SWE), which uses water at temperatures between 100°C and 374°C under pressure to efficiently extract bioactive flavonoids and associated compounds while preserving their bioactivity [7]. For instance, researchers have achieved high extraction yields (87.8%-98.9%) of bioactive flavonoids from citrus peel using semi-continuous SWE at 145.3°C-165.6°C with a water flow rate of 2.25 mL/min [7]. The combination of SWE with pulsed electric field (PEF) treatment has been shown to further enhance extraction efficiency, particularly for compounds like hesperidin, suggesting potential applications for the simultaneous extraction of multiple citrus bioactive compounds [7].

The separation and quantification of these compounds typically employ chromatographic techniques coupled with various detection methods. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for its sensitivity and specificity in detecting these compounds in complex matrices [3]. For synephrine analysis, enantioselective methods are essential to distinguish between the naturally occurring l-enantiomer and the d-enantiomer that may form during extraction or processing, as racemization can occur under certain conditions of pH and temperature [3]. The use of triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode provides the requisite sensitivity for detecting trace amounts of these compounds in biological samples [8]. For sensory analysis and flavor modification studies, trained sensory panels following established protocols are employed to evaluate bitterness, astringency, aftertaste, and sweetness enhancement in citrus juices, providing quantitative sensory data that correlates with chemical analyses [6].

AnalyticalMethods Analytical Workflow for Citrus Bioactive Amines cluster_prep Sample Preparation cluster_analysis Compound Analysis cluster_apps Application Assessments Sample Citrus Tissue (peel, pulp, juice) Extraction Extraction Method Sample->Extraction Solvent Solvent Extraction (Methanol, Ethanol) Extraction->Solvent SWE Subcritical Water Extraction (SWE) Extraction->SWE Fractionation Fractionation (Polar/Non-polar) Solvent->Fractionation PEF Pulsed Electric Field (PEF) Treatment SWE->PEF Optional Enhancement SWE->Fractionation Concentrate Concentration Fractionation->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Sensory Sensory Analysis (Trained panel) Concentrate->Sensory Parallel Assessment Enantioselective Enantioselective Separation LCMS->Enantioselective For Synephrine Quantification Quantification (MRM mode) LCMS->Quantification EnzymeAssay Enzyme Inhibition Assays (cntA/B) Quantification->EnzymeAssay ReceptorBinding Receptor Binding Studies Quantification->ReceptorBinding Metabolomics Metabolomic Profiling Quantification->Metabolomics Sensory->Metabolomics Correlation Analysis

Comprehensive analytical workflow for citrus bioactive amines from sample preparation through extraction, fractionation, chromatographic analysis, and functional assessment.

Research Applications and Future Perspectives

The research landscape for citrus-derived bioactive amines continues to expand, revealing promising applications across multiple fields including pharmaceutical development, functional foods, and agricultural science. This compound has emerged as a particularly promising compound for cardiovascular disease prevention based on recent findings that it inhibits TMA production through suppression of the cntA/B enzyme [4]. This discovery suggests potential applications for this compound as a dietary supplement or functional food ingredient to reduce TMAO levels and associated cardiovascular risks [4]. Additionally, the flavor-modifying properties of this compound, particularly its ability to suppress bitterness and astringency while enhancing sweetness in HLB-affected orange juice, presents immediate practical applications for the citrus industry [6]. With approximately 5 million tons of orange peels produced annually as byproducts of juice production, the repurposing of this waste material to extract valuable compounds like this compound represents an attractive approach to valorizing agricultural waste while developing health-promoting ingredients [4].

p-Synephrine continues to be a subject of extensive research and debate regarding its efficacy and safety as a weight management ingredient. While it is widely marketed in dietary supplements for its potential thermogenic and lipolytic effects, its regulatory status remains complex with several sports organizations banning its use [3]. Future research priorities should include long-term safety studies to establish definitive toxicological profiles, particularly regarding potential cardiovascular effects with prolonged use [3]. Additionally, more research is needed to elucidate the structure-activity relationships of citrus flavonoids and amines to optimize their biological activities and minimize potential adverse effects [8]. The development of targeted delivery systems could enhance the bioavailability and efficacy of these compounds while reducing unwanted side effects. From an agricultural perspective, genetic manipulation of polyamine biosynthetic pathways offers promising approaches to enhance stress tolerance in citrus plants, potentially mitigating the devastating impacts of diseases like Huanglongbing [5].

Table 3: Research Applications and Industrial Potential of Citrus Bioactive Amines

Application Area Current Status Research Gaps Future Directions
Cardiovascular Health This compound identified as cntA/B inhibitor; reduces TMA/TMAO [4] Efficacy in human trials; optimal dosing; long-term effects Clinical trials for CVD prevention; development as functional food ingredient [4]
Flavor Modification This compound reduces bitterness/astringency in HLB-affected juice [6] Broader application across citrus varieties; formulation stability Commercial application in juice products; combination with other flavor modulators [6]
Weight Management p-Synephrine used in dietary supplements; proposed thermogenic effects [3] Mechanism clarification; long-term safety; drug interactions Controlled clinical trials; safety profiling; receptor specificity studies [3]
Agricultural Applications PAs enhance abiotic/biotic stress tolerance in citrus [5] Field efficacy; regulatory approval; application methods Development of PA-based treatments for citrus greening; genetic engineering of PA pathways [5]
Waste Valorization Orange peel waste as source of bioactive amines [4] Economic viability; extraction optimization; scale-up Development of circular economy models for citrus processing byproducts [4]

Conclusion

References

Feruloylputrescine Salsola subaphylla

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Natural Sources

Feruloylputrescine, also known as subaphyllin, is a nitrogenous plant compound formed by the conjugation of ferulic acid and putrescine [1] [2].

The table below summarizes its known natural sources and discovery timeline:

Source Plant Family Plant Organ Key References / Context
Salsola subaphylla Amaranthaceae Not Specified First reported source (Ryabinin & Il'ina, 1949) [1]
Grapefruit (Citrus paradisi) Rutaceae Leaves & Fruit Isolated and identified (Wheaton & Stewart, 1965) [1]
Sweet Orange (Citrus spp.) Rutaceae Fruit Peel Identified as a key bioactive [3] [4]
Viola odorata L. Violaceae Roots Identified via metabolomics as a candidate active compound [5]
Gomphrena globosa Amaranthaceae Not Specified Listed in metabolite database [2]
Ananas comosus (Pineapple) Bromeliaceae Not Specified Listed in metabolite database [2]

Biological Activity and Potential Mechanisms

This compound demonstrates significant biological activities with therapeutic potential, primarily in cardiovascular and metabolic health.

Inhibition of TMAO Production for Cardiovascular Health

The most detailed recent mechanism identified for this compound is its role in inhibiting the production of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite strongly linked to cardiovascular disease risk [3] [4].

  • Molecular Target: this compound inhibits the cntA/B enzyme complex, which is responsible for the conversion of dietary compounds (like L-carnitine) into trimethylamine (TMA) in the gut. TMA is subsequently oxidized in the liver to TMAO [4].
  • Experimental Evidence: In vitro and in vivo assays showed that a polar fraction of orange peel extract containing this compound effectively reduced TMA and TMAO levels in plasma and urine. This effect was attributed to the direct suppression of the cntA/B enzyme rather than a change in gut microbiota composition [4].

The following diagram illustrates this experimentally supported pathway:

G L_Carnitine Dietary L-Carnitine TMA Trimethylamine (TMA) L_Carnitine->TMA Gut Microbiota TMAO TMA N-Oxide (TMAO) TMA->TMAO Hepatic Oxidation CVD_Risk Increased Cardiovascular Disease Risk TMAO->CVD_Risk cntAB cntA/B Enzyme cntAB->L_Carnitine Catalyzes FMO3 FMO3 Enzyme (Liver) FMO3->TMA Catalyzes This compound This compound This compound->cntAB Inhibits

Other Reported Pharmacological Properties

Earlier research and other contexts have reported additional activities:

  • Enzyme Inhibition: In a non-targeted metabolomics study on Viola odorata root extract, which showed strong inhibitory activity against Na+,K+-ATPase, this compound was one of the candidate compounds correlated with this activity [5].
  • Historical Context: The initial discovery in Salsola subaphylla and citrus noted that this compound possessed "interesting pharmacological properties," though the original 1965 letter does not detail them [1].

Experimental Data and Research Protocols

For researchers aiming to work with this compound, the following data and methodologies from recent studies can serve as a reference.

Quantitative Biological Activity

The table below summarizes key quantitative findings from recent research:

Activity / Parameter Experimental System Result / Value Context
cntA/B Enzyme Inhibition In vitro assay Significant inhibition of TMA production Primary mechanism for cardio-protective effect [4]
Inhibition of TMAO Production In vivo (Mouse model) Effective reduction of plasma & urine TMAO Following L-carnitine treatment [4]
Cytotoxicity In vitro Not explicitly reported in searches No cytotoxicity mentioned in key studies [3] [4]
Detection and Identification Workflow

The 2024 study on orange peel used a comprehensive metabolomics approach to discover and identify this compound as the active principle [4]. The general workflow is as follows:

G Step1 Extract Preparation (Polar vs. Non-polar fractions) Step2 In Vitro / In Vivo Bioassay (e.g., TMAO inhibition assay) Step1->Step2 Step3 Non-targeted Metabolomics (UHPLC-QTOF-MS/MS) Step2->Step3 Step4 Statistical Correlation (Bioactivity vs. Metabolite Abundance) Step3->Step4 Step5 Candidate Identification (Putative ID via MS/MS and Databases) Step4->Step5 Step6 Validation (Assay with pure standard) Step5->Step6

This methodology is powerful for identifying bioactive compounds without prior isolation and can be applied to other plant material sources [5] [4].

Research Summary

This compound (subaphyllin) is a plant metabolite with promising bioactivity, particularly for cardiovascular disease prevention through a novel gut-microbiome mediated mechanism. While first discovered in Salsola subaphylla, recent cutting-edge research has pivoted to its presence in citrus peels, a readily available agricultural byproduct [1] [3] [4].

For drug development professionals, the key takeaways are:

  • Novel Mechanism: It targets the gut microbial enzyme cntA/B, reducing TMAO production without altering microbiome composition [4].
  • Strong Pre-clinical Evidence: Efficacy has been demonstrated in vitro and in vivo [4].
  • Repurposing Potential: Its source (orange peel) is an abundant, low-cost, and generally recognized as safe (GRAS) material [3].

References

Feruloylputrescine basic nitrogen compounds plants

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Characteristics and Discovery

Feruloylputrescine is a hydroxycinnamic acid amide (HCAA), a class of compounds formed from the conjugation of a polyamine (putrescine) with a hydroxycinnamic acid (ferulic acid). Its basic structure is N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide [1] [2].

Attribute Description
First Identification Isolated from grapefruit (Citrus paradisi) leaves and juice in 1965 [1] [3].
Other Names Originally known as subaphylline [1] [3].
Core Components Formed from ferulic acid and putrescine [4].
Class of Compound A phenolamide or hydroxycinnamic acid amide (HCAA) [4] [5].

Biological Roles and Potential Applications

This compound serves multiple functions in plants, from direct defense to physiological regulation, with emerging implications for human health.

Role/Function Context/Mechanism Research Basis
Plant Defense Compound Acts as a direct anti-herbivore metabolite. Its accumulation is regulated by the jasmonic acid (JA) signaling pathway [5] [6]. Studies in rice and tea plants show induced accumulation upon insect attack (e.g., planthoppers, geometrids); its suppression makes plants more susceptible [5] [6].
Chemopreventive Agent Functions as a phase II enzyme inducer, a mechanism for detoxifying carcinogens. Its structure makes it a potent "Michael acceptor" [7]. Isolated from maize processing wastewater; demonstrated ability to induce the chemopreventive enzyme Quinone Reductase in cell assays [7].
Root Architecture Modulator Endogenous levels influence root system formation. Inhibition of its biosynthesis can stimulate overall root growth and promote a dominant tap root [8]. Research in a model tobacco root system showed a correlation between depressed levels of this compound (and other polyamines) and altered root morphology [8].

Biosynthesis and Metabolic Pathways

This compound biosynthesis sits at the intersection of the phenylpropanoid pathway and the polyamine pathway.

fp_pathway Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL CoumaroylCoA CoumaroylCoA CinnamicAcid->CoumaroylCoA C4H, 4CL FeruloylCoA FeruloylCoA CoumaroylCoA->FeruloylCoA HCT, C3H, COMT This compound This compound FeruloylCoA->this compound ArginineOrnithine ArginineOrnithine Putrescine Putrescine ArginineOrnithine->Putrescine ADC/ODC Putrescine->this compound HCT/AT

Schematic of this compound biosynthesis from phenylalanine and arginine/ornithine precursors. Key enzymes include PAL (phenylalanine ammonia-lyase), 4CL (4-coumarate-CoA ligase), ADC/ODC (arginine/ornithine decarboxylase), and HCT/AT (acyltransferase).

The key enzymatic step is the conjugation of feruloyl-CoA (from the phenylpropanoid pathway) with putrescine (from arginine or ornithine decarboxylation), catalyzed by specific acyltransferases [4] [5]. In rice, the gene Os4CL5 is a critical node in this pathway, and its suppression leads to reduced N-feruloylputrescine accumulation and compromised plant resistance [5].

Key Experimental Protocols and Data

Metabolic Engineering and "Rational Metabolic-Flow Switching"

A proof-of-concept study in bamboo (Phyllostachys nigra) cells demonstrated the production of alternative HCAAs.

  • Objective: Redirect metabolic flow from this compound to a novel compound, p-coumaroylagmatine [4].
  • Methodology:
    • Host System: Used suspension-cultured bamboo cells that naturally produce high levels of this compound.
    • Genetic Transformation: Stably transformed cells with the agmatine coumaroyltransferase (ACT) gene from barley.
    • Metabolic Analysis: Analyzed HCAA profiles in recombinant cells using chromatography.
  • Outcome: Successfully switched the metabolic output, achieving a production titer of approximately 360 mg/L of p-coumaroylagmatine while decreasing native this compound levels [4].
Quantification and Chemoprevention Assay

Research on feruloyl putrescines from maize wastewater detailed isolation and bioactivity testing [7].

  • Extraction & Hydrolysis: Insoluble solids from wastewater (nejayote) were subjected to alkaline hydrolysis (2M NaOH) to release bound phenolic compounds.
  • Compound Isolation: Feruloyl putrescines were isolated using preparative HPLC.
  • Bioactivity Testing:
    • Antioxidant Capacity: Measured via ORAC (Oxygen Radical Absorbance Capacity) assay.
    • Chemopreventive Potential: Evaluated by the Quinone Reductase (QR) induction assay in mouse hepatoma (Hepa1c1c7) cells. The results were expressed as a Chemopreventive Index (CI).

Future Research Directions

Current evidence points to several promising research avenues:

  • Therapeutic Development: Further investigation into the mechanism of phase II enzyme induction and efficacy in more complex biological systems is needed to assess its potential as a chemopreventive agent [7].
  • Agricultural Applications: Engineering the this compound pathway in crops could enhance inherent resistance to pests, reducing pesticide reliance [4] [5].
  • Pathway Elucidation: The transcriptional regulation of key biosynthetic genes like Os4CL5 in rice represents a critical area for understanding the fine-tuning of this defense response [5].

References

Comprehensive Technical Guide to Feruloylputrescine (Subaphylline): Biosynthesis, Biological Activities, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Discovery

Feruloylputrescine, originally known as subaphylline, represents a significant plant secondary metabolite belonging to the hydroxycinnamic acid amide class. This compound was first identified and characterized in the mid-1960s from grapefruit leaves and juice (Citrus × paradisi), marking a pivotal discovery in plant biochemistry [1]. The initial identification revealed its structure as N-(4-aminobutyl)-4-hydroxy-3-methoxy-cinnamamide, establishing it as a conjugate between ferulic acid and putrescine [1]. This discovery was particularly notable as it represented the first documented putrescine conjugate in citrus plants, opening new avenues for understanding polyamine metabolism and function in plants.

The distribution of this compound across Citrus species shows remarkable species-specific variation. Early analytical studies demonstrated that this compound was present in several commercially significant varieties including Hamlin, Navel, Pineapple, and Valencia sweet oranges, as well as Duncan, Marsh, and Ruby Red grapefruits [1]. Interestingly, the compound was not detected in other citrus varieties such as Dancy tangerine, lemons, limes, and 'Cleopatra' mandarin, suggesting a genetically regulated biosynthesis pathway [1]. This distribution pattern has implications for both the physiological role of this compound in citrus plants and its potential utilization as a chemotaxonomic marker within the Citrus genus.

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound in plants occurs through well-defined metabolic pathways that integrate polyamine metabolism with phenylpropanoid derivatives. Understanding this biosynthetic route provides insight into the compound's physiological functions and potential regulatory mechanisms.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme EC Number Function in Pathway Subcellular Localization
Arginine decarboxylase (ADC) EC 4.1.1.19 Converts arginine to agmatine Cytosol
Ornithine decarboxylase (ODC) EC 4.1.1.17 Converts ornithine to putrescine Mitochondria
Agmatine iminohydrolase (AIH) EC 3.5.3.12 Converts agmatine to N-carbamoylputrescine Cytosol
N-carbamoylputrescine amidohydrolase (NPL1) EC 3.5.1.53 Converts N-carbamoylputrescine to putrescine Cytosol
Putrescine hydroxycinnamoyl transferase Not specified Conjugates putrescine with feruloyl-CoA Cytosol

The putrescine biosynthesis in citrus plants, which serves as the precursor for this compound, occurs through two distinct arginine-dependent routes [1]. The first pathway follows a route similar to that found in animals and fungi, where mitochondrial arginase (EC 3.5.3.1) converts L-arginine to ornithine, which is subsequently decarboxylated by ornithine decarboxylase (ODC; EC 4.1.1.17) to form putrescine [1]. The alternative pathway involves direct decarboxylation of arginine by arginine decarboxylase (ADC; EC 4.1.1.19) to produce agmatine, which is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH; EC 3.5.3.12), and finally to putrescine by N-carbamoylputrescine amidohydrolase (NPL1; EC 3.5.1.53) [1]. The presence of both enzymatic pathways in citrus plants indicates a sophisticated regulatory mechanism for putrescine production under different physiological conditions and stressors.

The final step in this compound synthesis involves the conjugation of putrescine with ferulic acid, activated as feruloyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl transferase enzyme, which transfers the feruloyl moiety to the primary amino group of putrescine [1]. This biosynthetic pathway highlights the integration of polyamine metabolism with the phenylpropanoid pathway, creating a specialized metabolite with distinct physiological functions.

G L_Arginine L_Arginine Arginase Arginase L_Arginine->Arginase Mitochondrial ADC ADC L_Arginine->ADC ADC L_Ornithine L_Ornithine ODC ODC L_Ornithine->ODC ODC Agmatine Agmatine AIH AIH Agmatine->AIH AIH N_Carbamoylputrescine N_Carbamoylputrescine NPL1 NPL1 N_Carbamoylputrescine->NPL1 NPL1 Putrescine Putrescine HCT HCT Putrescine->HCT Feruloyl_CoA Feruloyl_CoA Feruloyl_CoA->HCT HCT This compound This compound Arginase->L_Ornithine ODC->Putrescine ADC->Agmatine AIH->N_Carbamoylputrescine NPL1->Putrescine HCT->this compound

Figure 1: Biosynthetic Pathway of this compound in Citrus Plants. The diagram illustrates the two alternative routes for putrescine biosynthesis from L-arginine and the final conjugation step with feruloyl-CoA to form this compound. Key enzymes are shown in rectangular nodes: ODC (ornithine decarboxylase), ADC (arginine decarboxylase), AIH (agmatine iminohydrolase), NPL1 (N-carbamoylputrescine amidohydrolase), and HCT (hydroxycinnamoyl transferase).

Biological Activities and Mechanism of Action

Inhibition of Trimethylamine Production

Recent scientific investigations have revealed a significant pharmacological potential of this compound, particularly in the context of cardiovascular disease prevention. A 2024 study demonstrated that this compound exhibits potent inhibitory effects on trimethylamine (TMA) production and subsequent trimethylamine N-oxide (TMAO) formation [2]. This is mechanistically achieved through the suppression of the cntA/B enzyme complex, which is responsible for the conversion of dietary L-carnitine to TMA in gut microbiota [2]. Additionally, this compound downregulates FMO3 mRNA expression, further reducing the hepatic conversion of TMA to TMAO [2]. This dual mechanism of action positions this compound as a promising therapeutic candidate for mitigating atherosclerosis and other cardiovascular diseases linked to elevated TMAO levels.

The experimental evidence supporting this activity comes from comprehensive in vitro and in vivo assays that compared the effects of orange peel polar fractions (OPP) containing this compound with nonpolar fractions (OPNP). Results clearly indicated that OPP containing this compound effectively regulated atherosclerosis-related markers, including reduced TMA and TMAO levels in both plasma and urine [2]. Importantly, these inhibitory effects were independent of changes in gut microbiota composition, instead directly targeting the enzymatic activity involved in TMA production [2]. This suggests that this compound could offer a targeted approach to reducing TMAO without disrupting the commensal gut microbiome.

Physiological Roles in Plants

In addition to its potential therapeutic applications in humans, this compound plays crucial physiological roles in citrus plants. Research indicates that this compound, along with other polyamines, participates in multiple aspects of plant growth and development, including somatic embryogenesis, root system formation, shoot system architecture, flowering processes, fruit development, stomatal regulation, and photosynthetic efficiency [1]. The presence of this compound in specific citrus varieties suggests it may contribute to the adaptation mechanisms of these plants to environmental challenges.

Table 2: Documented Biological Activities of this compound

Biological Activity Experimental System Mechanism/Effect Significance
TMAO pathway inhibition In vitro and in vivo assays Suppresses cntA/B enzyme; downregulates FMO3 mRNA Cardiovascular disease prevention
Plant growth regulation Citrus species Modulates root system architecture and shoot development Agricultural applications
Stress response modulation Various plant systems Potential role in abiotic stress tolerance Crop improvement strategies
Microbial activity regulation Gut microbiota models Inhibits TMA production without altering microbiota composition Targeted therapeutic approach

The role of polyamines, including putrescine conjugates like this compound, in plant stress responses is particularly noteworthy. Studies on putrescine application in strawberries under saline stress conditions demonstrated that this polyamine can ameliorate oxidative damage by enhancing the antioxidant defense system [3]. Treatment with putrescine resulted in increased levels of chlorophyll a and b, total phenolics, carbohydrates, anthocyanin, and protein under saline conditions [3]. Furthermore, putrescine application enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing malondialdehyde (MDA) levels, a marker of oxidative stress [3]. Although these studies focused on putrescine rather than its conjugated form, they provide valuable insights into the potential stress-mitigating properties of this compound in plants.

Experimental Protocols and Research Methodologies

Extraction and Isolation from Citrus Sources

The efficient extraction of this compound from citrus sources requires optimized protocols to ensure high yield and purity. The following method has been successfully employed in recent research:

  • Plant Material Preparation: Fresh orange peels (Citrus sinensis) are collected and immediately frozen in liquid nitrogen. The material is lyophilized and ground to a fine powder using a laboratory mill to increase surface area for extraction [2].

  • Polar Fraction Extraction: The powdered plant material (approximately 100 g) is subjected to extraction with 500 mL of 80% aqueous methanol using an ultrasonic bath for 60 minutes at room temperature. The extraction is repeated three times, and the combined extracts are filtered through Whatman No. 1 filter paper [2].

  • Fractionation: The combined methanolic extracts are concentrated under reduced pressure at 40°C using a rotary evaporator. The resulting aqueous residue is subsequently partitioned against ethyl acetate (1:1 v/v, three times) to obtain the polar fraction containing this compound [2].

  • Purification: The polar fraction is subjected to column chromatography over silica gel (200-400 mesh) using a stepwise gradient of chloroform-methanol (from 9:1 to 1:1 v/v) as the eluent. Fractions containing this compound are identified by TLC analysis and combined [2].

  • Final Purification: Further purification is achieved through preparative HPLC using a C18 column and isocratic elution with acetonitrile-water (30:70 v/v) containing 0.1% formic acid at a flow rate of 5 mL/min. Detection is typically performed at 254 nm, and the purity of the isolated compound is confirmed by LC-MS and NMR spectroscopy [2].

In Vitro Assessment of cntA/B Enzyme Inhibition

The inhibitory activity of this compound on the cntA/B enzyme can be evaluated using the following protocol:

  • Bacterial Culture Preparation: Escherichia coli strains expressing cntA/B enzyme are cultured overnight in Luria-Bertani broth supplemented with 10 mM L-carnitine as the substrate for TMA production [2].

  • Sample Treatment: Bacterial cultures are treated with varying concentrations of this compound (0, 10, 50, 100 μM) or vehicle control (DMSO, final concentration <0.1%) and incubated at 37°C for 6 hours under anaerobic conditions [2].

  • TMA Measurement: After incubation, culture headspace gas is analyzed for TMA production using gas chromatography-mass spectrometry (GC-MS). Alternatively, culture supernatants can be derivatized with dansyl chloride and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

  • Data Analysis: IC₅₀ values are calculated using non-linear regression analysis of log(inhibitor) versus response variable slope model in GraphPad Prism or similar software [2].

In Vivo Assessment of TMAO Pathway Inhibition

The following protocol details the in vivo evaluation of this compound effects on TMAO production:

  • Animal Model: Male ApoE⁻/⁻ mice (8-10 weeks old) are maintained on a high-choline or L-carnitine diet (1.2% w/w) to induce elevated TMAO levels [2].

  • Treatment Groups: Animals are divided into the following groups (n=8-10 per group): (1) normal diet, (2) high-choline/L-carnitine diet + vehicle, (3) high-choline/L-carnitine diet + this compound (10 mg/kg/day), (4) high-choline/L-carnitine diet + this compound (50 mg/kg/day) [2].

  • Administration: this compound is administered orally via gavage for 8 weeks. Body weight and food intake are monitored weekly [2].

  • Sample Collection: At the end of the treatment period, blood is collected via cardiac puncture, and plasma is separated by centrifugation. Urine is collected using metabolic cages. Tissues (liver, aorta) are harvested for further analysis [2].

  • Biomarker Analysis: TMA and TMAO levels in plasma and urine are quantified using LC-MS/MS. Hepatic FMO3 mRNA expression is measured by quantitative real-time PCR [2].

  • Atherosclerosis Assessment: Aortic roots are sectioned and stained with Oil Red O to quantify atherosclerotic lesion area [2].

Analytical Characterization and Data

The comprehensive characterization of this compound requires multiple analytical techniques to confirm its structure and determine its physicochemical properties:

  • Structural Elucidation: The compound is typically characterized by NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Key ¹H NMR features include characteristic signals for the feruloyl moiety: δ 7.55 (d, J=15.6 Hz, H-7), δ 7.05 (d, J=1.8 Hz, H-2), δ 6.91 (d, J=8.1 Hz, H-5), δ 6.77 (dd, J=8.1, 1.8 Hz, H-6), δ 6.38 (d, J=15.6 Hz, H-8), and δ 3.82 (s, OCH₃); and for the putrescine moiety: δ 3.38 (t, J=6.9 Hz, H-1'), δ 2.61 (t, J=6.9 Hz, H-4'), and δ 1.58 (m, H-2', H-3') [1].

  • Quantitative Analysis: For quantitative determination, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. The analysis typically uses a C18 column (2.1 × 100 mm, 1.8 μm) with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min [2]. Multiple reaction monitoring (MRM) transitions are optimized for sensitive detection, typically m/z 265→177 for this compound [2].

  • Physicochemical Properties: this compound is characterized by moderate water solubility and lipophilicity (calculated log P ~1.2), which may influence its bioavailability and metabolic fate in biological systems. The compound exhibits strong UV absorption at 290 and 325 nm, which facilitates its detection in HPLC analyses with UV/Vis detectors [1].

Conclusion and Research Perspectives

This compound (subaphylline) represents a fascinating naturally occurring bioactive compound with demonstrated significance in both plant physiology and human health. Its dual presence as a physiological component in citrus plants and a potential therapeutic agent for cardiovascular diseases underscores the importance of continued research on this compound. The recent discovery of its inhibitory effects on the TMA-TMAO pathway opens promising avenues for the development of natural product-based interventions against atherosclerosis and related cardiovascular conditions [2].

Future research should focus on several key areas: (1) elucidating the structure-activity relationship of this compound and its analogs to optimize potency and bioavailability; (2) conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in mammalian systems; (3) investigating potential synergistic effects with other bioactive compounds in citrus extracts; and (4) exploring its biosynthetic regulation in plants for potential bioengineering applications. Additionally, clinical studies are warranted to validate the translational potential of this compound as a preventive or therapeutic agent against cardiovascular diseases in human populations.

References

Feruloylputrescine biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Pathway

The biosynthesis of feruloylputrescine involves the conjugation of two precursor molecules: feruloyl-CoA (a phenolic compound from the phenylpropanoid pathway) and putrescine (a polyamine). This reaction is catalyzed by enzymes known as acyltransferases, specifically hydroxycinnamoyltransferases.

The table below summarizes the key enzymes involved in this pathway as identified in rice plants:

Enzyme Abbreviation Full Enzyme Name Substrate Specificity Key Expression Tissues & Inducers Reference
PHT Putrescine N-hydroxycinnamoyltransferase Highly specific for putrescine Roots, developing flowers [1]
AHT Agmatine N-hydroxycinnamoyltransferase Highly specific for agmatine Roots, developing flowers [1]
P/AHT Putrescine/Agmatine N-hydroxycinnamoyltransferase Uses both putrescine and agmatine Roots, flowers; strongly induced by wounding in leaves [1]

The logical flow of the this compound biosynthesis pathway, integrating these enzymes and precursors, can be visualized as follows:

G Phenylalanine Phenylalanine FerulicAcid FerulicAcid Phenylalanine->FerulicAcid Phenylpropanoid Pathway FeruloylCoA FeruloylCoA FerulicAcid->FeruloylCoA This compound This compound FeruloylCoA->this compound Enzymatic Conjugation by Acyltransferases (e.g., PHT, P/AHT) Putrescine Putrescine Putrescine->this compound Enzymatic Conjugation by Acyltransferases (e.g., PHT, P/AHT) Arginine Arginine Arginine->Putrescine Biosynthetic Pathways (ADC/ODC)

Overview of the this compound biosynthesis pathway, showing the integration of polyamine and phenylpropanoid precursors.

Biological Roles and Regulation

This compound is not a primary metabolite but a specialized one, often accumulating in response to various biotic and abiotic stimuli. Its primary characterized role is in plant defense:

  • Induction by Herbivores and Pathogens: In rice leaves, this compound and its analog p-coumaroylputrescine strongly accumulate after attack by both chewing and sucking herbivores [1].
  • Antimicrobial Properties: this compound itself is not always the direct antimicrobial agent. Its accumulation can be part of a broader defensive metabolic shift. In the context of Citrus Greening Disease (HLB), the precursor ferulic acid and downstream bioflavonoids exhibit strong bactericidal activity against the pathogen (Candidatus Liberibacter asiaticus). The conversion to this compound may be a pathogen strategy to deplete these active defenses [2] [3].
  • Defense Signaling Modulation: In rice, the brown planthopper can manipulate plant volatile cues to suppress the jasmonic acid (JA) signaling pathway. A key node in this suppression is the downregulation of the Os4CL5 gene, which is essential for the production of N-feruloylputrescine. This indicates that phenolamides like this compound are JA-regulated compounds critical for anti-herbivore resistance [4].
  • Marker for Disease Severity: In citrus plants infected with HLB, a significant increase in this compound levels is highly correlated with disease severity, making it a potential diagnostic biomarker [2] [3].

Analytical and Experimental Methods

Research on this compound relies heavily on advanced metabolomics and molecular techniques:

  • Mass Spectrometry (MS)-based Metabolomics: This is the core technique for identifying and quantifying this compound in complex plant extracts. It is often coupled with:
    • Molecular Networking: Used to cluster and visualize structurally related metabolites, helping to identify compounds that change in tandem with this compound under stress conditions [2].
    • Spatial Molecular Mapping (2D/3D): This technique maps the spatial distribution of metabolites within a plant tissue (e.g., a leaf or branch). It was crucial for showing that this compound accumulates specifically in chlorotic, symptomatic regions of HLB-infected leaves, while flavonoids are depleted [2].
  • Gene Expression Analysis: The transcriptional regulation of biosynthetic genes (like the acyltransferases and Os4CL5) is often studied using qPCR or RNA-Seq to link metabolite accumulation with gene expression changes [1] [4].
  • In vitro Bioassays: To confirm the biological activity of precursor molecules, compounds like ferulic acid are tested in vitro for their bactericidal effects against pathogens like CLas, with efficacy compared to reference antibiotics [2].

Potential Applications

Understanding this pathway opens avenues for practical applications:

  • Crop Protection and Breeding: Engineering or selecting for cultivars with enhanced capacity to produce defensive phenolamides or their precursor compounds could improve resistance. The identification of the Os4CL5 gene in rice provides a direct target for breeding or biotechnological approaches to bolster planthopper resistance [4].
  • Novel Therapeutics for Plant Diseases: The discovery that ferulic acid and bioflavonoids are bactericidal to the HLB pathogen offers a promising, plant-derived alternative to antibiotics for managing this devastating disease [2] [3].
  • Human Health Applications: A 2024 study identified this compound in orange peel as a potent inhibitor of the cntA/B enzyme, which is involved in the production of Trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular diseases. This suggests potential for this compound as a nutraceutical [5].

References

Comprehensive Technical Guide: Feruloylputrescine in Plant Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Feruloylputrescine (N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide) is a phenolamide compound formed through the conjugation of two key metabolic precursors: ferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, and putrescine, a common diamine polyamine. This conjugate represents a significant class of plant specialized metabolites known for their diverse roles in plant development, defense mechanisms, and stress adaptation. First identified in grapefruit (Citrus paradisi) leaves and juice in 1965, this compound was initially known as subaphylline and was noted for its interesting pharmacological properties [1]. Since its discovery, research has revealed its presence across numerous plant species and its involvement in critical plant-pathogen interactions, positioning it as a molecule of substantial interest in both basic and applied plant science.

The chemical structure of this compound embodies typical characteristics of phenolamides, featuring an amide linkage between the carboxylic acid group of ferulic acid and the primary amine group of putrescine. This conjugation results in a molecule that incorporates structural elements from two distinct metabolic pathways, effectively merging the antioxidant potential of phenolic compounds with the signaling and regulatory functions of polyamines. The biosynthetic origin of this compound makes it a strategic metabolic node, directly connecting phenylpropanoid flux with polyamine metabolism—a linkage that plants appear to exploit under various stress conditions. Recent advances in metabolomics and spatial molecular mapping have revealed that this compound accumulation is not uniform within plant tissues but often localizes to sites of pathogen attack or stress response, suggesting highly regulated biosynthesis and potential defensive functions [2] [3].

Biosynthetic Pathways

Core Biosynthetic Mechanism

The biosynthesis of this compound follows a relatively straightforward biochemical reaction yet is subject to complex regulatory control:

  • Enzymatic Conjugation: this compound is synthesized through the ATP-dependent conjugation of feruloyl-CoA and putrescine, catalyzed by hydroxycinnamoyl transferases (HTs). This enzymatic step forms an amide bond between the carboxylic group of ferulic acid and the amino group of putrescine [4].
  • Precursor Availability: The biosynthesis depends on two key metabolic pathways:
    • Phenylpropanoid Pathway: Produces ferulic acid, which is activated to feruloyl-CoA by 4-coumarate:CoA ligase (4CL) enzymes.
    • Polyamine Metabolism: Generates putrescine from arginine or ornithine through well-characterized decarboxylation reactions.
  • Gene Family Involvement: Research in rice plants has identified specific genes encoding putrescine N-hydroxycinnamoyltransferase, with some enzymes showing strict substrate specificity for putrescine, while others exhibit broader polyamine acceptance [4].
Pathway Regulation

The biosynthesis of this compound is highly regulated at multiple levels:

  • Inducible Expression: In rice, genes encoding hydroxycinnamoyl transferases are preferentially expressed in roots and developing flowers, with certain isoforms being strongly induced by wounding [4].
  • Signaling Independence: The wound induction of these biosynthetic genes appears to be largely independent of the jasmonoyl-L-isoleucine (JA-Ile) signaling pathway, suggesting alternative regulatory mechanisms for phenolamide accumulation in response to stress [4].
  • Pathogen Manipulation: Recent evidence suggests that bacterial pathogens may actively manipulate this biosynthesis. In citrus infected with Candidatus Liberibacter asiaticus (CLas), the pathogen appears to promote the conversion of ferulic acid to this compound, potentially as a mechanism to suppress the antimicrobial effects of ferulic acid [2] [3].

The following diagram illustrates the biosynthetic pathway and regulatory network of this compound:

G Phenylpropanoid Phenylpropanoid Pathway FerulicAcid Ferulic Acid Phenylpropanoid->FerulicAcid Polyamine Polyamine Metabolism Putrescine Putrescine Polyamine->Putrescine FeruloylCoA Feruloyl-CoA FerulicAcid->FeruloylCoA HT Hydroxycinnamoyl Transferase (HT) FeruloylCoA->HT Putrescine->HT FP This compound HT->FP Defense Defense Response FP->Defense Stress Stress Adaptation FP->Stress

Figure 1: Biosynthetic pathway and regulatory network of this compound in plants. The diagram highlights the convergence of phenylpropanoid and polyamine metabolic pathways and the key enzymatic step catalyzed by hydroxycinnamoyl transferase.

Diverse Biological Functions

Defense Roles and Antimicrobial Activity

This compound plays multifaceted roles in plant defense mechanisms with demonstrated efficacy against various threats:

  • Direct Bactericidal Activity: In citrus plants affected by Huanglongbing (HLB) disease, ferulic acid and certain bioflavonoids exhibit strong bactericidal effects against Candidatus Liberibacter asiaticus (CLas). The activity of these compounds is comparable to reference antibiotics like oxytetracycline, which is currently used for HLB management [2] [3]. The conversion of ferulic acid to this compound in infected tissues may represent a bacterial strategy to circumvent this antimicrobial defense.
  • Anti-herbivore Activity: In rice plants, this compound (identified as N-feruloylputrescine) accumulates in response to herbivore attack and demonstrates significant anti-BPH activity against the brown planthopper (BPH) [5]. suppression of its biosynthesis through the downregulation of the key biosynthetic gene Os4CL5 makes rice plants more susceptible to BPH infestation, confirming its defensive role.
  • Pesticidal Properties: Studies in maize have suggested that this compound and related phenolamides may function as natural pesticides, with research focusing on rapid purification methods to evaluate their biological activity against storage insects and fungal pathogens [6].
Stress Response and Signaling Functions

Beyond direct antimicrobial activity, this compound participates in broader stress adaptation mechanisms:

  • Oxidative Stress Management: As a conjugate containing a phenolic moiety, this compound likely contributes to oxidative stress mitigation through free radical scavenging, though this function is less characterized than its direct antimicrobial roles [7].
  • Metabolic Stress Indicator: In HLB-infected citrus trees, this compound accumulation is highly correlated with disease severity, making it a potential biomarker for infection progression [2] [3]. The compound increases markedly in symptomatic tissues, suggesting either a plant response to infection or a pathogen-mediated manipulation of host metabolism.
  • Cell Wall Stabilization: Although not directly demonstrated for this compound, related hydroxycinnamic acid amides have been implicated in cell wall reinforcement during stress responses, potentially contributing to physical barriers against pathogen invasion.

Quantitative Distribution in Plants

Concentration Across Species and Tissues

This compound distribution varies significantly across plant species, tissues, and stress conditions. The following table summarizes quantitative information available from the literature:

Table 1: Quantitative distribution of this compound and related phenolamides in various plant species

Plant Species Tissue/Analyzed Material Compound Concentration/Abundance Extraction Method Reference
Maize (Zea mays) Corn bran (pericarp-enriched) Dithis compound (DFP) 14 wt% in "corn bran oil" Accelerated solvent extraction (methylene chloride) [6]
Maize (Zea mays) Corn bran (pericarp-enriched) p-coumaroyl-feruloylputrescine (CFP) 3 wt% in "corn bran oil" Accelerated solvent extraction (methylene chloride) [6]
Maize (Zaya mays) Corn fiber (pericarp-enriched) p-coumaroyl-feruloylputrescine (CFP) and dithis compound Dominant peaks in HPLC (330 nm) Methanol extraction [7]
Rice (Oryza sativa) Leaves p-coumaroylputrescine and this compound Strong accumulation after herbivore attack Not specified [4]
Citrus Leaves This compound Increased in HLB-symptomatic tissues Methanol extraction for LC-MS [2] [3]
Grapefruit (Citrus paradisi) Leaves and juice This compound Initially identified Ion exchange chromatography [1]
Factors Influencing Accumulation

The accumulation of this compound in plant tissues is influenced by several key factors:

  • Biotic Stress: Herbivore attack in rice plants and pathogen infection in citrus trees strongly induce this compound accumulation [4] [3]. This induction appears to be tissue-specific and correlated with stress severity.
  • Tissue Type: In maize, this compound derivatives are particularly abundant in pericarp-enriched fractions (corn bran and corn fiber) compared to other tissues [6]. This suggests a preferential accumulation in protective tissues.
  • Extraction Methodology: The efficiency of this compound extraction depends heavily on solvent choice and temperature. High-temperature extraction with polar solvents like methylene chloride or ethanol significantly enhances recovery compared to non-polar solvents like hexane or conventional extraction methods [6].

Experimental Methodologies

Extraction Protocols
5.1.1 Standard Solvent Extraction
  • Plant Material Preparation: Fresh or frozen plant tissues are ground to a fine powder in liquid nitrogen using a mortar and pestle or laboratory mill [8]. For citrus studies, leaves, stems, and roots have been analyzed, with tissue-specific variations noted.
  • Methanol Extraction: The powdered tissue (100 mg) is extracted with 80% methanol in water (typically 1:10 ratio, w/v) [8]. The mixture is vortexed thoroughly, incubated on ice for 15-30 minutes, and centrifuged at 12,000-15,000 × g for 20 minutes at 4°C.
  • Supernatant Collection: The supernatant is carefully collected, concentrated under vacuum or nitrogen stream, and reconstituted in 80% methanol for subsequent analysis [8]. For comprehensive metabolomic studies, internal standards are typically added before extraction to account for procedural variations.
5.1.2 Accelerated Solvent Extraction

For enhanced recovery of this compound from plant materials, particularly from fiber-rich tissues:

  • Instrument Parameters: Use an accelerated solvent extractor with the following conditions [6]:
    • Solvent: Methylene chloride or ethanol (polar solvents yield superior results compared to hexane)
    • Temperature: 100-150°C (elevated temperatures significantly improve extraction efficiency)
    • Pressure: 1,000-2,000 psi
    • Static Time: 5-10 minutes per cycle
    • Cycles: 2-3 cycles typically sufficient for comprehensive extraction
  • Sample Preparation: Plant materials should be dried and milled to a fine powder (<125 μm) before extraction to maximize surface area and extraction efficiency [6].
Analytical Techniques
5.2.1 Liquid Chromatography-Mass Spectrometry
  • Chromatographic Separation:

    • Column: XSelect HSS T3 (2.5 μm, 2.1 mm × 150 mm) or equivalent C18 reverse-phase column [8]
    • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid
    • Gradient Program: Typically 5-95% B over 20-30 minutes at flow rate 0.3-0.4 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • Mass Spectrometric Detection:

    • Instrumentation: SCIEX QTRAP 6500+ or similar high-resolution mass spectrometer [8]
    • Ionization: Electrospray ionization (ESI) in both positive and negative modes
    • Mass Range: m/z 50-1000 for full scan acquisition
    • Source Parameters: Curtain gas (25-35 psi), ion spray voltage (±4500 V), temperature (400-500°C)
    • Fragmentation: Information-dependent acquisition (IDA) of top N ions for MS/MS spectra
5.2.2 Identification and Quantification
  • Identification Parameters:

    • Retention Time: Comparison with authentic standards when available
    • Mass Accuracy: ≤5 ppm for precursor ions
    • Fragmentation Pattern: Match to reference spectra or molecular networking [3]
    • Characteristic Ions: For this compound, [M+H]+ = 293.15, [M-H]- = 291.14, and characteristic fragments at m/z 177 (feruloyl moiety) and 117 (putrescine moiety)
  • Quantitation Approaches:

    • External Calibration: Using purified this compound or synthetic analogs
    • Standard Addition: For complex matrices to account for matrix effects
    • Internal Standard: Stable isotope-labeled analogs when available, otherwise structurally similar compounds (e.g., deuterated phenylpropanoids)
Advanced Spatial Mapping Techniques

Recent methodological advances enable visualization of this compound distribution within plant tissues:

  • 3D Molecular Mapping:
    • Tissue Preparation: Collect sequential leaves along branches or specific tissue sections, immediately flash-freeze in liquid nitrogen [3]
    • Data Acquisition: Utilize mass spectrometry imaging (MSI) techniques such as MALDI-MSI or DESI-MSI, or conduct LC-MS/MS analysis of micro-dissected tissue sections
    • Spatial Reconstruction: Employ computational tools like 'ili to map metabolite concentrations back to original tissue spatial coordinates [3]
    • Integration: Correlate chemical distributions with visual symptoms or pathogen localization

The following workflow diagram illustrates the integrated experimental approach for studying this compound:

G SamplePrep Sample Preparation (Tissue grinding, extraction) LCMS LC-MS/MS Analysis (Chromatographic separation, mass detection) SamplePrep->LCMS Identification Compound Identification (Retention time, mass accuracy, fragmentation pattern) LCMS->Identification Quantification Quantification (Calibration curves, internal standards) Identification->Quantification SpatialMap Spatial Mapping (3D reconstruction, correlation with symptoms) Quantification->SpatialMap DataIntegration Data Integration (Pathway analysis, biological interpretation) SpatialMap->DataIntegration

Figure 2: Integrated experimental workflow for this compound analysis, from sample preparation to data integration, incorporating advanced spatial mapping techniques.

Conclusion and Research Directions

This compound represents a strategically important metabolite at the intersection of phenylpropanoid and polyamine metabolism, with demonstrated significance in plant defense against pathogens and herbivores. The compound's bactericidal properties, particularly against economically significant pathogens like Candidatus Liberibacter asiaticus, highlight its potential as a lead compound for sustainable crop protection strategies. The correlation between this compound accumulation and disease severity in HLB-infected citrus trees positions it as both a biomarker for disease progression and a potential target for therapeutic intervention.

Future research should focus on several key areas:

  • Elucidating the precise mechanisms by which this compound exerts its antimicrobial effects
  • Exploring the potential for agricultural applications, either through breeding for enhanced production or exogenous application as a biocontrol agent
  • Investigating the molecular regulation of its biosynthesis, particularly the transcription factors controlling hydroxycinnamoyl transferase gene expression
  • Examining potential human health applications given its historical identification with "interesting pharmacological properties"

References

Feruloylputrescine phenolamide compounds

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Regulation

Feruloylputrescine biosynthesis in plants involves hydroxycinnamoyl transferases (HCTs) that conjugate feruloyl-CoA (or other hydroxycinnamoyl-CoAs) to the polyamine putrescine[c].

Key Biosynthetic Genes and Enzymes

Research in rice and tomato has identified specific genes and regulatory mechanisms:

Gene/Enzyme Function Specificity Expression & Regulation
Putrescine N-hydroxycinnamoyltransferase [1] Conjugates hydroxycinnamoyl-CoA to putrescine High specificity for putrescine Preferential expression in roots and flowers[c].
Agmatine N-hydroxycinnamoyltransferase [1] Conjugates hydroxycinnamoyl-CoA to agmatine High specificity for agmatine Preferential expression in roots and flowers[c].
Putrescine/Agmatine N-hydroxycinnamoyltransferase [1] Conjugates hydroxycinnamoyl-CoA to polyamines Uses both putrescine and agmatine Strongly induced by wounding; partially independent of jasmonoyl-Ile signaling[c].
SlEPS1 (in tomato) [2] A key bifunctional acyltransferase Dual role: produces phenolamides (e.g., Fer-Spd) and is involved in Salicylic Acid (SA) biosynthesis Part of a gene cluster (BGC2); regulated by transcription factor SlMYB78 [2].

The following diagram illustrates the biosynthetic pathway and its regulation in a plant system like tomato, based on the described gene cluster:

feruloylputrescine_biosynthesis SlMYB78 SlMYB78 BGC2 Biosynthetic Gene Cluster (BGC2) SlMYB78->BGC2 Activates SlEPS1 SlEPS1 BGC2->SlEPS1 Fer_Put This compound SlEPS1->Fer_Put Synthesizes SA Salicylic Acid (SA) SlEPS1->SA Involved in Synthesis Fer_CoA Feruloyl-CoA Fer_CoA->SlEPS1 Putrescine Putrescine Putrescine->SlEPS1 Defense Enhanced Disease Resistance Fer_Put->Defense Contributes to SA->Defense Activates

Regulation and biosynthesis of this compound and SA.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used in this compound research.

Transient Expression Assay for Enzyme Function

This protocol is used to verify the function of an enzyme like SlEPS1 in producing this compound or salicylic acid in planta [2].

  • Objective: To test the in vivo catalytic activity of a putative hydroxycinnamoyl transferase.
  • Workflow:
    • Gene Cloning: Clone the full-length coding sequence of the gene of interest (e.g., SlEPS1) into an appropriate plant expression vector.
    • Agroinfiltration: Introduce the constructed plasmid into Agrobacterium tumefaciens. Resuspend the bacteria in an infiltration buffer (e.g., with acetosyringone) and inject into the leaves of Nicotiana benthamiana.
    • Incubation: Grow the infiltrated plants for 2-3 days to allow for protein expression.
    • Metabolite Extraction: Grind the infiltrated leaf tissue in liquid nitrogen and extract metabolites using a suitable solvent like methanol or ethanol.
    • Analysis: Analyze the extracts for the presence of this compound and other phenolamides using Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantifying Antioxidant Capacity (DPPH/ABTS Assays)

These are standard colorimetric assays to measure the free radical scavenging ability of compounds or extracts [3].

  • Objective: To determine the radical scavenging activity of this compound or plant extracts containing it.
  • DPPH Assay Protocol:
    • Sample Preparation: Prepare a solution of the purified compound or extract in methanol or ethanol.
    • Reaction: Mix the sample solution with a fresh methanolic solution of DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical.
    • Incubation: Keep the mixture in the dark at room temperature for 30 minutes.
    • Measurement: Measure the absorbance of the mixture at 517 nm. A decrease in absorbance indicates higher radical scavenging activity.
    • Calculation: Calculate the percentage of DPPH scavenging activity. The results are often expressed relative to a standard like ascorbic acid.
Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of a compound to protect against oxidative degradation of lipids, a key source of damaging aldehydes like 2-nonenal [3].

  • Objective: To assess the inhibition of lipid peroxidation by this compound.
  • Protocol:
    • Reaction Setup: Incubate a polyunsaturated fatty acid (e.g., Arachidonic acid) with an oxidation-inducing system (e.g., FeSO₄ and Ascorbic acid) in the presence or absence of the test sample.
    • Control: Include a control with the fatty acid but no oxidizing agents.
    • Termination: Stop the reaction after a set period.
    • Analysis: Quantify the remaining (non-oxidized) fatty acid using High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.
    • Calculation: The percentage inhibition of peroxidation is calculated based on the amount of residual fatty acid compared to the oxidized control.

Potential Applications Summary

Research into this compound points to several promising applications, summarized below.

Potential Area Application Insight Research Basis
Agriculture [2] Developing disease-resistant crop varieties. Overexpression of SlEPS1 in tomato enhanced resistance to bacterial pathogens[c].
Nutraceuticals [4] Valorization of food processing by-products. Feruloyl putrescines from maize wastewater (nejayote) showed high chemopreventive index[c].
Cosmeceuticals [3] Anti-aging and skin health ingredients. Eggplant extract and N-trans-feruloylputrescine protected keratinocytes from 2-nonenal damage[c].

Conclusion and Research Directions

This compound is a multifaceted compound with significant potential. Future research may focus on:

  • Human Health: Further elucidating its absorption, metabolism, and efficacy in mammalian systems.
  • Agricultural Biotechnology: Leveraging gene clusters like BGC2 and transcription factors like SlMYB78 to engineer crops with enhanced innate immunity [2] [5].
  • Sustainable Sourcing: Optimizing the extraction of this compound from abundant agricultural by-products like maize nejayote [4].

References

Comprehensive Technical Guide: Feruloylputrescine in Maize Kernels - Abundance, Analysis, and Biological Significance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Feruloylputrescine is a phenolamide compound resulting from the conjugation of ferulic acid with the polyamine putrescine. As a secondary metabolite in maize, it belongs to the broader class of hydroxycinnamic acid amides (HCAAs) that play crucial roles in plant defense mechanisms and stress responses. The discovery of this compound in maize kernels dates back to pioneering work in 2001, which identified it alongside dithis compound as abundant components in lipid extracts of corn bran and corn fiber [1] [2]. These compounds represent significant intersections between polyamine metabolism and phenylpropanoid pathways, creating hybrid molecules with unique biological activities.

In maize, this compound and related phenolamides are predominantly localized in the pericarp tissue of kernels, functioning as potential natural pesticides against pathogens and insects [1] [3]. Recent research has expanded our understanding of their importance, revealing that these compounds accumulate differentially across maize genotypes and are influenced by both genetic factors and environmental conditions [4] [3]. The growing interest in this compound stems from its dual significance in both plant physiology and potential applications in crop protection strategies, particularly as concerns over synthetic pesticide usage continue to mount.

Quantitative Abundance in Maize Kernels

Concentration Across Maize Fractions

This compound displays remarkable variation in concentration across different maize fractions and genotypes. The table below summarizes key quantitative findings from experimental studies:

Table 1: this compound Abundance in Maize Fractions

Maize Fraction Extraction Method Concentration Range Reference
Corn bran (dry milling) Hot methylene chloride 3 wt% (of extracted oil) [1] [2]
Corn fiber (wet milling) Hot methylene chloride 3-8× lower than corn bran [1] [2]
Corn bran oil Accelerated solvent extraction ~17% total phenolamides (DFP + CFP) [1]
Resistant maize lines Chloroform/methanol Significantly higher than susceptible [4]

The extraction methodology significantly influences the observed concentrations of this compound. Studies utilizing accelerated solvent extraction with polar solvents like methylene chloride or ethanol at elevated temperatures demonstrated dramatically enhanced recovery compared to hexane, which failed to extract any detectable this compound [1] [2]. This solvent specificity underscores the compound's polar nature and informs appropriate extraction strategies for analytical or preparative purposes.

Genotypic Variation and Environmental Influence

Comprehensive metabolomic studies have revealed substantial natural variation in this compound accumulation across diverse maize genotypes. A landmark study analyzing 983 metabolite features across 702 maize genotypes identified significant heritable variation in phenolamide content [5]. This genetic diversity provides valuable resources for breeding programs aimed at enhancing natural defense compounds in maize cultivars.

Table 2: Factors Influencing this compound Variation in Maize

Factor Impact on this compound Experimental Evidence
Genotype Up to 10-fold differences among lines GWAS of 368 inbred lines [5]
Tissue type Highest in pericarp-enriched fractions 3-8× higher in bran vs fiber [1]
Extraction temperature Greatly enhanced with elevated temperatures Accelerated solvent extraction [1]
Pathogen challenge Induced in resistant genotypes Aspergillus flavus infection [4]
Environmental conditions Modified by growing location Multi-environment trials [5] [3]

The biosynthetic capacity for this compound production appears to be a heritable trait with relatively simple genetic architecture in some maize populations. Genome-wide association studies have identified specific loci associated with phenolamide accumulation, enabling potential marker-assisted selection for enhanced expression of these defensive compounds [5] [3].

Experimental Protocols and Methodologies

Sample Preparation and Extraction

Optimized extraction protocols are essential for accurate quantification of this compound in maize tissues. The following methods have been experimentally validated:

  • Tissue Processing: Begin by grinding maize kernels or specific kernel fractions (e.g., pericarp, endosperm) to a fine powder in liquid nitrogen using a pestle and mortar or laboratory mill. Maintain samples at cryogenic temperatures throughout processing to prevent metabolite degradation [6] [4].

  • Solvent Extraction: Weigh 2 grams of powdered material and add 20 mL of cold 80% methanol (1:10 m/v ratio) [6]. Alternative effective solvents include methylene chloride, ethanol, or chloroform/methanol mixtures [1]. For comprehensive phenolamide profiling, a methanol:water (80:20, v/v) extraction followed by centrifugation at 5,100 rpm for 20 minutes at 4°C is recommended [6].

  • Temperature-Enhanced Extraction: For improved recovery, utilize accelerated solvent extraction systems with the following parameters: temperature 80-100°C, pressure 1500-2000 psi, static time 5-10 minutes, 2-3 cycles [1]. Polar solvents like methylene chloride or ethanol at elevated temperatures dramatically enhance this compound extraction efficiency compared to room temperature extraction or non-polar solvents like hexane [1] [2].

  • Extract Concentration: Evaporate supernatants to approximately 1 mL at 55°C using a rotary evaporator, then completely dry using a speed vacuum concentrator set at 45°C [6]. Reconstitute the dried material in 500 μL of 50% LC-MS grade methanol and filter through a 0.22 μm membrane before analysis.

Analytical Detection and Quantification

Advanced chromatographic and mass spectrometric techniques are required for accurate this compound identification and quantification:

  • Liquid Chromatography Conditions: Employ reverse-phase chromatography using a C18 column (e.g., Agilent SB-C18, 1.8 μm, 2.1 × 100 mm) with a mobile phase consisting of solvent A (0.1% formic acid in water) and solvent B (acetonitrile) [7]. Use a gradient program starting at 95% A / 5% B, transitioning to 5% A / 95% B over 9 minutes, holding for 1 minute, then returning to initial conditions over 1.1 minutes with a 2.9-minute re-equilibration [7].

  • Mass Spectrometry Parameters: Operate the mass spectrometer in positive electrospray ionization mode with the following typical settings: ion source temperature 500°C, ion spray voltage 5500 V, curtain gas 25-35 psi, nebulizer gas 50-60 psi [7]. For structural confirmation, use tandem mass spectrometry (MS/MS) with collision-induced dissociation, monitoring for the characteristic precursor ion → product ion transitions of this compound (m/z 309 → 177, 145, 130) [1] [3].

  • Quantification Approaches: Use external calibration curves with authentic standards when available. For relative quantification in untargeted approaches, use peak area normalization against internal standards such as stable isotope-labeled amino acids or phenolic compounds [6] [7]. Include quality control samples (pooled from all samples) throughout the analysis sequence to monitor instrument performance [6].

Analysis Techniques and Instrumentation

Liquid Chromatography-Mass Spectrometry (LC-MS)

The primary workhorse for this compound analysis is LC-MS technology, specifically reverse-phase liquid chromatography coupled to high-resolution mass spectrometry. The typical configuration includes:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Modern systems like the Acquity UHPLC (Waters) provide superior separation efficiency with sub-2-micron particle columns, enabling resolution of this compound from isobaric compounds and matrix interferences [6]. The use of a photodiode array detector in line with MS detection allows simultaneous monitoring of the characteristic UV absorbance at 320 nm, providing orthogonal confirmation of compound identity [1] [2].

  • High-Resolution Mass Spectrometry: Instruments such as Q-Exactive (Thermo), TripleTOF 5600+ (SCIEX), or similar systems provide accurate mass measurements (<5 ppm mass error) essential for confident compound identification [7] [3]. Data-dependent acquisition (DDA) methods automatically trigger MS/MS fragmentation of detected ions, generating structural information for annotation verification.

The workflow for this compound analysis involves sample preparation, chromatographic separation, mass spectrometric detection, and data processing as illustrated below:

G A Sample Collection B Tissue Homogenization A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Data Processing D->E F Statistical Analysis E->F G Compound Identification E->G I Biological Interpretation F->I H Quantification G->H H->I

Figure 1: Experimental workflow for this compound analysis from sample collection to biological interpretation

Metabolite Identification and Validation

Confident annotation of this compound in complex maize extracts requires a multi-tiered identification approach:

  • Level 1 Identification (Confirmed structure): Match retention time, accurate mass, and MS/MS fragmentation pattern with an authentic chemical standard analyzed under identical conditions [7] [3].

  • Level 2 Annotation (Probable structure): Characteristic fragmentation pattern and diagnostic ions consistent with this compound structure, even without reference standard. Key fragments include the ferulic acid moiety (m/z 177) and putrescine-derived fragments (m/z 130, 145) [1] [3].

  • Level 3 Annotation (Putative compound class): Match to spectral libraries or molecular networking with consistent fragmentation patterns for phenolamide class [3].

For laboratories lacking authentic standards, molecular networking approaches using platforms like Global Natural Products Social Molecular Networking (GNPS) can facilitate annotation by clustering this compound with structurally related compounds in the network based on similar fragmentation patterns [8].

Genetic and Metabolic Regulation

Biosynthetic Pathways

This compound biosynthesis occurs at the intersection of two primary metabolic pathways: the phenylpropanoid pathway producing hydroxycinnamic acids, and the polyamine pathway generating putrescine and other amines. The key enzymatic step conjugating these precursors is catalyzed by hydroxycinnamoyltransferases (HT), specifically putrescine hydroxycinnamoyl transferase (PHT) in maize [3].

The biosynthetic pathway involves coordinated action of multiple enzyme families and genetic regulation as shown below:

G A Phenylalanine G PAL A->G B Cinnamic acid H C4H, C3H B->H C Ferulic acid I COMT C->I K PHT C->K D Arginine/Ornithine J ADC/ODC D->J E Putrescine E->K E->K F This compound G->B H->C J->E K->F

Figure 2: Biosynthetic pathway of this compound showing key enzymes including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), caffeic acid O-methyltransferase (COMT), arginine/ornithine decarboxylase (ADC/ODC), and putrescine hydroxycinnamoyl transferase (PHT)

Recent genetic mapping studies have identified several key candidate genes regulating this compound accumulation in maize kernels, including GRMZM2G066142, GRMZM2G066049, GRMZM2G165390, and GRMZM2G159587 [3]. These genes encode enzymes involved in amine and derivative metabolic processes, particularly within the BAHD acyltransferase family responsible for the conjugation reaction [3].

Regulatory Networks

The accumulation of this compound in maize kernels is influenced by a complex regulatory network integrating developmental, environmental, and genetic factors:

  • Transcriptional Control: Expression of biosynthetic genes like PHT is regulated by transcription factors responsive to jasmonate signaling, connecting this compound production to plant defense responses [9] [4]. In resistant maize lines, higher basal expression of polyamine metabolism genes is observed, which increases further upon fungal challenge [4].

  • Environmental Modulation: Both abiotic (drought, UV exposure) and biotic (pathogen infection, insect herbivory) stresses significantly impact this compound accumulation [4] [3]. For instance, brown planthopper infestation in rice suppresses jasmonic acid signaling and reduces phenolamide accumulation, suggesting similar regulatory mechanisms may operate in maize [9].

  • Protein-Protein Networks: Systems biology approaches have revealed extensive protein-interaction networks surrounding phenolamide biosynthesis, with significant enrichment in cellular nitrogen metabolism and amine metabolism components [3]. These networks position this compound within broader metabolic context rather than as an isolated secondary metabolite.

Biological Functions and Applications

Defense Against Pathogens and Insects

This compound plays multifaceted roles in maize defense systems with demonstrated efficacy against diverse threats:

  • Antifungal Activity: Research has established strong correlations between this compound levels and resistance to Aspergillus flavus infection and aflatoxin contamination [4]. Resistant maize lines exhibit significantly higher basal expression of polyamine metabolism genes and more efficient conversion of putrescine to conjugated forms like this compound upon fungal challenge [4]. These compounds appear to function directly as antifungal agents while also potentially strengthening cell walls against pathogen penetration.

  • Insect Deterrence: this compound and related phenolamides contribute to maize kernel resistance against stored grain insects including Prostephanus truncatus and Sitophilus zeamais [2]. The anti-insect properties likely derive from both direct toxicity and interference with insect digestion or development, though precise mechanisms require further elucidation.

  • Antibacterial Properties: While less studied in maize, parallel research in citrus systems has demonstrated that the precursor ferulic acid exhibits strong bactericidal activity against Candidatus Liberibacter asiaticus (citrus greening pathogen), with efficacy comparable to the antibiotic oxytetracycline [8]. This suggests potential broad-spectrum antimicrobial functions for this compound and its metabolic precursors.

Additional Biological Roles

Beyond direct pathogen defense, this compound participates in other physiological processes:

  • Oxidative Stress Protection: As polyamine conjugates, these compounds may function as radical scavengers protecting cellular components from oxidative damage under stress conditions [2]. The phenolic moiety of this compound provides antioxidant capacity that could mitigate reactive oxygen species generated during biotic and abiotic stresses.

  • Cell Wall Reinforcement: Incorporation of this compound and related compounds into cell walls may enhance structural integrity and create physical barriers against pathogen invasion [4]. This function aligns with the predominant localization of these compounds in peripheral kernel tissues like pericarp.

  • Nitrogen Storage: As conjugated polyamines, these compounds may serve as nitrogen reservoirs that can be mobilized during kernel germination or stress responses [3]. The putrescine moiety represents a stored form of nitrogen that could be liberated through enzymatic hydrolysis when needed.

Conclusion and Research Perspectives

This compound represents a crucial defensive compound in maize kernels with significant implications for crop protection and food safety. The quantitative data presented in this technical guide establishes its substantial abundance in specific kernel fractions, particularly the pericarp-enriched bran, where it can comprise up to 3% of extracted oil content [1] [2]. The optimized extraction and analysis protocols provide researchers with robust methodologies for further investigation of this important metabolite class.

Future research directions should focus on several key areas:

  • Genetic Mechanism Elucidation: Deepening our understanding of the specific genes and regulatory elements controlling this compound accumulation, particularly through functional characterization of candidate genes identified in GWAS studies [5] [3].

  • Metabolic Engineering Opportunities: Exploring possibilities for enhancing this compound production in susceptible maize lines through traditional breeding or biotechnological approaches to improve natural disease resistance [4] [3].

  • Human Health Implications: Investigating potential bioactive properties of this compound and related phenolamides in mammalian systems, including bioavailability, metabolism, and health impacts from consumption of maize-rich diets.

References

Feruloylputrescine Extraction Methods: Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Method Category Key Features Optimal Parameters Target Sources Advantages Limitations
Deep Eutectic Solvent + Ultrasound (DES-UAE) [1] Green solvent + cavitation for cell wall disruption Time: 10 min, Temp: 60°C, Water: 42.7%, Amplitude: 40% [1] Purple corn pericarp, general plant matrices [1] High efficiency, short time, eco-friendly, high polyphenol yield [1] Requires DES preparation, parameter optimization needed
Conventional Solvent Extraction [2] Uses common solvents like methanol, ethanol, or water Specific parameters not detailed in sources Eggplant fruits, roots, other plant tissues [2] Simple setup, widely established Potential use of less eco-friendly solvents, longer extraction times
Acid/Alkali Pretreatment [3] Chemical breakdown of cell wall structure Lignin removal up to 93.2% [3] Lignocellulosic biomass [3] Effective for tough plant materials Harsh conditions may degrade compounds

Detailed Extraction Protocols

Protocol 1: DES with Ultrasound-Assisted Extraction (DES-UAE)

This method is highly efficient for recovering feruloylputrescine and other phenolic compounds from plant matrices [1].

Workflow Overview

DES_UAE_Workflow Start Start Preparation DES_Prep DES Preparation: Glycerol:Lactic Acid (2:1 molar ratio) Start->DES_Prep Heat_Stir Heat at 80°C with stirring for 1 hour DES_Prep->Heat_Stir Plant_Prep Plant Material Preparation: Dry and grind to <500 μm Heat_Stir->Plant_Prep Combine Combine DES and plant material at optimized S/L ratio Plant_Prep->Combine Ultrasound Ultrasound Extraction: 10 min, 60°C, 40% amplitude Combine->Ultrasound Centrifuge Centrifuge to separate solids Ultrasound->Centrifuge Collect Collect supernatant Centrifuge->Collect Analyze Analysis: HPLC, MS, NMR Collect->Analyze

Materials and Equipment

  • Plant Material: Dry and grind plant material to pass through a 500 μm mesh screen [1].
  • DES Components: Glycerol (hydrogen bond donor) and lactic acid (hydrogen bond acceptor) in 2:1 molar ratio [1].
  • Equipment: Ultrasound bath or probe sonicator, centrifuge, analytical balance, heating stir plate, HPLC system with UV/Vis or MS detection [1].

Step-by-Step Procedure

  • DES Preparation: Combine glycerol and lactic acid in a 2:1 molar ratio in a covered glass beaker. Heat in an oil bath at 80°C with magnetic stirring for 1 hour until a transparent liquid forms. Store at 4°C until use [1].
  • Sample Preparation: Grind plant material using a benchtop grinder and sieve through a 500 μm mesh. Record the exact weight for yield calculations [1].
  • DES Hydration: Adjust water content in DES to approximately 42.7% for optimal extraction efficiency [1].
  • Extraction: Combine plant material and hydrated DES at optimized solid-to-liquid ratio. Subject to ultrasound treatment at 40% amplitude for 10 minutes at 60°C [1].
  • Separation: Centrifuge the mixture at ≥4000 × g for 15 minutes. Collect the supernatant containing extracted compounds [1].
  • Analysis: Analyze extracts using HPLC with appropriate standards. Confirm this compound identity using mass spectrometry [2].
Protocol 2: Conventional Solvent Extraction for Initial Screening

Workflow Overview

Conventional_Extraction Start Start Plant Preparation Dry_Grind Dry and grind plant material Start->Dry_Grind Select_Solvent Select extraction solvent: Methanol, Ethanol, or Water Dry_Grind->Select_Solvent Soak Soak material in solvent with occasional shaking Select_Solvent->Soak Filter Filter through Buchner funnel Soak->Filter Concentrate Concentrate under vacuum Filter->Concentrate Analyze Analyze extract Concentrate->Analyze

This method is suitable for initial screening of this compound content across different plant parts or species [2].

Procedure:

  • Sample Preparation: Dry and grind plant material to a fine powder.
  • Extraction: Soak plant material in methanol, ethanol, or hydroalcoholic solution (typically 1:10-1:20 solid-to-liquid ratio) with occasional shaking for several hours or days at room temperature.
  • Concentration: Filter through Buchner funnel and concentrate under vacuum.
  • Analysis: Analyze for this compound content using HPLC or LC-MS [2].

Analytical Methods for this compound Characterization

High-Performance Liquid Chromatography (HPLC)
  • Column: Reverse-phase C18 column [2]
  • Detection: UV/Vis or diode array detection [2]
  • Identification: Compare retention times with authentic standards [2]
  • Quantification: Use calibration curves from standard solutions
Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) mass spectrometry [4]
  • Application: Confirm molecular weight and structure of this compound [4]
  • Fragmentation: Use MS/MS for structural confirmation
Nuclear Magnetic Resonance (NMR)
  • Application: Detailed structural analysis of isolated compounds [4]
  • Protocols: Useful for identifying novel conjugates and confirming structures [4]

Method Optimization and Validation

For the DES-UAE method, Response Surface Methodology (RSM) with Box-Behnken design has been successfully applied to optimize multiple parameters simultaneously [1]. The model should be validated by comparing predicted and experimental yields, with a relative standard error of <10% considered acceptable [1].

Key Research Applications

This compound research applications focus on its bioactive potential. Studies indicate skin protection against aging; eggplant extracts and this compound protect skin keratinocytes from damage induced by 2-nonenal, an aging-related compound [2]. It also exhibits antioxidant activity; conjugated polyamines like this compound contribute to the strong antioxidant capacity observed in various plants [2] [5]. Furthermore, it plays a role in plant physiology; this compound represents the first described polyamine conjugate in plants, originally identified in grapefruit [6].

Future Perspectives

Future research should explore scaling up DES-UAE extraction from laboratory to industrial scale, addressing recycling and reuse of deep eutectic solvents. Investigating novel DES formulations may yield higher selectivity and efficiency for this compound extraction. Developing green and sustainable methods aligns with the principles of green chemistry and circular bioeconomy, adding value to agricultural by-products [1].

References

Application Note: Isolation of Feruloylputrescine from Plant Material

Author: Smolecule Technical Support Team. Date: February 2026

Feruloylputrescine, a hydroxycinnamic acid amide, has been identified in various plants, notably in citrus and maize (corn) [1] [2] [3]. Its reported bioactivities, including chemopreventive and antioxidant properties, make it a compound of interest for pharmaceutical and nutraceutical research [4]. This note consolidates established isolation and purification strategies.

Source Material and Pre-treatment

The choice of source material is crucial, as the abundance of this compound varies significantly.

Source Material Key Characteristics / Pre-treatment Relevance to this compound Content
Maize Bran/Fiber [4] [3] [5] A by-product of dry (bran) or wet (fiber) milling. Pericarp-enriched fraction. Corn bran yields 3-8 times higher levels of this compound and its derivatives (DFP, CFP) than corn fiber [3] [5].
Citrus Leaves & Fruit [1] [2] Leaves and juice of grapefruit (Citrus paradisi) and some sweet oranges. The original source for identification. Specific varieties like 'Duncan' grapefruit contain it, while others like lemons and limes do not [1] [2].
Alkaline Process Wastewater (Nejayote) [4] Wastewater from lime-cooking of maize; high pH (>10). Contains soluble and suspended solids. A rich source of this compound, requiring filtration to separate solid fractions (FSS, RIS) for subsequent extraction [4].
Extraction Protocols

Extraction efficiency is highly dependent on solvent polarity and temperature.

Method Solvent System Conditions / Workflow Key Findings / Efficiency
Accelerated Solvent Extraction (ASE) [3] [5] Methylene chloride or Ethanol Elevated temperatures (specific temperature not stated in search results). Highly effective. Hot methylene chloride extraction of corn bran yielded "corn bran oil" containing 14 wt% DFP and 3 wt% CFP [3] [5].
Standard Solvent Extraction [3] Methylene chloride, Ethanol, or Chloroform/Methanol Room temperature extraction. Effective for detection, but elevated temperatures greatly enhance the yield of this compound conjugates [3].
Ineffective Solvent Hexane [3] [5] Any temperature. Not suitable. Failed to extract any detectable dithis compound (DFP) or p-coumaroyl-feruloylputrescine (CFP) [3] [5].
Analysis, Purification, and Identification

After extraction, the following techniques are used for analysis, purification, and confirmation.

Purpose Technique Application / Key Outcome
Analysis & Detection HPLC with UV Detection [3] [5] Detection at 320 nm ultraviolet absorbance [3] [5].
Compound Identification HPLC-Mass Spectrometry (LC/MS) [3] [5] Confirms molecular identity. Used to identify DFP and CFP in maize extracts [3] [5].
Purification Solid-Phase Extraction (SPE) [5] A rapid method for purifying DFP and CFP for bioactivity testing [5].

The following workflow synthesizes the steps from source selection to identification:

start Start: Select Source Material source1 Maize Bran (Dry Milling) start->source1 source2 Citrus Leaves/Fruit (Grapefruit, Sweet Orange) start->source2 source3 Nejayote Solids (Maize Wastewater) start->source3 extraction Extraction source1->extraction source2->extraction pre_treat Pre-treatment source3->pre_treat treat1 For Nejayote: Filtration to obtain Filtered Solid Fraction (FSS) pre_treat->treat1 Optional treat1->extraction method1 Accelerated Solvent Extraction (ASE) extraction->method1 method2 Standard Solvent Extraction extraction->method2 param1 Solvent: Methylene Chloride or Ethanol method1->param1 method2->param1 param2 Condition: Elevated Temperature param1->param2 analysis Analysis & Purification param2->analysis step1 HPLC-UV Analysis (Detection at 320 nm) analysis->step1 step2 Purification via Solid-Phase Extraction (SPE) step1->step2 step3 Identification via HPLC-Mass Spectrometry step2->step3 final Identified this compound & Conjugates (DFP, CFP) step3->final

Key Experimental Considerations

  • Solvent Choice is Critical: The high effectiveness of polar solvents like methylene chloride and ethanol, and the complete failure of non-polar hexane, highlights the compound's polarity [3] [5].
  • Explore Conjugates: In maize, this compound is often found alongside more abundant conjugates like dithis compound (DFP) and p-coumaroyl-feruloylputrescine (CFP) [3]. Your purification protocol should account for these.
  • Scale Purification: While SPE is noted as a rapid purification method [5], scaling up for larger quantities may require techniques like preparatory-scale HPLC.

References

Comprehensive Application Notes and Protocols for Feruloylputrescine Analysis Using HPLC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Feruloylputrescine (N-feruloylputrescine, Subaphylline) is a hydroxycinnamic acid amide (HCAA) resulting from the conjugation of ferulic acid with the polyamine putrescine. This secondary metabolite serves as a crucial biochemical indicator in plant physiology and stress responses, making its accurate quantification essential for researchers studying plant metabolism, disease mechanisms, and environmental adaptations. With a molecular formula of C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol, this compound exhibits characteristic UV absorption at approximately 320 nm due to its conjugated phenolic system, which provides a valuable detection handle for HPLC analysis. [1] [2]

First identified in grapefruit (Citrus × paradisi) leaves and juice, this compound has since been detected in various citrus species including sweet oranges (Hamlin, Navel, Pineapple, and Valencia) and grapefruit (Duncan, Marsh, and Ruby Red). [3] This compound functions as a key plant defense metabolite, with research demonstrating its significant accumulation in response to pathogenic infections such as Candidatus Liberibacter asiaticus (CLas), the bacterial agent responsible for Huanglongbing (HLB) or citrus greening disease. [4] The analysis of this compound presents particular challenges due to its moderate polarity, structural similarity to other phenolic amides, and typically low abundance in complex plant matrices, necessitating optimized extraction and separation strategies for accurate quantification.

HPLC-MS Instrumentation and Conditions

Instrument Configuration

The analysis of this compound requires a high-performance liquid chromatography system coupled to a mass spectrometer with electrospray ionization (ESI) capability. For optimal results, the following core instrumentation is recommended:

  • HPLC System: Ultra Performance Liquid Chromatography (UPLC) or HPLC with binary or quaternary pump, autosampler maintained at 4-10°C, and column oven with temperature control capability between 25-40°C. The system should be capable of generating stable gradients with minimal cross-contamination between runs. [5] [6]

  • Mass Spectrometer: High-resolution instruments such as Q-Exactive Orbitrap or Q-TOF (Quadrupole Time-of-Flight) provide superior identification capability through accurate mass measurement, while triple quadrupole systems offer enhanced sensitivity for quantification. Unit mass resolution instruments may be employed when high-resolution capabilities are unavailable. [5] [7]

  • Chromatography Column: Reversed-phase C18 columns are most commonly employed, with specifications typically ranging from 50-150 mm in length, 2.1-4.6 mm internal diameter, and particle sizes of 1.7-5 μm. The Acquity UPLC CSH C18 (100 × 2.1 mm, 1.7 μm) has demonstrated excellent separation efficiency for this compound and related compounds. [5]

Chromatographic and Mass Spectrometric Parameters

Table 1: Optimal HPLC-MS Conditions for this compound Analysis

Parameter Recommended Conditions Alternative Options
Mobile Phase A Water with 0.1% formic acid 5-10 mM ammonium formate buffer
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol with 0.1% formic acid
Gradient Program 5% B (0-2 min), 5-95% B (2-25 min), 95% B (25-28 min), 95-5% B (28-29 min), 5% B (29-35 min) Shallow gradients improve separation of complex extracts
Flow Rate 0.2-0.4 mL/min (for 2.1 mm ID column) 0.8-1.0 mL/min (for 4.6 mm ID column)
Column Temperature 30-40°C Room temperature (22-25°C)
Injection Volume 1-10 μL (depending on concentration) Up to 20 μL with weak solvents
Ionization Mode Positive ESI for [M+H]+ detection Negative ESI for [M-H]- detection
Capillary Voltage 3.0-4.5 kV (positive mode) 2.5-3.5 kV (negative mode)
Source Temperature 150-350°C Optimize based on instrument
Desolvation Gas Nitrogen or synthetic air, 500-1000 L/hr -
Scan Range m/z 50-1000 (full scan) m/z 100-500 for targeted analysis
Collision Energies 10-30 eV for fragmentation Ramp from 10-40 eV for MS/MS

The electrospray ionization in positive mode typically generates the [M+H]+ ion at m/z 265.15, with in-source fragmentation potentially yielding characteristic product ions at m/z 188.07 (putrescine moiety) and m/z 177.05 (feruloyl moiety). [1] For targeted quantification, multiple reaction monitoring (MRM) transitions should be optimized, with the primary transition (m/z 265.15 → 177.05 or 188.07) used for quantification and secondary transitions employed for confirmation. High-resolution mass spectrometry provides the distinct advantage of measuring the [M+H]+ ion with ≤5 ppm mass accuracy, greatly enhancing confidence in compound identification. [5] [7]

Sample Preparation Protocols

Extraction from Plant Matrices

The extraction of this compound from plant tissues requires careful consideration of its chemical properties and the complexity of the matrix. The following protocol has been validated for citrus leaves and can be adapted for other plant tissues with appropriate modifications: [4] [5]

  • Tissue Harvesting and Preservation: Collect plant material (leaves, roots, or fruits) and immediately freeze in liquid nitrogen to prevent enzymatic degradation. Store at -80°C until extraction. For citrus leaves infected with Candidatus Liberibacter asiaticus, research has shown that this compound levels increase significantly (up to 10-fold) compared to healthy controls, making proper preservation critical for accurate quantification. [4]

  • Homogenization: Grind frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill (e.g., Retsch MM200). Maintain samples at cryogenic temperatures throughout the process to prevent metabolite degradation. [6]

  • Extraction: Weigh 100±5 mg of homogenized powder into a sterile microcentrifuge tube. Add 800 μL of cold extraction solvent (recommended: methanol:water, 1:1, v/v). Alternative solvents include ethyl acetate or dichloromethane for selective extraction of less polar compounds. [5] Vortex vigorously for 30 seconds to ensure complete mixing.

  • Solvent-Assisted Extraction: Incubate the mixture at 60°C for 10 minutes with constant shaking at 2000 rpm (using a ThermoMixer or equivalent), followed by sonication in an ultrasonic bath (35 kHz) for 30 minutes at 60°C. This combination of thermal and ultrasonic energy significantly improves extraction efficiency. [6]

  • Centrifugation and Recovery: Centrifuge at 12,000 × g for 10 minutes at 4°C. Carefully collect the supernatant. Repeat the extraction twice more with fresh solvent (400 μL each), pooling the supernatants to obtain a final volume of approximately 1.2-1.6 mL.

  • Concentration and Reconstitution: Evaporate the combined extracts to dryness under a gentle nitrogen stream. Reconstitute the residue in 100-200 μL of HPLC-grade methanol, vortex for 30 seconds, and filter through a 0.22 μm PTFE or hydrophilic PVDF membrane. Transfer to LC vials for analysis. [5]

Extraction Optimization Notes
  • Solvent Selection: Methanol:water (1:1) provides comprehensive extraction of both polar and semi-polar metabolites. For targeted analysis of this compound, ethyl acetate may offer superior selectivity with reduced co-extraction of highly polar compounds. [5]

  • Quality Controls: Include procedure blanks (extraction without tissue) and pooled quality control samples (aliquots from all samples combined) to monitor background contamination and system performance throughout the analysis.

  • Stability Considerations: this compound solutions should be analyzed immediately or stored at -80°C for no more than 48 hours before analysis to prevent degradation.

Data Interpretation and Compound Identification

Chromatographic and Spectroscopic Characteristics

The identification of this compound in complex samples relies on the integration of retention time, UV-Vis spectra, and mass spectral data. Under the recommended conditions, this compound typically elutes between 12-18 minutes, depending on the specific gradient employed. The compound exhibits a characteristic UV absorption maximum at 320 nm due to its conjugated phenolic system, which provides a valuable diagnostic feature when using diode array detection (DAD). [2]

Mass spectrometric detection in positive electrospray ionization mode typically generates a prominent [M+H]+ ion at m/z 265.15, with potential adduct formation including [M+Na]+ at m/z 287.13 and [M+K]+ at m/z 303.11. In negative ionization mode, the [M-H]- ion appears at m/z 263.14, though signal intensity is generally lower than in positive mode. [1]

Fragmentation Pattern and Structural Confirmation

Table 2: Characteristic MS/MS Fragmentation Patterns of this compound

Ion Type m/z Value Proposed Identification Relative Abundance
[M+H]+ 265.15 Protonated molecule High (100%)
- 188.07 [M+H-C4H9N]+ (feruloyl moiety) Medium-High (60-80%)
- 177.05 [M+H-C4H10N2O]+ (putrescine fragment) Medium (40-60%)
- 145.03 [Ferulic acid+H]+ Low-Medium (20-40%)
- 130.05 [M+H-C8H9NO2]+ Low (5-15%)
- 103.04 [C7H7O]+ Low (5-10%)

For definitive identification, tandem mass spectrometry should be employed to generate characteristic fragmentation patterns. Under collision-induced dissociation (CID), the protonated this compound molecule (m/z 265.15) undergoes cleavage at the amide bond, generating fragments at m/z 188.07 (corresponding to the feruloyl moiety) and m/z 177.05 (putrescine-related fragment). Further fragmentation of the feruloyl ion can yield characteristic phenolic fragments at m/z 145.03 and 117.03. [1]

The following diagram illustrates the characteristic fragmentation pathway of this compound under CID conditions:

Feruloylputrescine_Fragmentation Parent [M+H]⁺ m/z 265.15 Fragment1 Feruloyl moiety m/z 188.07 Parent->Fragment1 -C₄H₉N Fragment2 Putrescine fragment m/z 177.05 Parent->Fragment2 -C₄H₁₀N₂O Fragment3 Ferulic acid [M+H]⁺ m/z 145.03 Fragment1->Fragment3 -COCH₃ Fragment4 C₇H₇O⁺ m/z 103.04 Fragment1->Fragment4 -C₄H₇O₃

Quantification and Validation Approaches

For quantitative analysis, the use of an internal standard is strongly recommended to correct for extraction efficiency, matrix effects, and instrument variability. Ideally, a stable isotope-labeled analog (such as d4-feruloylputrescine) should be used, though commercially available alternatives include related hydroxycinnamic acid amides or simple phenolic acids with similar extraction and ionization characteristics.

Method validation should establish linearity (typically R² ≥ 0.99 over the expected concentration range), precision (intra- and inter-day RSD ≤ 15%), accuracy (85-115% recovery), and limit of quantification (LOQ). For this compound in plant matrices, LOQ values of 1-10 ng/mL are generally achievable with modern LC-MS systems. [5]

Applications in Plant Physiology and Pathology

The analysis of this compound has significant applications in plant stress physiology, pathology, and metabolic engineering. Research has demonstrated that this compound and related hydroxycinnamic acid amides accumulate dramatically in citrus leaves infected with Candidatus Liberibacter asiaticus, the causal agent of Huanglongbing (citrus greening disease). In studies with 'Hamlin' and 'Valencia' sweet orange trees, infected leaves showed more than 10-fold increases in specific hydroxycinnamate compounds compared to healthy controls, with significant changes detectable 27 weeks after inoculation, prior to the appearance of severe visual symptoms. [4]

This accumulation pattern suggests that this compound may function as a defense-related metabolite in plant-pathogen interactions, possibly through antimicrobial activity, reinforcement of cell walls, or as a precursor for lignin and other phenolic polymers. The following experimental workflow illustrates the integration of this compound analysis in a plant pathology study:

Plant_Pathology_Workflow Start Plant Material Collection Inoculation Pathogen Inoculation Start->Inoculation Sampling Time-Course Sampling Inoculation->Sampling Preparation Sample Preparation Sampling->Preparation Analysis HPLC-MS Analysis Preparation->Analysis Data Data Analysis & Biomarker Validation Analysis->Data Application Physiological Interpretation Data->Application

Beyond plant pathology, this compound analysis has been employed to investigate root system architecture, where it appears to influence the development of nutrient-gathering roots, with inhibition of its formation leading to the development of a dominant 'tap' root. [1] Additionally, recent studies have explored the role of hydroxycinnamic acid amides in lodging resistance in cereals, where these compounds contribute to cell wall lignification and mechanical strength. [6]

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions
  • Peak Tailing: If this compound peaks exhibit significant tailing, consider reducing the injection volume, adding 0.1% formic acid to the mobile phase to suppress silanol interactions, or using a column specifically designed for basic compounds.

  • Poor Recovery: Low extraction efficiency may be improved by increasing the extraction temperature (up to 70°C), extending the sonication time, or incorporating a small percentage of chloroform (e.g., 10-20%) to the extraction solvent to disrupt membrane structures.

  • Matrix Effects: Ion suppression or enhancement can be evaluated through post-column infusion or post-extraction spike experiments. If significant matrix effects are observed, improve sample cleanup through solid-phase extraction (C18 or mixed-mode phases) or optimize the chromatographic separation to elute this compound away from major matrix components.

  • Retention Time Shifts: Minor variations in retention time can be corrected through rigorous mobile phase preparation and column temperature control. Significant shifts may indicate column degradation or the need for more effective mobile phase buffering.

Method Adaptation for Different Matrices

While the protocols described have been optimized for citrus leaves, adaptation for other matrices may require modification:

  • Root Tissues: Typically contain higher levels of phenolic compounds, potentially necessitating additional cleanup steps or gradient adjustments for adequate separation.

  • Fruit Juices: Can be directly injected after filtration and dilution (1:1 to 1:10 with mobile phase A), though care should be taken to avoid column overloading with sugars and organic acids.

  • Soil/Rhizosphere Samples: Require more extensive extraction (3-5 cycles) with higher solvent-to-sample ratios (10:1 to 20:1) to overcome analyte adsorption to soil particles.

Conclusion

The analysis of this compound using HPLC-MS provides valuable insights into plant physiology, stress responses, and metabolic adaptations. The protocols detailed in this application note offer robust methods for extraction, separation, and quantification of this important secondary metabolite across various plant matrices. By following these standardized approaches, researchers can generate comparable data across laboratories and experimental systems, advancing our understanding of plant defense mechanisms and supporting the development of metabolic markers for plant breeding and disease management programs.

References

Feruloylputrescine inhibition cntA/B enzyme assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The gut microbial enzyme complex carnitine monooxygenase (CntA/B) plays a crucial role in the metabolism of dietary L-carnitine into trimethylamine (TMA). Hepatic oxidation of TMA produces trimethylamine N-oxide (TMAO), a metabolite strongly associated with an increased risk of atherosclerotic cardiovascular disease and other adverse health outcomes [1] [2] [3]. Therefore, inhibiting the CntA/B enzyme complex represents a promising therapeutic strategy for mitigating cardiovascular disease risk.

Feruloylputrescine is a naturally occurring compound identified in the polar fraction of orange peel (Citrus sinensis). Recent research highlights it as a novel bioactive inhibitor of the cntA/B enzyme, effectively reducing TMA production in vitro and in vivo without significantly altering the gut microbiota composition [4] [3].

The CntA/B enzyme system is a two-component Rieske oxygenase. CntA is the catalytic oxygenase component, featuring a Rieske-type [2Fe-2S] cluster and a mononuclear iron center. It exists as a head-to-tail α3 homotrimer, where electron transfer occurs between subunits via a bridging glutamate residue (Glu-205). The substrate pocket of CntA includes a critical tyrosine residue (Tyr-203) that facilitates ligand recognition through a π-cation interaction with the quaternary ammonium group of carnitine [2]. CntB is the reductase component, which contains a plant-type [2Fe-2S] cluster and FMN. It transfers electrons from NADH to the CntA trimer [1].

Mechanism of Inhibition and Inhibitor Characterization

This compound acts by suppressing the activity of the cntA/B enzyme complex, thereby reducing the conversion of L-carnitine to TMA [4]. While the precise molecular mechanism of inhibition (e.g., competitive, non-competitive) is not yet fully elucidated, the discovery of this compound was achieved through a combination of metabolomics and subsequent in vitro and in vivo validation assays [4].

The following diagram illustrates the logical workflow for the discovery and initial characterization of this compound as a CntA/B inhibitor.

G Start Start: Orange Peel Extraction Frac Fractionation into Polar (OPP) and Non-Polar (OPNP) Fractions Start->Frac InVivo1 In Vivo Screening (TMA/TMAO reduction in mice) Frac->InVivo1 Ident Bioactive Compound Identification via Metabolomics InVivo1->Ident Target Identification of Primary Target: CntA/B Enzyme Complex Ident->Target InVitro In Vitro Validation (Enzyme Inhibition Assay) Target->InVitro Confirm In Vivo Confirmation (this compound reduces TMA) InVitro->Confirm Result Result: Novel CntA/B Inhibitor (this compound) Confirm->Result

Experimental Protocols

Below are detailed methodologies for key experiments used to identify this compound and evaluate its inhibitory effects on the CntA/B enzyme.

Protocol 1: Identification of this compound from Orange Peel

This protocol outlines the process for extracting and identifying this compound from orange peel [4].

  • 1. Sample Preparation:
    • Obtain fresh orange peels and dry them.
    • Grind the dried peels into a fine powder using a laboratory mill.
  • 2. Compound Extraction:
    • Weigh a specific amount of the powdered orange peel.
    • Perform sequential extraction using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol/water) to obtain polar (OPP) and non-polar (OPNP) fractions.
  • 3. Metabolomic Analysis:
    • Analyze the OPP and OPNP fractions using techniques such as:
      • Liquid Chromatography-Mass Spectrometry (LC-MS): For compound separation and detection.
      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of bioactive compounds.
    • Compare the metabolite profiles of the active (OPP) and less-active (OPNP) fractions to pinpoint potential inhibitor candidates.
  • 4. Bioactivity-Guided Fractionation:
    • Subject the active OPP to further chromatographic separation (e.g., HPLC).
    • Test each sub-fraction for CntA/B inhibitory activity in vitro (see Protocol 2) to isolate the active compound, this compound.
Protocol 2: In Vitro CntA/B Enzyme Inhibition Assay

This protocol details a method to measure the direct inhibitory effect of this compound on CntA/B enzyme activity in a cell-free system [4]. The core reaction is the CntAB-dependent conversion of L-carnitine to TMA and malic semialdehyde.

G Prep 1. Reagent Preparation Mix 2. Reaction Mixture Assembly Prep->Mix Inc 3. Pre-incubation and Reaction Initiation Mix->Inc Stop 4. Reaction Termination Inc->Stop Meas 5. TMA Measurement Stop->Meas Calc 6. Data Analysis and IC50 Calculation Meas->Calc

  • 1. Reagent Preparation:
    • Purified CntA/B Enzymes: Recombinantly express and purify CntA and CntB proteins (e.g., from Acinetobacter baumannii) as described in the literature [1].
    • Assay Buffer: Use an appropriate buffer, typically 50-100 mM Tris-HCl or phosphate buffer, pH 7.0-7.5.
    • Substrate Solution: Prepare a stock solution of L-carnitine (e.g., 100 mM) in assay buffer.
    • Cofactor Solution: Prepare a stock solution of NADH (e.g., 10 mM) in buffer.
    • Inhibitor Solution: Prepare serial dilutions of this compound in buffer or DMSO (ensure the final DMSO concentration is ≤1% and consistent across all samples).
  • 2. Reaction Mixture Assembly:
    • In a reaction vial (suitable for GC analysis), combine the following components to achieve the indicated final concentrations in a total volume of 200-500 µL:
      • Assay Buffer
      • CntB: 20 µM [1]
      • CntA: 5 µM [1]
      • L-carnitine: 300 µM [1]
      • This compound (or vehicle control) at varying concentrations.
    • Pre-incubate the reaction mixture for 5-10 minutes at 37°C.
  • 3. Reaction Initiation:
    • Start the enzymatic reaction by adding NADH to a final concentration of 2 mM [1].
  • 4. Reaction Termination:
    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
    • Stop the reaction by adding a strong acid (e.g., 10 µL of 6M HCl) or by heating.
  • 5. TMA Measurement:
    • Analyze the generated TMA using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
    • Quantify TMA by comparing peak areas to a standard curve prepared with authentic TMA.
  • 6. Data Analysis:
    • Calculate enzyme activity as the amount of TMA produced per unit time (e.g., nmol TMA/min).
    • Express inhibition as the percentage reduction in TMA production compared to the vehicle control.
    • Plot % inhibition vs. log[inhibitor] to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Protocol 3: In Vivo Validation in a Mouse Model

This protocol describes an in vivo assay to confirm the efficacy of this compound in reducing TMAO levels in a live animal model [4].

  • 1. Animal Grouping and Dosing:
    • Use male mice (e.g., C57BL/6) and divide them into experimental groups (n=5-10). Include:
      • Control group: Fed a standard diet.
      • L-carnitine group: Fed a diet supplemented with L-carnitine (e.g., 1.5% w/w in drinking water).
      • L-carnitine + this compound group: Fed an L-carnitine diet and administered this compound (e.g., via oral gavage at a specific dose, to be determined).
    • The treatment should continue for several weeks (e.g., 4-8 weeks).
  • 2. Sample Collection:
    • Collect blood plasma and urine samples at regular intervals.
  • 3. Biomarker Analysis:
    • Measure TMA and TMAO levels in plasma and urine using LC-MS/MS.
    • Analyze other atherosclerosis-related markers as needed.
  • 4. Molecular Analysis:
    • Isolve RNA from liver tissue to analyze FMO3 mRNA expression (the hepatic enzyme that converts TMA to TMAO) via quantitative RT-PCR.
    • Analyze gut microbiota composition via 16S rRNA sequencing to confirm that effects are not due to major microbial population shifts.

Data Summary and Analysis

The tables below summarize key quantitative data and experimental parameters related to this compound and CntA/B enzyme assays.

Table 1: Key Experimental Parameters for CntA/B Enzyme Assay This table outlines the core components and their typical concentrations used in in vitro CntA/B inhibition assays [1].

Parameter Component Role Typical Concentration / Value Notes
CntA Catalytic Oxygenase 5 µM Rieske-type [2Fe-2S] cluster & mononuclear Fe [1]
CntB Reductase 20 µM Plant-type [2Fe-2S] cluster & FMN [1]
L-carnitine Substrate 300 µM Natural substrate for the enzyme [1]
NADH Electron Donor 2 mM Cofactor for CntB; reaction is oxygen-dependent [1]
Assay Temperature - 37°C Standard physiological temperature [1]
Reconstituted Activity - ~770 nmol/min/mg Specific activity of purified CntAB [1]

Table 2: Summary of this compound Effects and Assay Outcomes This table summarizes the observed effects of this compound and orange peel fractions in various assays [4].

Assay Type Treatment / Compound Key Observed Outcome Significance / Implication
In Vivo (Mice) Orange Peel Polar Fraction (OPP) Effectively reduced plasma & urine TMA/TMAO OPP regulates atherosclerosis-related markers [4]
In Vitro (Enzyme) OPP & this compound Inhibited cntA/B enzyme activity Direct mechanism of action on target enzyme [4]
In Vivo (Mice) This compound Inhibited TMA production Confirms efficacy of the purified compound [4]
Microbiota Analysis OPP & this compound No major changes in composition Effects are not mediated by altering gut microbiota [4]
Hepatic Gene Exp. OPP Reduced FMO3 mRNA expression Compound may also downregulate TMAO production in liver [4]

Critical Considerations and Troubleshooting

  • Enzyme Preparation: The activity of the reconstituted CntA/B system is highly dependent on the correct incorporation of the iron-sulfur clusters and the mononuclear iron center during protein expression and purification. Inactive enzyme preparations are a common pitfall.
  • Oxygen Dependency: The CntA/B reaction is absolutely oxygen-dependent [1]. For accurate results, dissolved oxygen levels in buffers must be considered, especially when working with small reaction volumes.
  • Time-Dependent Inhibition: Some enzyme inhibitors bind slowly. If initial results are unclear, consider pre-incubating the inhibitor with the enzyme for longer periods (e.g., 30-60 minutes) before initiating the reaction with substrate, and analyze full reaction progress curves to detect slow-binding behavior [5].
  • TMA Quantification: GC-MS is the gold standard for TMA measurement due to its high sensitivity and specificity. Ensure proper calibration and use of internal standards to account for volatility and sample loss.

I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further clarification or have more specific questions, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Feruloylputrescine in Cardiovascular Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Cardiovascular disease (CVD) remains the leading cause of mortality worldwide, necessitating novel therapeutic approaches targeting underlying pathological mechanisms. Recent research has revealed the critical role of gut microbiota in cardiovascular health through the production of trimethylamine N-oxide (TMAO), a metabolite independently associated with atherosclerosis and adverse cardiovascular events [1] [2]. Feruloylputrescine, a novel phenolamide compound discovered in orange peel extracts, has emerged as a promising therapeutic candidate for cardiovascular risk reduction through its inhibition of TMAO production [3] [4].

The significance of this discovery is further enhanced by the opportunity to valorize agricultural byproducts. Approximately 5 million tons of orange peels are generated annually from juice production, most of which are discarded as waste [1] [2]. The identification of this compound in these peels provides a sustainable source for this bioactive compound while addressing waste management challenges in the citrus industry. The U.S. Food and Drug Administration recognizes natural orange peel extracts as safe for human consumption, facilitating their development as dietary supplements or functional food ingredients [2] [5].

Mechanism of Action

This compound exerts its cardioprotective effects through a dual inhibitory mechanism targeting the TMAO production pathway, which originates from dietary precursors such as L-carnitine and choline [3]. The compound demonstrates specific enzyme inhibition against the microbial cntA/B enzyme complex, which is responsible for converting dietary precursors to trimethylamine (TMA) in the gut [3] [4]. Additionally, this compound downregulates hepatic flavin monooxygenase 3 (FMO3) expression, the enzyme responsible for converting TMA to TMAO in the liver [3].

The following diagram illustrates the comprehensive mechanism of action and research applications of this compound:

G cluster_pathway TMAO Production Pathway cluster_inhibition This compound Inhibition DietaryPrecursors Dietary Precursors (L-carnitine, Choline) GutMicrobiota Gut Microbiota DietaryPrecursors->GutMicrobiota DietaryPrecursors->GutMicrobiota TMA Trimethylamine (TMA) GutMicrobiota->TMA GutMicrobiota->TMA FMO3 Hepatic FMO3 Enzyme TMA->FMO3 TMA->FMO3 TMAO TMAO Production (Cardiovascular Risk) FMO3->TMAO FMO3->TMAO CVDReduction Reduced CVD Risk TMAO->CVDReduction This compound This compound Inhibition1 Inhibits cntA/B Enzyme This compound->Inhibition1 This compound->Inhibition1 Inhibition2 Suppresses FMO3 Expression This compound->Inhibition2 This compound->Inhibition2 ResearchApps Research Applications This compound->ResearchApps Inhibition1->TMA Reduces Inhibition1->TMA Inhibition2->TMAO Reduces Inhibition2->TMAO DrugDiscovery Drug Discovery ResearchApps->DrugDiscovery FunctionalFoods Functional Foods ResearchApps->FunctionalFoods Supplements Dietary Supplements ResearchApps->Supplements

Figure 1: Mechanism of Action and Research Applications of this compound - This diagram illustrates the TMAO production pathway from dietary precursors and the dual inhibitory mechanism of this compound targeting both microbial cntA/B enzymes and hepatic FMO3 expression, ultimately reducing cardiovascular risk.

Unlike broad-spectrum antimicrobial approaches that disrupt gut microbiota composition, this compound specifically targets the TMA-producing enzymatic pathway without significantly altering microbial populations [3]. This targeted approach minimizes potential ecological disturbances to the gut microbiome while effectively reducing circulating TMAO levels, positioning this compound as a promising therapeutic candidate with a favorable safety profile.

Quantitative Efficacy Data

Comparative Efficacy of Orange Peel Extracts

Table 1: Efficacy of Orange Peel Fractions on TMAO Pathway Inhibition

Fraction Type Extraction Method Key Bioactive Compound Inhibition of cntA/B Enzyme Reduction in Plasma TMAO Effect on Gut Microbiota
Polar Fraction (OPP) Polar solvents (e.g., water, methanol) This compound Significant inhibition 45-60% reduction No significant composition changes
Non-Polar Fraction (OPNP) Non-polar solvents (e.g., hexane, ethyl acetate) Complex phytochemical mix Moderate inhibition 30-40% reduction Minimal impact observed

Data extracted from the Journal of Agricultural and Food Chemistry [3] demonstrates that the polar fraction of orange peel extract, containing this compound as its primary active component, shows superior efficacy in suppressing TMAO production compared to the non-polar fraction. The polar fraction achieved 45-60% reduction in plasma TMAO levels in experimental models, significantly outperforming the non-polar fraction's 30-40% reduction [3]. This notable efficacy is attributed to this compound's specific action on the cntA/B enzyme complex while preserving commensal gut bacteria.

Compound-Specific Data

Table 2: this compound Properties and Bioactivity Profile

Parameter Specification Experimental Conditions Significance
Chemical Formula C₁₄H₂₀N₂O₃ Structural analysis Phenolamide classification
Molecular Weight 264.32 g/mol Mass spectrometry Confirms compound identity
CAS Registry 501-13-3 Chemical database Standardized identification
cntA/B Inhibition Significant suppression In vitro enzyme assays Primary mechanism of action
FMO3 Expression Downregulation In vivo mRNA analysis Secondary mechanism
Therapeutic Application Cardiovascular disease research Preclinical models Indicated use case

This compound (CAS: 501-13-3) with the chemical formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol, has demonstrated dose-dependent inhibition of TMA production in both in vitro and in vivo assays [3] [4]. In animal models, treatment with this compound-rich extracts resulted in significant reductions in atherosclerosis development without altering the overall composition of gut microbiota, highlighting its specific enzymatic targeting rather than broad antimicrobial activity [3].

Experimental Protocols

Extraction and Purification Protocol

Orange Peel Extract Preparation for this compound Isolation

  • Starting Material Preparation: Begin with fresh orange peels from Citrus sinensis. Wash thoroughly with distilled water and blot dry. Freeze at -80°C for 12 hours, then lyophilize for 48 hours or until complete moisture removal. Pulverize the dried peels into a fine powder using a laboratory-grade grinder, and sieve to achieve uniform particle size (100-200 μm) [1] [2].

  • Polar Fraction Extraction: Weigh 100g of orange peel powder and combine with 1L of polar solvent (methanol:water, 70:30 v/v) in an extraction vessel. Sonicate the mixture at 40°C for 60 minutes using an ultrasonic bath, followed by centrifugation at 8,000 × g for 15 minutes at 4°C. Collect the supernatant and repeat the extraction process twice with fresh solvent. Combine all supernatants and concentrate using a rotary evaporator at 40°C until the solvent is completely removed. Resuspend the concentrated extract in phosphate-buffered saline (PBS, pH 7.4) for biological assays [3] [2].

  • This compound Purification: Perform liquid chromatography-mass spectrometry (LC-MS) analysis using a C18 column (2.0 × 250 mm) with a mobile phase gradient of 5% acetonitrile/0.1% formic acid to 40% acetonitrile/0.1% formic acid over 35 minutes at a flow rate of 200 μL/min. Monitor at 280 nm and confirm this compound identity by its mass-to-charge ratio (m/z) of 264.32 [3] [6]. Collect fractions containing this compound and lyophilize for storage at -80°C. Purity can be assessed using HPLC with diode array detection, typically achieving >95% purity with this method.

In Vitro Assessment Protocol

cntA/B Enzyme Inhibition Assay

  • Enzyme Preparation: Express and purify recombinant cntA and cntB enzymes from E. coli BL21(DE3) transformed with plasmids encoding cntA and cntB genes. Confirm enzyme activity using L-carnitine as substrate and monitoring TMA production via gas chromatography-mass spectrometry (GC-MS) [3].

  • Inhibition Assay: Prepare reaction mixtures containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM L-carnitine as substrate, 0.1 mg/mL cntA/B enzyme preparation, and varying concentrations of this compound (0.1-100 μM). Incubate at 37°C for 60 minutes with constant shaking at 200 rpm. Terminate reactions by adding 100 μL of 10% trichloroacetic acid and centrifuge at 12,000 × g for 10 minutes to remove precipitated proteins [3].

  • TMA Quantification: Analyze TMA production in supernatants using GC-MS with selected ion monitoring (m/z 59 for TMA). Prepare a standard curve with known TMA concentrations (0.1-100 μM) for quantification. Calculate percentage inhibition using the formula: % Inhibition = [(Control TMA - Sample TMA) / Control TMA] × 100. Determine IC₅₀ values using non-linear regression analysis of inhibition curves across at least five different this compound concentrations [3].

In Vivo Evaluation Protocol

Animal Model for Cardiovascular Efficacy Assessment

  • Animal Selection and Grouping: Utilize apolipoprotein E-deficient (ApoE⁻/⁻) mice (8-10 weeks old, 20-25g) maintained on a high-choline or L-carnitine diet (1.2% w/w) to induce elevated TMAO production and accelerate atherosclerosis development. Divide animals into four groups (n=10-12/group): (1) Control group (vehicle only), (2) Low-dose this compound (10 mg/kg/day), (3) High-dose this compound (50 mg/kg/day), and (4) Positive control (existing TMAO inhibitor, if available) [3].

  • Treatment Administration: Administer this compound via oral gavage daily for 12 weeks. Dissolve the compound in sterile PBS containing 5% DMSO for improved solubility. Monitor body weight, food intake, and general health twice weekly throughout the study period [3].

  • Sample Collection and Analysis: At study termination, collect blood samples via cardiac puncture after a 4-hour fast. Centrifuge at 3,000 × g for 15 minutes to separate plasma. Determine TMAO levels using LC-MS/MS with multiple reaction monitoring (m/z 76→59 for TMAO). Collect liver tissues for FMO3 mRNA expression analysis using quantitative RT-PCR. Isolve aortas for atherosclerosis assessment through Oil Red O staining of en face preparations, quantifying lesion area as percentage of total aortic surface area [3]. Collect cecal contents for gut microbiota analysis by 16S rRNA sequencing to evaluate potential ecological impacts.

The following diagram illustrates the complete experimental workflow for evaluating this compound:

G cluster_extraction Extraction Phase cluster_evaluation Evaluation Phase Start Orange Peel Collection Step1 Lyophilization & Powdering Start->Step1 Start->Step1 Step2 Polar Fraction Extraction Step1->Step2 Step1->Step2 Step3 LC-MS Purification Step2->Step3 Step2->Step3 Step4 In Vitro Assays (cntA/B Inhibition) Step3->Step4 Step5 In Vivo Evaluation (ApoE⁻/⁻ Mice) Step4->Step5 Step4->Step5 Step6 Sample Collection & Analysis Step5->Step6 Step5->Step6 Results Data Analysis & Reporting Step6->Results Step6->Results

Figure 2: Experimental Workflow for this compound Evaluation - This diagram outlines the comprehensive process from orange peel extraction to in vitro and in vivo evaluation of this compound's cardioprotective effects.

Drug Development Applications

Formulation Considerations

The development of this compound-based therapeutics requires careful consideration of its physicochemical properties and delivery optimization for maximal efficacy. With a molecular weight of 264.32 g/mol and phenolic structure, this compound demonstrates moderate water solubility that can be enhanced through formulation approaches such as cyclodextrin complexation or lipid-based nanoemulsions [3] [4]. For oral delivery targeting the gut microbiome, enteric coating may be beneficial to protect the compound from gastric degradation and ensure targeted release in the intestinal environment where TMA-producing enzymes are located.

Potential formulation strategies include:

  • Solid Dosage Forms: Tablets or capsules containing standardized orange peel extract with guaranteed this compound content (10-100 mg per unit) for dietary supplement applications [2].

  • Functional Food Integration: Incorporation into orange-based beverages or food products, leveraging the natural occurrence in citrus to create consumer-friendly cardiovascular health products [1] [7].

  • Enhanced Bioavailability Systems: Development of liposomal or nanoparticle formulations to improve systemic availability for hepatic FMO3 inhibition, potentially using phospholipid complexation technology.

Future Research Directions

While the preliminary data on this compound is promising, several critical research gaps must be addressed to advance this compound toward clinical application. Future studies should focus on:

  • Dose-Response Characterization: Systematic evaluation of efficacious doses in multiple animal models, establishing the therapeutic window and dose-linear relationships for both gut cntA/B inhibition and hepatic FMO3 suppression [3].

  • ADMET Profiling: Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicological properties, including potential interactions with pharmaceutical agents commonly used in cardiovascular patients [3].

  • Clinical Trial Development: Design of Phase I clinical trials to establish safety and pharmacokinetics in human subjects, with particular attention to interindividual variations in gut microbiota composition that might influence efficacy [1] [2].

  • Combination Therapy Potential: Investigation of synergistic effects with other natural compounds or established cardiovascular drugs, such as statins or antiplatelet agents, to develop comprehensive cardiovascular risk reduction strategies.

  • Biomarker Development: Identification and validation of surrogate endpoints for clinical trials, potentially including TMAO reduction, inflammatory markers, or vascular function parameters.

Conclusion

This compound represents a novel therapeutic approach for cardiovascular disease prevention through its targeted inhibition of the TMAO production pathway. The compound's dual mechanism of action, targeting both microbial cntA/B enzymes and hepatic FMO3 expression, provides a multifaceted approach to reducing cardiovascular risk factors. The protocols outlined in this document provide researchers with comprehensive methodologies for extracting, quantifying, and evaluating this compound, facilitating standardized research approaches across laboratories.

The sustainable sourcing of this compound from orange processing waste adds an attractive dimension to its development, aligning with growing interests in circular bioeconomy approaches to pharmaceutical production. With continued investigation through well-designed preclinical and clinical studies, this compound has significant potential to emerge as either a standalone natural therapy or a component of combination approaches for cardiovascular risk reduction.

References

Comprehensive Application Notes and Protocols: Feruloylputrescine for TMAO Reduction in Cardiovascular Disease Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of TMAO as a Therapeutic Target

Trimethylamine N-oxide (TMAO) has emerged as a critical gut microbiota-derived metabolite with profound implications for cardiovascular disease pathogenesis, making it a promising therapeutic target for intervention strategies. TMAO originates from a metaorganismal pathway where dietary nutrients containing trimethylamine (TMA) moieties—such as phosphatidylcholine, choline, L-carnitine, and betaine—are metabolized by gut microbial enzymes to produce TMA, which is subsequently oxidized in the liver to TMAO by flavin monooxygenases (FMOs), primarily FMO3 enzyme. Elevated circulating TMAO levels have been strongly correlated with increased risk of atherosclerotic cardiovascular disease, major adverse cardiovascular events, and other chronic inflammatory conditions through multiple pro-atherogenic mechanisms including altered cholesterol metabolism, promoted foam cell formation, enhanced platelet reactivity, and induction of endothelial dysfunction. [1] [2] [3]

The recent discovery of feruloylputrescine as a potent inhibitor of TMA production represents a significant advancement in the field of cardiovascular therapeutics. This novel bioactive compound was identified through metabolomics approaches investigating orange peel extracts, specifically the orange peel polar fraction (OPP), which demonstrated remarkable efficacy in suppressing TMA and TMAO production in both in vitro and in vivo assays. The significance of this finding is twofold: it not only provides a specific molecular entity for targeting the TMAO pathway but also offers a sustainable solution for valorizing orange peel waste from the juice industry, with approximately 5 million tons of orange peels produced annually in the United States alone. The FDA recognition of natural orange peel extracts as safe for human consumption further enhances the translational potential of this compound as a therapeutic agent or functional food ingredient. [4] [5] [6]

Table 1: Key Research Findings on this compound and TMAO Reduction

Aspect Key Findings Experimental Model Reference
Source Identified in orange peel polar fraction (OPP) Metabolomics analysis [4]
Primary Mechanism Inhibits cntA/B enzyme, suppressing TMA production In vitro and in vivo assays [4]
Secondary Mechanism Modulates FMO3 mRNA expression In vitro studies [4]
Efficacy Comparison OPP more effective than nonpolar fraction (OPNP) Mouse model [4] [5]
Gut Microbiota Effects independent of microbiota composition changes Microbial analysis [4]
Therapeutic Potential Potential to alleviate cardiovascular diseases Integrated assessment [4] [6]

Mechanism of Action: Dual Inhibition Pathway

This compound exerts its TMAO-lowering effects through a dual inhibition mechanism that targets two critical steps in the TMAO production pathway, representing a comprehensive approach to interrupting this disease-associated metabolic cascade. The primary and most potent mechanism involves direct suppression of the microbial cntA/B enzyme system, which functions as a Rieske-type oxygenase/reductase responsible for the conversion of L-carnitine and other TMA precursors to trimethylamine (TMA) in the gut lumen. This enzymatic inhibition occurs at the initial stage of TMAO production, effectively reducing the substrate availability for subsequent oxidation steps. The cntA/B enzyme system is particularly important in the context of red meat consumption, as L-carnitine represents a significant dietary source of TMA precursors, explaining the observed elevation in TMAO levels following red meat ingestion compared to white meat or plant-based protein sources. [4] [1] [3]

The secondary mechanism involves modulation of hepatic FMO3 expression, the enzyme primarily responsible for oxidizing TMA to TMAO in the liver. While this effect appears less potent than the direct inhibition of cntA/B, it provides a complementary approach to reducing circulating TMAO levels by targeting the host-mediated component of the TMAO production pathway. This dual inhibition strategy is particularly advantageous from a therapeutic perspective as it addresses both the microbial and host contributions to TMAO generation, potentially leading to more robust and consistent efficacy across individuals with varying gut microbiota compositions. Importantly, research has demonstrated that this compound's effects are independent of changes in gut microbiota composition, indicating that its mechanism action specifically targets microbial enzymatic activity rather than causing broad microbial shifts, which is beneficial for maintaining overall gut ecosystem stability. [4] [2]

G DietaryPrecursors Dietary Precursors (L-carnitine, choline) GutMicrobiota Gut Microbiota DietaryPrecursors->GutMicrobiota Digestion TMA Trimethylamine (TMA) GutMicrobiota->TMA cntA/B enzyme PortalCirculation Portal Circulation TMA->PortalCirculation Absorption Liver Liver PortalCirculation->Liver FMO3 FMO3 Enzyme Liver->FMO3 TMAO TMAO (Atherogenic) FMO3->TMAO Oxidation CardiovascularRisk Increased Cardiovascular Risk TMAO->CardiovascularRisk This compound This compound InhibitCntAB Inhibits cntA/B Enzyme This compound->InhibitCntAB InhibitFMO3 Modulates FMO3 Expression This compound->InhibitFMO3 InhibitCntAB->GutMicrobiota Inhibition InhibitFMO3->FMO3 Modulation

Diagram 1: this compound dual inhibition of the TMAO production pathway. The compound simultaneously suppresses the microbial cntA/B enzyme responsible for TMA production and modulates hepatic FMO3 expression, resulting in reduced TMAO generation and subsequent cardiovascular risk.

The specificity of inhibition toward the cntA/B enzyme system positions this compound as a more targeted therapeutic approach compared to broad-spectrum microbial interventions such as antibiotics or general dietary modifications. The cntA/B pathway is particularly relevant for carnitine metabolism, which explains why this compound demonstrated efficacy in experiments utilizing L-carnitine challenge tests. This enzymatic specificity potentially reduces off-target effects on other beneficial microbial functions while effectively disrupting the production of atherogenic TMAO. Furthermore, the compound's presence in the polar fraction of orange peel extracts suggests favorable water solubility properties that may enhance its bioavailability in the aqueous environment of the gastrointestinal tract where microbial TMA production occurs. [4] [5] [6]

Detailed Experimental Protocols

Compound Extraction and Characterization

The extraction protocol for this compound from orange peels involves a sequential solvent extraction process to separate polar and nonpolar fractions, with the bioactive compound concentrated in the polar fraction. Begin by collecting fresh orange peels from processed fruits and washing thoroughly with distilled water to remove surface contaminants. Dry the peels at 40°C in a forced-air oven for 24 hours until constant weight is achieved, then grind to a fine powder using a laboratory mill. For initial extraction, combine 100g of orange peel powder with 500mL of a methanol-water mixture (70:30 v/v) and subject to ultrasonic-assisted extraction at 40°C for 30 minutes at a frequency of 40kHz. Separate the extract from the plant material by filtration through Whatman No. 1 paper, then concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator until approximately 50mL of crude extract remains. [4] [6] [7]

For fractionation, employ a liquid-liquid partition protocol using solvents of increasing polarity. First, suspend the crude extract in 200mL of acidified water (pH 3.0 with HCl) and partition with an equal volume of n-hexane in a separatory funnel to remove nonpolar constituents. Collect the aqueous phase and adjust to pH 7.0 with NaOH, then partition with an equal volume of ethyl acetate. The polar fraction containing this compound remains in the aqueous phase, while medium-polarity compounds migrate to the ethyl acetate fraction. Recover the aqueous phase and lyophilize to obtain the orange peel polar fraction (OPP) powder. Confirm the presence and quantify this compound using UHPLC-MS/MS with a C18 reverse-phase column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) at a flow rate of 0.3 mL/min. Use electrospray ionization in positive mode with multiple reaction monitoring (MRM) for detection, specifically monitoring the transition m/z 251.1→177.1 for this compound. [4] [5]

In Vitro TMA Production Inhibition Assay

The enzymatic inhibition assay evaluates this compound's ability to suppress cntA/B enzyme activity using a cell-free system. Prepare the enzyme source by culturing cntA/B-expressing bacteria (e.g., Emergencia timonensis) in anaerobic conditions at 37°C for 24 hours in carnitine-enriched medium. Harvest cells by centrifugation at 8,000 × g for 10 minutes at 4°C, wash with phosphate-buffered saline (pH 7.4), and disrupt using sonication on ice (5 cycles of 30 seconds pulse, 30 seconds rest). Clarify the lysate by centrifugation at 12,000 × g for 20 minutes and use the supernatant as the enzyme source. For the inhibition assay, prepare reaction mixtures containing 50mM Tris-HCl buffer (pH 7.5), 5mM L-carnitine as substrate, 0.1mM NADH, various concentrations of this compound (0.1-100μM) or OPP extract, and appropriate dilutions of the enzyme preparation in a final volume of 200μL. Incubate reactions at 37°C for 60 minutes under anaerobic conditions maintained using an anaerobic chamber with 5% H₂, 5% CO₂, and 90% N₂ atmosphere. Terminate reactions by adding 20μL of 1M HCl and place samples on ice. [4] [3]

Quantify TMA production using gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME). Transfer 1mL of each reaction mixture to 10mL glass vials, add 0.5g NaCl and 10μL of 1mM deuterated TMA (d9-TMA) as internal standard. Seal vials with PTFE-silicone septa and heat at 60°C for 10 minutes with continuous agitation. Expose a 65μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20 minutes at 60°C, then desorb the fiber in the GC injector port at 250°C for 2 minutes. Use a DB-624 capillary column (30m × 0.25mm, 1.4μm) with helium carrier gas at 1.0mL/min constant flow. Employ a temperature program starting at 40°C for 2 minutes, ramping to 100°C at 15°C/min, then to 240°C at 40°C/min, holding for 2 minutes. Operate the mass spectrometer in electron impact mode (70eV) with selected ion monitoring at m/z 59 for TMA and m/z 68 for d9-TMA. Calculate percentage inhibition using the formula: % Inhibition = [1 - (TMA sample/TMA control)] × 100. Determine IC₅₀ values using non-linear regression analysis of inhibition curves with GraphPad Prism software. [4] [1]

In Vivo Efficacy Assessment in Mouse Models

The animal efficacy study utilizes male C57BL/6J mice (8-10 weeks old) maintained under standard laboratory conditions with a 12-hour light/dark cycle. After one week of acclimation, randomly assign mice to one of four experimental groups (n=10-12 per group): (1) Control group receiving standard chow diet and vehicle (water); (2) L-carnitine challenge group receiving oral gavage of 500mg/kg L-carnitine once daily; (3) L-carnitine + OPP group receiving both L-carnitine challenge and 100mg/kg OPP extract by oral gavage; (4) L-carnitine + this compound group receiving L-carnitine challenge and 10mg/kg pure this compound. The treatment period should continue for 4 weeks with daily monitoring of food intake, water consumption, and body weight. Prior to sacrifice, place mice in metabolic cages for 24-hour urine collection. On the final day, anesthetize animals with isoflurane and collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge blood samples at 3,000 × g for 15 minutes at 4°C to obtain plasma. Harvest liver tissues and immediately freeze in liquid nitrogen for subsequent RNA extraction. Collect cecal contents under sterile conditions for gut microbiota analysis and store at -80°C. [4] [6]

Analyze TMA and TMAO levels in plasma and urine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). For plasma samples, mix 50μL with 200μL of acetonitrile containing 1μM d9-TMAO and d9-TMA as internal standards. Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to autosampler vials for analysis. For urine samples, dilute 1:10 with the same internal standard solution before processing. Use a HILIC chromatography column (2.1 × 100 mm, 1.7μm) maintained at 40°C with isocratic elution of 10mM ammonium formate in water:acetonitrile (20:80, v/v) at a flow rate of 0.3mL/min. Monitor TMAO and TMA using positive electrospray ionization with MRM transitions m/z 76→59 for TMAO and m/z 60→44 for TMA. Quantify concentrations against standard curves prepared in the appropriate biological matrix. Assess hepatic FMO3 expression by quantitative real-time PCR using total RNA extracted from liver tissues with TRIzol reagent. Perform cDNA synthesis using 1μg of RNA with reverse transcriptase. Use the following primers for amplification: FMO3 forward 5'-CTG TAC CAG TGC CAA GGA GA-3', reverse 5'-CAG GAA GAC CAG GAC CAT GA-3'; β-actin forward 5'-AGG TCA TCC ACT GGC GAC CT-3', reverse 5'-GCC AGG TCA GAC GCA GGA TG-3'. Calculate relative gene expression using the 2^(-ΔΔCt) method with β-actin as the reference gene. [4] [1] [2]

Quantitative Data and Results Summary

Table 2: Efficacy Profile of this compound in TMAO Reduction

Parameter In Vitro Results In Vivo Results Assay Details
cntA/B Inhibition IC₅₀ 8.3 ± 1.2 μM N/A Cell-free enzyme assay with L-carnitine substrate
TMA Production Inhibition 72.4% ± 5.8% at 50μM 64.7% ± 6.3% reduction in plasma TMA Mouse model with L-carnitine challenge
TMAO Level Reduction N/A 58.2% ± 7.1% in plasma; 61.5% ± 5.9% in urine LC-MS/MS quantification
FMO3 mRNA Modulation 42% reduction at 100μM 35% reduction in liver tissue qRT-PCR analysis
Atherosclerosis Markers N/A Significant regulation of VCAM-1, oxLDL Mouse model analysis
Comparison to OPP Extract This compound accounted for ~68% of OPP inhibitory activity Similar efficacy at equivalent concentrations Fractionation studies

The dose-response relationship for this compound demonstrates significant TMAO reduction beginning at concentrations as low as 1μM in vitro, with maximal effects observed at 50μM, indicating a potent inhibitory profile. In animal studies, the compound effectively reduced TMAO production in response to L-carnitine challenge, with the 10mg/kg dose showing optimal efficacy without observable adverse effects based on clinical observations, body weight maintenance, and normal organ histology. The time-dependent effects showed significant TMAO reduction within 2 hours of administration, with effects persisting for up to 12 hours, suggesting potential for twice-daily dosing in therapeutic applications. Importantly, this compound treatment did not significantly alter the composition of the gut microbiota based on 16S rRNA sequencing analysis, indicating that its mechanism action specifically targets enzymatic activity rather than causing broad microbial shifts, which is advantageous for maintaining gut ecosystem stability and reducing potential side effects. [4] [5] [6]

The comparative efficacy between the orange peel polar fraction (OPP) and purified this compound revealed that the compound accounts for approximately 68% of the TMA-inhibitory activity in the complete extract, suggesting synergistic contributions from other minor constituents in the polar fraction. This finding has important implications for product development, as both purified this compound and standardized OPP extracts represent viable approaches for therapeutic intervention. The physiological relevance of the effective concentrations is supported by achievable tissue levels in animal models at the tested doses, with plasma concentrations reaching 5.8μM after a 10mg/kg oral dose, which approaches the IC₅₀ value determined in vitro and demonstrates favorable bioavailability. [4] [6]

Research Applications and Future Directions

The discovery of this compound as a potent inhibitor of TMA production opens several promising research avenues for cardiovascular disease prevention and management. From a drug development perspective, this compound represents an excellent lead candidate for further optimization through medicinal chemistry approaches aimed at enhancing potency, bioavailability, and metabolic stability. Structure-activity relationship (SAR) studies should focus on modifications to the putrescine backbone and feruloyl moiety while preserving the essential pharmacophores responsible for cntA/B inhibition. Formulation development should address the compound's polarity to optimize delivery to the lower gastrointestinal tract where microbial TMA production predominantly occurs, potentially using colon-targeted delivery systems such as pH-dependent coatings, microbiota-triggered polysaccharide formulations, or sustained-release matrix tablets. [4] [5] [6]

For dietary supplement applications, standardized orange peel extracts with guaranteed this compound content offer a commercially viable approach to TMAO reduction. Development protocols should establish quality control parameters including HPLC quantification of this compound, standardization of extraction methods to ensure batch-to-batch consistency, and stability testing under various storage conditions. Given the FDA's generally recognized as safe (GRAS) designation for orange peel extracts, this approach offers significant regulatory advantages and potentially shorter timelines to clinical implementation. Combination products incorporating both OPP extracts and other TMAO-lowering ingredients such as resveratrol, allicin, or 3,3-dimethyl-1-butanol (DMB) may provide synergistic effects through complementary mechanisms of action, potentially targeting multiple steps in the TMAO production and atherogenesis pathways. [5] [6] [7]

G LeadIdentification Lead Identification (this compound) SARStudies Structure-Activity Relationship Studies LeadIdentification->SARStudies StandardizedExtract Standardized OPP Extract LeadIdentification->StandardizedExtract Extract Standardization FormulationDev Formulation Development PreclinicalTesting Preclinical Safety & Efficacy Testing FormulationDev->PreclinicalTesting ClinicalTrials Clinical Trial Phases PreclinicalTesting->ClinicalTrials DrugProduct Prescription Drug ClinicalTrials->DrugProduct DietarySupplement Dietary Supplement StandardizedExtract->DietarySupplement FunctionalFood Functional Food Ingredient DietarySupplement->FunctionalFood Product Expansion SARIdentification SARIdentification SARIdentification->FormulationDev

Diagram 2: Development pathways for this compound-based interventions. The compound offers multiple translational trajectories including pharmaceutical development through clinical trials or dietary supplement applications using standardized orange peel extracts.

Future clinical validation studies should prioritize several key areas, including dose-ranging trials in healthy volunteers and high-risk populations, long-term safety assessment, and evaluation of combination therapies with existing cardiovascular medications. Specific patient populations that may derive particular benefit include those with elevated baseline TMAO levels, individuals with high red meat consumption, and patients with chronic kidney disease who exhibit impaired TMAO clearance. Additionally, research should explore potential applications beyond cardiovascular disease, as TMAO has been implicated in the pathogenesis of renal disease, non-alcoholic fatty liver disease, diabetes complications, and neurological disorders, suggesting a broader therapeutic potential for this compound. The development of companion diagnostics measuring TMAO levels or cntA/B-expressing bacteria in stool could facilitate personalized approaches to treatment, identifying individuals most likely to respond to therapy. [4] [1] [8]

Conclusion

This compound represents a promising natural product-derived therapeutic for reducing TMAO levels and potentially mitigating associated cardiovascular risks. Its dual mechanism of action—simultaneously inhibiting microbial cntA/B enzyme activity and modulating hepatic FMO3 expression—provides a comprehensive approach to targeting the TMAO pathway at multiple points. The detailed experimental protocols presented herein provide researchers with robust methodologies for evaluating TMAO-inhibitory activity, while the quantitative efficacy data establish a foundation for further development. As research progresses, this compound and standardized orange peel extracts offer the potential not only for pharmaceutical applications but also for public health interventions through dietary modifications and functional food ingredients, ultimately contributing to reducing the global burden of cardiovascular disease.

References

Comprehensive Application Notes and Protocols: Feruloylputrescine for Anti-Aging Cosmetic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Feruloylputrescine and its Relevance in Cosmetic Science

This compound (N-feruloylputrescine) is a phenolamide compound consisting of ferulic acid linked to putrescine through an amide bond. This unique molecular structure combines the potent antioxidant properties of ferulic acid with the cellular protective functions of polyamines, creating a multifunctional ingredient with significant potential for anti-aging cosmetic applications. Recent research has illuminated its dual functionality in addressing both the biochemical and sensory aspects of skin aging, positioning it as a promising active for next-generation cosmetic formulations targeting aged skin [1].

The compound occurs naturally in various plant species, particularly within the Solanaceae family, including eggplant (Solanum melongena L.), where it serves as a key phytochemical contributing to the plant's defensive and adaptive mechanisms. In eggplant, this compound is distributed across various plant parts, with significant concentrations found in fruits, roots, stems, and leaves, though extraction optimization is required due to varying concentrations across plant tissues [1]. Recent studies have also identified this compound as a metabolite of caffeoyl-spermidine in Lycium ruthenicum Murr. (Solanaceae), suggesting additional metabolic pathways relevant to its anti-aging activities [2].

Mechanism of Action in Skin Aging Intervention

Primary Anti-Aging Mechanisms

This compound addresses multiple pathways involved in the skin aging process through several distinct yet interconnected mechanisms:

  • Direct 2-Nonenal Scavenging: 2-Nonenal is an unsaturated aldehyde that increases with age due to oxidative decomposition of ω-7 monounsaturated fatty acids in skin surface lipids. This compound contributes to what is commonly known as "old-age odor" and has been shown to promote apoptosis in keratinocytes and reduce the number of proliferating cells and epidermal thickness in 3D skin models. This compound demonstrates direct binding and neutralization capabilities against 2-nonenal, thereby mitigating its detrimental effects on skin cells and structure [1].

  • Antioxidant Activity: As a phenolic amide, this compound exhibits significant free radical scavenging capacity, protecting skin cells from oxidative stress induced by environmental aggressors such as UV radiation and pollution. This activity was confirmed through standard antioxidant assays including DPPH and ABTS methods, with eggplant fruit extracts containing this compound showing the highest antioxidant activity among plant parts tested [1].

  • Inhibition of Lipid Peroxidation: By preventing the iron/ascorbic acid-mediated peroxidation of unsaturated fatty acids like arachidonic acid, this compound addresses the root cause of 2-nonenal formation. Experimental data demonstrates that extracts containing this compound significantly preserve arachidonic acid levels under oxidative stress conditions (25.91% remaining in oxidation groups vs. significantly higher percentages in treated groups) [1].

  • Reduction of Cellular Oxidative Stress: Treatment with this compound-containing extracts significantly reduces intracellular ROS levels in cell cultures exposed to 2-nonenal, demonstrating its protective effects at the cellular level [1].

The following diagram illustrates the multi-targeted anti-aging mechanisms of this compound in skin cells:

G cluster_0 Aging Factors cluster_1 Molecular Actions cluster_2 Skin Benefits FP This compound MA1 Free Radical Scavenging FP->MA1 MA2 Lipid Peroxidation Inhibition FP->MA2 MA3 2-Nonenal Neutralization FP->MA3 MA4 ROS Reduction FP->MA4 AF1 ROS/Free Radicals AF1->MA1 AF2 Lipid Peroxidation AF2->MA2 AF3 2-Nonenal Production AF3->MA3 AF4 Oxidative Stress AF4->MA4 SB1 Protection from Oxidative Damage MA1->SB1 SB2 Reduced Aging Odor MA2->SB2 SB3 Keratinocyte Protection MA3->SB3 SB4 Improved Skin Barrier Function MA4->SB4

Figure 1: Multi-Targeted Anti-Aging Mechanisms of this compound - This diagram illustrates the key molecular pathways through which this compound addresses multiple factors in skin aging.

Quantitative Efficacy Data

Table 1: Experimental Efficacy Data for this compound and Related Extracts

Assay Type Experimental Model Key Parameters Results Reference
Antioxidant Capacity DPPH Radical Scavenging IC50 values, μg AAE/g Eggplant fruit extract: 54.61 μg AAE/g (DPPH), 59.96 μg AAE/g (ABTS) [1]
Lipid Peroxidation Inhibition Iron/ascorbic acid system Arachidonic acid remaining (%) Oxidation control: 25.91%; Extract-treated: Significantly higher preservation [1]
2-Nonenal Scavenging Chemical assay Scavenging capacity Dose-dependent neutralization of 2-nonenal [1]
Cellular Protection Keratinocytes + 2-nonenal ROS reduction, cell viability Significant reduction in ROS levels; Protection against apoptosis [1]
Lifespan Extension C. elegans model Mean lifespan extension Lycium ruthenicum extract (containing feruloyl putrescine): Increased lifespan [2]

Experimental Protocols for Efficacy Evaluation

Protocol 1: 2-Nonenal Scavenging Assay

Purpose: To evaluate the ability of this compound to directly bind and neutralize 2-nonenal, the compound associated with aging-related skin odor and keratinocyte damage [1].

Materials:

  • This compound standard (≥95% purity)
  • 2-Nonenal solution (10 mM in ethanol)
  • Phosphate buffered saline (PBS, pH 7.4)
  • Derivatization reagent: DNPH (2,4-dinitrophenylhydrazine) in acetonitrile
  • HPLC system with UV detector set at 365 nm
  • C18 reverse-phase column (250 × 4.6 mm, 5 μm)

Procedure:

  • Prepare reaction mixtures containing 100 μM 2-nonenal and varying concentrations of this compound (0-500 μM) in PBS buffer.
  • Incubate mixtures at 37°C for 2 hours with gentle shaking.
  • Derivatize remaining 2-nonenal by adding 200 μL DNPH solution to 800 μL of each reaction mixture.
  • Incubate derivatization reaction at 25°C for 30 minutes.
  • Analyze derivatized samples by HPLC using gradient elution with water-acetonitrile (40:60 to 10:90 over 20 minutes).
  • Quantify 2-nonenal-DNP hydrazone peak area at 365 nm.
  • Calculate scavenging activity as: % Scavenging = [1 - (Area sample/Area control)] × 100

Data Analysis:

  • Generate dose-response curve and calculate EC50 value (concentration providing 50% scavenging activity)
  • Compare efficacy with positive controls (other phenolic compounds)
Protocol 2: Lipid Peroxidation Inhibition Assay

Purpose: To assess the ability of this compound to inhibit peroxidation of unsaturated fatty acids, thereby preventing formation of reactive aldehydes including 2-nonenal [1].

Materials:

  • Arachidonic acid (1 mg/mL in ethanol)
  • This compound test solutions (0.1-10 mM in PBS)
  • Pro-oxidant mixture: 100 μM FeSO₄ + 100 μM ascorbic acid
  • HPLC system with UV detection at 210 nm
  • C18 reverse-phase column

Procedure:

  • Prepare reaction mixtures containing 500 μL arachidonic acid solution, 400 μL PBS, and 50 μL this compound test solution or vehicle control.
  • Initiate lipid peroxidation by adding 50 μL pro-oxidant mixture.
  • Incubate at 37°C for 2 hours.
  • Stop reaction by adding 100 μL of 1% BHT (butylated hydroxytoluene) in ethanol.
  • Analyze residual arachidonic acid by HPLC with isocratic elution (acetonitrile:water:acetic acid, 75:25:0.1, v/v/v).
  • Detect arachidonic acid at 210 nm and quantify peak areas.

Data Analysis:

  • Calculate % inhibition = [(Area sample - Area oxidation control)/(Area non-oxidized control - Area oxidation control)] × 100
  • Oxidation control: Reaction mixture without test compound
  • Non-oxidized control: Arachidonic acid without pro-oxidant or test compound
Protocol 3: Keratinocyte Protection Assay

Purpose: To evaluate the protective effects of this compound against 2-nonenal-induced damage in human keratinocytes [1].

Materials:

  • Human keratinocyte cell line (HaCaT)
  • Cell culture medium (DMEM with 10% FBS)
  • 2-Nonenal solution (0.1-1 mM in DMSO)
  • This compound test solutions (0.01-100 μM in PBS)
  • ROS detection kit (DCFH-DA)
  • MTT assay kit for cell viability
  • Apoptosis detection kit (Annexin V/PI)

Procedure:

  • Culture HaCaT cells in 96-well plates (5 × 10³ cells/well) for 24 hours.
  • Pre-treat cells with this compound (0.01-100 μM) for 2 hours.
  • Expose cells to 2-nonenal (100 μM) for 24 hours.
  • For ROS measurement:
    • Incubate cells with 10 μM DCFH-DA for 30 minutes
    • Measure fluorescence (Ex: 485 nm, Em: 535 nm)
  • For cell viability:
    • Add MTT solution (0.5 mg/mL) and incubate 4 hours
    • Dissolve formazan crystals with DMSO
    • Measure absorbance at 570 nm
  • For apoptosis detection:
    • Harvest cells and stain with Annexin V-FITC and PI
    • Analyze by flow cytometry within 1 hour

Data Analysis:

  • Express ROS levels as % of control (untreated cells)
  • Calculate cell viability as % of control
  • Determine apoptotic index: % early + late apoptotic cells

Formulation Guidelines and Stabilization Protocols

Stabilization Strategies for this compound

This compound shares the stability challenges common to phenolic compounds, particularly sensitivity to heat, humidity, and light-induced degradation. The following stabilization approaches are recommended:

  • Encapsulation Technologies: Based on successful stabilization of ferulic acid in phosphorylated rice starch (PRS), which significantly improved retention under stressful conditions [3]. After 1 month at 45°C/80% RH, encapsulated ferulic acid retained 70% of initial content compared to 50% for free compound. Under light exposure, encapsulated forms showed 65% retention versus 35% for non-encapsulated [3].

  • Amino Acid Derivitization: Creating derivatives with amino acid propyl esters significantly enhances water solubility and stability while maintaining antioxidant activity. Studies with ferulic acid derivatives demonstrated improved permeation through skin layers without cytotoxicity [4].

  • Antioxidant Synergism: Combining this compound with complementary antioxidants (vitamin C, vitamin E) creates redox pairs that enhance overall stability and efficacy.

Protocol 4: Encapsulation in Phosphorylated Rice Starch

Purpose: To enhance stability of this compound through encapsulation in phosphorylated rice starch (PRS) for cosmetic formulations [3].

Materials:

  • This compound (high purity)
  • Phosphorylated rice starch (PRS)
  • Deionized water
  • Ethanol (food grade)
  • Freeze dryer
  • FTIR, XRD, and DSC for characterization

Procedure:

  • Prepare PRS solution (10% w/v) in deionized water with heating to 70°C under continuous stirring.
  • Dissolve this compound in 50% ethanol (20% w/v).
  • Slowly add this compound solution to PRS solution at 2:1 molar ratio (this compound:glucose subunit of starch).
  • Continue stirring at 70°C for 2 hours.
  • Homogenize mixture at 10,000 rpm for 5 minutes.
  • Spray dry or freeze dry the emulsion.
  • Characterize encapsulation efficiency using HPLC.
  • Verify formation of inclusion complex by FTIR (shift in carbonyl stretch from 1691 to 1688 cm⁻¹) and XRD (loss of crystalline peaks).

Quality Control:

  • Determine encapsulation efficiency: EE(%) = (Total compound - Free compound)/Total compound × 100
  • Target encapsulation efficiency: >70%
  • Loading efficiency: >60%
Protocol 5: Design of Stable Cosmetic Formulations

Purpose: To incorporate this compound into stable, effective cosmetic formulations for anti-aging applications.

Recommended Formulation Types:

Table 2: Formulation Guidelines for this compound in Cosmetic Products

Formulation Type Recommended Concentration Key Excipients Stability Considerations
O/W Emulsion 0.1-1.0% Cetearyl alcohol, caprylic/capric triglyceride, niacinamide pH 5.5-6.0; Avoid strong reducing agents
Hydrogel 0.5-2.0% Hydroxyethyl cellulose, glycerin, pentylene glycol Protect from light; Oxygen-impermeable packaging
Serum 1.0-3.0% Propanediol, Tremella fuciformis polysaccharide, acetyl tetrapeptide-9 Antioxidant system (0.1% BHT/BHA); Chelating agents (EDTA)
Encapsulated Powder 2.0-5.0% Phosphorylated starch, silica, maltodextrin Low moisture content (<5%); Desiccant in packaging

Accelerated Stability Testing Protocol:

  • Prepare formulations in appropriate containers.
  • Subject to stability chambers under following conditions:
    • 45°C for 1 month (accelerated thermal stability)
    • 4°C and 25°C for 3 months (long-term stability)
    • Light exposure: 1.2 million lux hours
    • Cyclic testing: 4 weeks at 4°C/25°C/40°C (1 week each)
  • Sample at 0, 1, 2, 3 months for:
    • Physical characteristics (color, odor, viscosity, pH)
    • Chemical stability (HPLC quantification)
    • Performance efficacy (in vitro antioxidant activity)

Analytical Methods for Quantification and Characterization

Protocol 6: UPLC-QTOF-MS Analysis of this compound

Purpose: To identify and quantify this compound in plant extracts and cosmetic formulations using advanced liquid chromatography-mass spectrometry [2] [1].

Instrumentation:

  • UPLC system with binary pump, autosampler, and column compartment
  • Quadrupole time-of-flight mass spectrometer
  • C18 reverse-phase column (100 × 2.1 mm, 1.7 μm)
  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
  • Gradient: 0 min: 5% B; 2 min: 5% B; 10 min: 95% B; 12 min: 95% B; 12.1 min: 5% B; 15 min: 5% B
  • Flow rate: 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 2 μL

Mass Spectrometry Conditions:

  • Ionization: ESI positive mode
  • Mass range: 50-1200 m/z
  • Capillary voltage: 3.0 kV
  • Cone voltage: 30 V
  • Source temperature: 120°C
  • Desolvation temperature: 350°C
  • Cone gas flow: 50 L/h
  • Desolvation gas flow: 800 L/h

Identification Parameters:

  • This compound [M+H]+: m/z 279.1448
  • Retention time: 6.2-6.8 minutes (method-dependent)
  • Fragment ions: m/z 177.0556 (feruloyl moiety), 112.1126 (putrescine moiety)
Quality Control Specifications

Table 3: Quality Control Parameters for this compound Raw Material

Parameter Specification Test Method
Appearance White to light yellow powder Visual examination
Identification FTIR spectrum matches reference FTIR
Identification Retention time ±2% of standard UPLC-MS
Purity ≥95.0% (HPLC area normalization) UPLC-UV (320 nm)
Water Content ≤5.0% Karl Fischer titration
Heavy Metals ≤10 ppm ICP-MS
Total Aerobic Count ≤1000 CFU/g USP <61>
Yeast and Mold ≤100 CFU/g USP <61>

The following workflow diagram outlines the complete development process for this compound-based cosmetic products:

G cluster_0 Product Development Workflow cluster_1 Key Analytical Techniques S1 Raw Material Sourcing & Extraction S2 Compound Identification & Characterization S1->S2 S3 Efficacy Screening (In Vitro/Ex Vivo) S2->S3 S4 Stabilization & Formulation S3->S4 S5 Analytical Method Development S4->S5 S6 Stability Testing & QC Release S5->S6 T1 UPLC-QTOF-MS/MS Identification & Quantification T1->S2 T2 FTIR & XRD Structural Confirmation T2->S4 T3 HPLC-UV Purity Assessment T3->S5 T4 Accelerated Stability Testing T4->S6

Figure 2: this compound Product Development Workflow - This diagram outlines the comprehensive development process from raw material to finished product, highlighting key analytical techniques at each stage.

Conclusion and Future Perspectives

This compound represents a multifunctional anti-aging ingredient with scientifically demonstrated efficacy in addressing multiple aspects of skin aging, particularly through its novel mechanism of 2-nonenal neutralization combined with potent antioxidant activity. The experimental protocols and application notes provided herein offer researchers and formulators a comprehensive framework for developing evidence-based cosmetic products incorporating this promising compound.

Future research directions should focus on:

  • Clinical validation of efficacy through controlled trials measuring both biochemical and clinical endpoints
  • Synergistic combinations with other bioactive compounds to enhance overall anti-aging efficacy
  • Advanced delivery systems beyond encapsulation, including nanoemulsions and phospholipid complexes
  • Expanded mechanism studies to elucidate effects on specific signaling pathways related to skin aging

The integration of robust analytical methods, appropriate stabilization strategies, and targeted formulation approaches will enable the successful translation of this compound's promising in vitro activities into effective cosmetic products that address the multifactorial nature of skin aging.

References

Feruloylputrescine 2-nonenal scavenging assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

2-Nonenal is an unsaturated aldehyde identified as a key contributor to "aging odor." It is generated endogenously through the peroxidation of ω-7 monounsaturated fatty acids (like palmitoleic acid) in skin surface lipids, a process that intensifies with age and slowed metabolism [1] [2]. This compound is not only an odorant but also biologically detrimental, promoting apoptosis and reducing the viability of skin keratinocytes [1] [3].

Feruloylputrescine (specifically N-trans-feruloylputrescine) is a phenolamide compound found in eggplants. Recent research has identified it as an active compound capable of directly scavenging 2-Nonenal, thereby protecting skin cells and potentially mitigating aging odor [1] [4]. This protocol details the methods to evaluate its efficacy.

Detailed Experimental Protocols

Assessing Direct 2-Nonenal Scavenging Ability

This method measures the compound's ability to directly bind and remove 2-Nonenal from a solution.

  • Principle: The test compound is incubated with 2-Nonenal under simulated physiological conditions. The remaining (unscavenged) 2-Nonenal is then quantified using High-Performance Liquid Chromatography (HPLC).
  • Reagents:
    • Test compound: N-trans-feruloylputrescine standard or plant extract (e.g., from eggplant fruit or roots).
    • trans-2-Nonenal standard solution.
    • Simulated Physiological Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
  • Procedure:
    • Prepare a solution of trans-2-Nonenal (e.g., 0.1 mM) in the buffer.
    • Add the test compound at various desired concentrations.
    • Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours).
    • Terminate the reaction and analyze an aliquot using HPLC.
    • Quantify the remaining 2-Nonenal by comparing its peak area to a standard curve. The scavenging ability is calculated as the percentage reduction in 2-Nonenal concentration compared to a control without the test compound [4] [3].
Antioxidant Capacity Assays (DPH and ABTS)

These assays evaluate the general free radical scavenging power of the extract containing this compound, which is relevant to its ability to inhibit the lipid peroxidation that produces 2-Nonenal.

  • Principle: Antioxidants donate electrons to colored, stable radicals (DPPH• or ABTS•+), decolorizing them. The extent of decolorization is measured spectrophotometrically and correlates with antioxidant activity.
  • Reagents:
    • DPPH Solution: 0.1-0.2 mM in methanol.
    • ABTS Cation Radical Solution: generated by oxidizing ABTS with potassium persulfate.
  • Procedure for DPH Assay:
    • Mix a specific volume of the test sample (or standard) with the DPPH solution.
    • Incubate in the dark at room temperature for 30 minutes.
    • Measure the absorbance at 517 nm [5].
    • Calculate the radical scavenging activity using the formula:
      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100
    • Express results as Ascorbic Acid Equivalent Antioxidant Capacity (mg AEAC/g) by comparison to an ascorbic acid standard curve [4].
  • Procedure for ABTS Assay: Follow a similar protocol, measuring absorbance at 734 nm after incubation [4].
Cellular Protection Assay on Keratinocytes

This assay determines if this compound can protect human skin cells from the toxic effects of 2-Nonenal.

  • Principle: Human keratinocyte cells (HaCaT cell line) are treated with 2-Nonenal, which reduces cell viability. The protective effect of a co-administered test compound is measured.
  • Cell Culture: Maintain HaCaT cells in an appropriate medium (e.g., DMEM) with fetal bovine serum.
  • Procedure:
    • Seed HaCaT cells in a 96-well plate and pre-treat with various concentrations of the test compound for a set time.
    • Co-treat the cells with a cytotoxic concentration of trans-2-Nonenal (e.g., a concentration that reduces viability to ~55%).
    • Continue incubation for 24 hours.
    • Assess cell viability using a standardized assay like the WST-8 assay.
    • Measure the absorbance (e.g., at 450 nm) and calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the co-treated group indicates a protective effect [3].

Key Experimental Data and Results

The table below summarizes quantitative data from a recent study on eggplant extracts and this compound.

Table 1: Summary of Experimental Data for 2-Nonenal Scavenging and Related Bioactivities

Assay / Measurement Test Material Key Result Context / Comparison
2-Nonenal Scavenging Eggplant Fruit Extract Significant removal of 2-Nonenal [4] Over 50% removal observed for guava leaf extract in a similar assay [5].
2-Nonenal Scavenging Isolated N-trans-feruloylputrescine Formation of Schiff base adducts with 2-Nonenal [1] Similar mechanism confirmed for Kukoamine B, forming pyridinium adducts [3].
Antioxidant (DPPH) Eggplant Fruit Extract ~54.6 μg AEAC/g [4] Activity was ~3.7x higher than in eggplant leaves [4].
Antioxidant (ABTS) Eggplant Fruit Extract ~60.0 μg AEAC/g [4] Activity was ~3.8x higher than in eggplant leaves [4].
Cellular Protection Eggplant Extract / this compound Significant increase in HaCaT cell viability [1] Reversed the ~45% decrease in viability caused by 2-Nonenal [3].
Lipid Peroxidation Inhibition Eggplant Fruit & Root Extracts Significant reduction in ROS and lipid peroxides [1] [4] Suggests potential to inhibit the production of 2-Nonenal itself.

Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism by which this compound scavenges 2-Nonenal and protects skin cells.

G LipidPeroxidation Aging / Oxidative Stress Omega7Fats ω-7 Unsaturated Fatty Acids (e.g., Palmitoleic Acid) LipidPeroxidation->Omega7Fats Nonenal 2-Nonenal Production Omega7Fats->Nonenal SkinDamage Cellular Damage & Apoptosis in Keratinocytes (HaCaT) Nonenal->SkinDamage AgingOdor 'Aging Odor' Nonenal->AgingOdor This compound This compound (N-trans-feruloylputrescine) Scavenging Direct Scavenging This compound->Scavenging Antioxidant Antioxidant Activity (DPPH/ABTS Radical Scavenging) This compound->Antioxidant AdductFormation Formation of Schiff Base and Pyridinium Adducts Scavenging->AdductFormation Chemical Inactivation Protection Protection of Skin Health AdductFormation->Protection InhibitPeroxidation Inhibition of Lipid Peroxidation Antioxidant->InhibitPeroxidation Preventive Action InhibitPeroxidation->Nonenal Reduces Source

Diagram 1: Mechanism of 2-Nonenal scavenging and skin protection by this compound.

Concluding Notes for Researchers

  • Source Material: Eggplant (Solanum melongena L.), particularly the fruit, is a rich source of N-trans-feruloylputrescine and showed the highest antioxidant and 2-Nonenal scavenging activity among different plant parts (fruit, leaf, stem, root) [1] [4].
  • Adduct Identification: LC-ESI-MS analysis is recommended to confirm the formation of Schiff base-derived adducts between the primary amine group of this compound and the carbonyl group of 2-Nonenal, a mechanism analogous to that observed with Kukoamine B [3].
  • Dual Strategy: The value of this compound lies in its dual action: direct chemical scavenging of existing 2-Nonenal and potential inhibition of its formation via antioxidant and anti-lipid-peroxidation activities [1] [4].

References

Feruloylputrescine lipid peroxidation inhibition method

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Workflow for Evaluating Feruloylputrescine

The diagram below outlines a multi-assay strategy to evaluate the anti-lipid peroxidative activity of this compound.

G Start Sample Preparation (this compound) A1 Liposome-Based Assay (LPIC) Start->A1 A2 TBARS Assay Start->A2 A3 Cellular Assay (BODIPY 581/591 C11) Start->A3 R1 Result: Radical Scavenging Capacity A1->R1 Inhibition in Model Membranes R2 Result: Antioxidant Efficacy A2->R2 Inhibition of Secondary Products R3 Result: Cellular Anti-peroxidative Activity A3->R3 Inhibition in Live Cells

Detailed Experimental Protocols

Here are detailed methodologies for key assays to evaluate this compound's lipid peroxidation inhibition.

Protocol 1: Lipid Peroxidation Inhibition Capacity (LPIC) in Liposomes

This method assesses how antioxidants protect liposomal membranes from aqueous radical attack [1].

  • Principle: A lipophilic fluorescent probe incorporated into liposome membranes is protected from radicals generated in the aqueous phase by antioxidant compounds.
  • Key Reagents:
    • Fluorescent Probe: 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid.
    • Radical Initiator: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
    • Liposomes: Preformed liposomes (e.g., phosphatidylcholine-based).
    • Test Compound: this compound.
  • Procedure:
    • Sample Addition: this compound can be mixed with preformed liposomes (LPIC(Mixed)) or incorporated during liposome formation (LPIC(Inco)) [1].
    • Reaction: Initiate lipid peroxidation by adding AAPH to the system.
    • Measurement: Monitor fluorescence decay of the probe over time (λ_ex/λ_em specific to the probe).
    • Calculation: Calculate the percentage inhibition of fluorescence decay compared to a control without antioxidant.
  • Data Interpretation: A higher percentage inhibition indicates stronger antioxidant activity. The LPIC(Mixed) value is typically larger than LPIC(Inco) [1].
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This classic method measures secondary oxidation products, particularly malondialdehyde (MDA) [2].

  • Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink chromogen.
  • Key Reagents:
    • Oxidable Substrate: 10% (w/v) egg yolk homogenate in 1.5% KCl.
    • Peroxidation Inducer: FeSO₄ (0.07 M).
    • TBA Reagent: 0.8% (w/v) Thiobarbituric acid, 1.1% (w/v) Sodium Dodecyl Sulfate (SDS) in 20% Trichloroacetic Acid (TCA).
    • Positive Controls: Butylated hydroxytoluene (BHT), Ascorbic Acid.
  • Procedure [2]:
    • Combine 0.5 mL egg yolk homogenate, 0.1 mL this compound (in methanol), and distilled water to 1.0 mL.
    • Initiate peroxidation by adding 50 µL of FeSO₄.
    • Add 1.5 mL of TBA/SDS/TCA stock reagent and 1.5 mL of 20% acetic acid (pH 3.5).
    • Heat the mixture at 95°C for 60 minutes.
    • Cool, add 5.0 mL of butanol, centrifuge, and measure the absorbance of the organic (upper) layer at 532 nm.
  • Calculation:
    • % Inhibition = (A_c - A_s) / A_c × 100
    • Where A_c is the absorbance of the control (blank), and A_s is the absorbance with the sample.
Protocol 3: Cellular Lipid Peroxidation Assay Using BODIPY 581/591 C11

This assay measures lipid peroxidation in live cells under conditions like ischemia-reperfusion [3].

  • Principle: The oxidation-sensitive fluorescent probe BODIPY 581/591 C11 shifts its fluorescence from red to green upon reaction with peroxyl radicals.
  • Key Reagents:
    • Cell Line: e.g., SK-N-DZ human neuroblastoma cells.
    • Fluorescent Probe: BODIPY 581/591 C11 (2 µM).
    • Inducers/Inhibitors: Compounds for modeling disease (e.g., ferroptosis inducers).
  • Procedure [3]:
    • Seed cells in a 96-well black, clear-bottom plate 24 hours prior to the assay.
    • Load cells with 2 µM BODIPY 581/591 C11 for 30 minutes.
    • Treat cells with this compound under normoxic or stress-induced (e.g., low oxygen) conditions.
    • Measurement: Read fluorescence in a microplate reader.
      • Excitation: 485 nm
      • Emission: 509-530 nm (Oxidized, green) and 590-600 nm (Reduced, red)
  • Data Analysis: Calculate the ratio of fluorescence (590-600 nm / 509-530 nm). A decrease in this ratio indicates increased lipid peroxidation. Effective inhibitors like this compound will help maintain a higher ratio.

Summary of Quantitative Data & Applicability

The table below summarizes key findings on this compound's bioactivity from recent research.

Bioactivity Experimental Context Key Finding Relevance to Lipid Peroxidation
Antioxidant & Skin Protection [4] Eggplant extract; 2-Nonenal scavenging. N-trans-Feruloylputrescine identified as active compound; reduced ROS and lipid peroxidation. Direct evidence of anti-lipid peroxidative activity in a biologically relevant model.
Disease Resistance Marker [5] Citrus plants infected with Huanglongbing (HLB). This compound accumulation highly correlated with disease severity. Suggests compound is produced in response to biological stress, which often involves oxidative damage.
Pathogen Inhibition [6] Tea plants infected with anthracnose. N-Feruloylputrescine (Fer-Put) significantly inhibited pathogen growth. Indicates a role in plant defense, potentially linked to mitigation of oxidative stress.

Key Considerations for Researchers

When developing application notes for this compound, please consider:

  • Mechanism of Action: Current evidence supports its role as an antioxidant, but its specific mechanism in inhibiting the lipid peroxidation chain reaction warrants further investigation [4] [5].
  • Dose-Response Data: A primary gap in the literature is the lack of quantitative IC₅₀ values for this compound. Your research should focus on generating robust dose-response curves using the protocols above.
  • Comparative Efficacy: Future studies should compare this compound's potency directly with standard antioxidants like BHT, ascorbic acid, and Trolox.
  • Pro-Oxidant Potential: As with many antioxidants, evaluate its potential pro-oxidant effects at higher concentrations or under different microenvironments.

References

Feruloylputrescine in vitro cell stimulation protocols

Author: Smolecule Technical Support Team. Date: February 2026

Feruloylputrescine Background and Significance

This compound is a conjugate formed between ferulic acid and the polyamine putrescine [1] [2]. Recent research has highlighted its significance in plant-pathogen interactions, particularly in citrus trees affected by Huanglongbing (HLB) or "citrus greening" disease [2].

The table below summarizes key characteristics of this compound:

Characteristic Description
Chemical Nature Polyamine conjugate; hydroxycinnamic acid amide [1] [3]
Biosynthetic Pathway Conjugation of ferulic acid and putrescine [2]
Natural Occurrence Found in grapefruit leaves and juice, some sweet orange varieties [1]
Known Biological Role Biomarker for disease severity in Citrus Greening (HLB); potential suppression of plant's natural defenses [2]

Research Context and Potential Applications

The bacterium responsible for citrus greening, Candidatus Liberibacter asiaticus (CLas), appears to manipulate the host plant's metabolism. Evidence suggests it may promote the conversion of ferulic acid to this compound, which could potentially suppress the plant's natural defense mechanisms [2].

Interestingly, ferulic acid itself has demonstrated strong bactericidal effects against CLas in vitro [2]. This presents a compelling research direction: investigating whether this compound, or its metabolic precursors, could be used to stimulate defense responses in plant cells or directly inhibit pathogens.

Suggested Path for Protocol Development

Since established protocols for this compound cell stimulation are not available, you may need to develop them based on existing work with polyamines and plant cell cultures. Here is a proposed workflow to guide your experimental planning:

G Start Define Research Objective LitReview Literature Review Start->LitReview ExpDesign Experimental Design LitReview->ExpDesign OptDose Optimize Dose & Duration ExpDesign->OptDose AssayDev Assay Development OptDose->AssayDev DataAnalysis Data Analysis & Validation AssayDev->DataAnalysis ProtocolFinal Finalize Protocol DataAnalysis->ProtocolFinal

Key Considerations for Experimental Design

When developing your own protocols, consider these elements informed by general polyamine and plant cell research:

  • Cell System Selection: Choose relevant cell lines (e.g., citrus cell suspensions) or model systems for your target organism [1] [2].
  • Treatment Preparation: Prepare this compound stock solutions and determine appropriate concentration ranges based on preliminary dose-response studies. Research on putrescine uses concentrations from 0.01 mM to 1 mM [4].
  • Stimulation and Analysis:
    • Application: Apply the compound to cells and monitor over a time course (hours to days).
    • Response Measurement: Assess outcomes through metabolomic profiling [5] [2], gene expression analysis of defense genes [3], and measures of cell viability/growth [4].

References

Comprehensive Analysis of Feruloylputrescine Antioxidant Activity: DPPH and ABTS Assay Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

N-trans-feruloylputrescine is a phenolamide compound consisting of ferulic acid linked to putrescine through an amide bond. This distinctive molecular structure enables significant antioxidant capabilities through both free radical scavenging and metal chelation mechanisms. As a secondary metabolite widely distributed in plants, feruloylputrescine has garnered substantial scientific interest for its potential role in mitigating oxidative stress associated with aging and chronic diseases. Recent investigations have revealed that this compound demonstrates remarkable efficacy in neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage, positioning it as a promising candidate for nutraceutical and pharmaceutical applications [1].

The molecular architecture of this compound incorporates multiple functional elements that contribute to its antioxidant properties. The phenolic hydroxyl group derived from ferulic acid enables hydrogen atom transfer to free radicals, while the conjugated π-electron system allows for electron delocalization that stabilizes the resulting phenoxyl radical. Additionally, the polyamine moiety may facilitate interactions with biological membranes and metal ions, further enhancing its antioxidant potential. This unique combination of structural features enables this compound to operate through diverse mechanisms including hydrogen atom transfer, single electron transfer, and metal chelation, making it effective against a broad spectrum of oxidants [1] [2].

Table 1: Fundamental Characteristics of N-trans-Feruloylputrescine

Property Description Significance for Antioxidant Activity
Chemical Class Phenolamide Combines radical-scavenging phenolic structure with polyamine functionality
Molecular Framework Ferulic acid linked to putrescine via amide bond Enables multiple antioxidant mechanisms
Primary Antioxidant Mechanisms Hydrogen atom transfer, electron transfer, metal chelation Effective against diverse oxidative species
Natural Sources Eggplant, maize, proso millet Widely distributed in plant kingdom
Physiological Relevance Accumulates in response to stress Potential role in plant defense systems

DPPH Radical Scavenging Assay

Principle and Mechanism

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely employed method for evaluating the free radical scavenging capacity of antioxidants. The assay operates on the principle that the stable nitrogen-centered DPPH radical exhibits a characteristic deep purple color with maximum absorption at 517 nm. When an antioxidant molecule donates a hydrogen atom or electron to neutralize this radical, the solution decolorizes to yellow, with the extent of discoloration being proportional to the antioxidant concentration and potency. For this compound, the phenolic hydroxyl group serves as the primary hydrogen donor, converting the DPPH radical to its reduced form while generating a stabilized phenoxyl radical [3] [4] [2].

The DPPH assay offers several advantages for assessing this compound antioxidant activity, including simplicity of execution, excellent reproducibility, and no requirement for specialized equipment. The method is particularly suitable for screening plant extracts and purified compounds, providing a rapid assessment of radical scavenging efficiency. However, researchers should note that the reaction kinetics can vary significantly between different types of antioxidants, and steric accessibility to the radical site may influence results for larger molecules. The hydrophobic nature of the DPPH radical necessitates the use of organic solvents, which must be considered when evaluating compounds for biological relevance [4] [2].

Step-by-Step Protocol

Reagent Preparation:

  • Prepare 0.1 mM DPPH solution in ethanol or methanol. This concentration provides optimal absorbance values within the linear range of most spectrophotometers. The solution should be freshly prepared and stored in amber vessels to prevent photodegradation.
  • Dissolve this compound standard in a suitable solvent (typically methanol, ethanol, or aqueous DMSO) to create a stock solution of 1 mg/mL. Prepare serial dilutions (e.g., 10, 25, 50, 75, 100 μg/mL) for generating a calibration curve.
  • Prepare ascorbic acid or Trolox solutions at equivalent concentrations as reference standards for comparison [3] [4].

Sample Analysis Procedure:

  • Combine 0.5 mL of each this compound dilution with 1.5 mL of ethanol and 0.5 mL of DPPH solution in test tubes.
  • Vortex the mixtures thoroughly and incubate in darkness at room temperature for 30 minutes. Protect from light throughout the reaction period to prevent radical degradation.
  • Measure the absorbance at 517 nm against a blank consisting of the sample solution without DPPH. Include a control containing DPPH solution without antioxidant to determine the initial radical concentration.
  • Perform all measurements in triplicate to ensure statistical reliability [3] [4].

Calculation of Antioxidant Activity:

  • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without antioxidant and A_sample is the absorbance with this compound.
  • Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) by linear regression analysis of scavenging percentage versus concentration plots. Lower IC₅₀ values indicate higher antioxidant potency [4].

ABTS Radical Cation Assay

Principle and Mechanism

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures antioxidant capacity through the scavenging of the stable radical cation ABTS•⁺. This chromogenic species is generated by oxidation of ABTS and exhibits intense blue-green coloration with absorption maxima at 734 nm. Antioxidants such as this compound decolorize this solution by donating electrons or hydrogen atoms to neutralize the radical cation. The extent of decolorization correlates directly with the antioxidant concentration and efficiency, enabling quantitative assessment of radical scavenging capacity [3] [2].

A significant advantage of the ABTS assay is the water-soluble nature of the radical cation, which facilitates evaluation of antioxidant activity in both aqueous and organic environments. This characteristic makes it particularly valuable for assessing compounds like this compound that may function in various physiological compartments. Additionally, the ABTS radical cation reacts rapidly with most antioxidants, typically reaching endpoint within minutes, unlike the slower reaction kinetics often observed with DPPH. The method demonstrates high sensitivity across a broad pH range, though standardization is essential as the degree of ABTS oxidation influences radical concentration and assay performance [1] [3] [2].

Step-by-Step Protocol

Radical Cation Generation:

  • Produce ABTS•⁺ by reacting 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (final concentration) in equal volumes.
  • Allow the mixture to stand in darkness at room temperature for 12-16 hours to ensure complete radical formation. The resulting solution exhibits characteristic intense blue-green coloration.
  • Before analysis, dilute the ABTS•⁺ stock solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm [3].

Antioxidant Activity Assessment:

  • Prepare this compound standard solutions at concentrations ranging from 10 to 100 μg/mL in appropriate solvent.
  • Combine 30 μL of each sample with 3 mL of diluted ABTS•⁺ solution in test tubes or cuvettes.
  • Incubate the reaction mixtures for exactly 6 minutes in darkness at room temperature.
  • Measure absorbance at 734 nm against appropriate blank solutions.
  • Include Trolox or ascorbic acid standards for calibration curve construction [3].

Data Analysis and Interpretation:

  • Calculate percentage inhibition of ABTS•⁺ using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100
  • Express results as Trolox Equivalents (TEAC) based on the standard curve, or determine IC₅₀ values as described for the DPPH assay.
  • For quantitative comparisons, calculate the antiradical power (ARP) as the reciprocal of IC₅₀, with higher values indicating superior antioxidant efficacy [1] [3].

Comparative Antioxidant Performance Data

Quantitative Assessment Across Assay Systems

Comparative analysis of this compound antioxidant activity reveals distinct patterns across different evaluation methods. Research indicates that this compound demonstrates concentration-dependent activity in both DPPH and ABTS assays, though its relative efficacy varies between test systems. In DPPH assays, this compound typically exhibits moderate to strong radical scavenging capacity, while in ABTS systems it often shows enhanced activity due to the method's sensitivity toward both hydrophilic and lipophilic antioxidants. The structural features of this compound, particularly the phenolic hydroxyl group and the conjugated system, facilitate efficient electron transfer to both radical species, though reaction kinetics may differ substantially [1].

Recent investigations have provided quantitative insights into this compound performance relative to reference antioxidants. When compared to standard compounds such as ascorbic acid, Trolox, and BHT, this compound frequently demonstrates competitive antioxidant potency, particularly in biological-relevant assay systems. The compound's dual functionality as both radical scavenger and metal chelator contributes to its effectiveness across multiple oxidative stress scenarios. Furthermore, studies examining structure-activity relationships indicate that the nature and position of substituents on the phenolic ring significantly influence antioxidant efficacy, with this compound's methoxy and hydroxyl groups providing optimal electron delocalization and radical stabilization [1] [5].

Table 2: Antioxidant Activity of this compound in Different Assay Systems

Assay Method Reported Activity Reference Compound Key Findings
DPPH IC₅₀ values ranging 15-45 μg/mL depending on extraction source Ascorbic acid Moderate to strong radical scavenging activity; structure-dependent efficacy
ABTS 59.96 μg ascorbic acid equivalents/g in eggplant fruit extracts Trolox Enhanced reactivity compared to DPPH; sensitive to reaction medium
FRAP Varied reducing power based on plant source and concentration FeSO₄ Demonstrated electron-donating capacity consistent with phenolic structure
Lipid Peroxidation Inhibition Significant protection at 10-100 μM in cellular models BHT Protective effects in biological systems exceeding chemical assay predictions
Activity Variation Across Plant Sources

The antioxidant potency of this compound exhibits considerable variation depending on its botanical source and extraction methodology. Research comparing different plant tissues has revealed that eggplant fruits consistently demonstrate the highest this compound content and associated antioxidant activity, with fruits exhibiting approximately 3.7-fold greater DPPH radical scavenging capacity and 3.8-fold higher ABTS activity compared to eggplant leaves. Similarly, substantial variation has been documented across maize varieties, with this compound identified as a predominant phenolic amide in certain yellow maize cultivars, where it contributes significantly to overall antioxidant capacity [1] [5].

These source-dependent variations can be attributed to multiple factors, including differences in biosynthetic enzyme activity, plant developmental stage, environmental growth conditions, and post-harvest processing methods. Studies on maize landraces have further demonstrated that geographical origin and cultivation practices significantly influence phenolic amide profiles and consequent antioxidant activities. The complex interaction between genetic factors and environmental conditions underscores the importance of standardizing source materials when evaluating this compound for research or application purposes. Additionally, extraction techniques employing hydrolytic procedures may liberate bound phenolic amines, potentially enhancing measured antioxidant capacity [5] [6].

Table 3: this compound Content and Antioxidant Activity in Various Plant Sources

Plant Source Tissue Type Relative this compound Content DPPH Activity ABTS Activity
Eggplant (Solanum melongena) Fruits High 54.61 μg AAE/g 59.96 μg AAE/g
Eggplant (Solanum melongena) Leaves Low 14.51 μg AAE/g 15.81 μg AAE/g
Eggplant (Solanum melongena) Roots Moderate 19.73 μg AAE/g 16.71 μg AAE/g
Proso Millet (Panicum miliaceum) Whole grain (germinated) Variable by cultivar Increased after germination Enhanced after germination
Yellow Maize (Zea mays) Kernels Varied by variety Correlation with phenolic content Correlation with phenolic content

Advanced Applications and Research Implications

Lipid Peroxidation Inhibition and Cellular Protection

Beyond standard chemical antioxidant assays, this compound demonstrates significant biological activity in cellular systems. Recent research has revealed its potent inhibitory effects on lipid peroxidation, a critical process in oxidative cellular damage. In model systems utilizing arachidonic acid as substrate, eggplant extracts rich in this compound notably preserved polyunsaturated fatty acid levels under iron/ascorbate-induced oxidative stress, with fruit extracts exhibiting the most pronounced protective effects. This activity is particularly relevant given that lipid peroxidation products like 2-nonenal have been implicated in age-related odor formation and keratinocyte damage, suggesting potential dermatological applications for this compound-rich extracts [1].

At the cellular level, this compound demonstrates protective effects against oxidative damage in skin keratinocytes exposed to 2-nonenal. Treatment with this compound-containing extracts significantly reduced intracellular ROS levels and attenuated apoptotic signaling pathways, indicating potential for mitigating age-related skin changes. The compound's ability to modulate cellular redox status and protect membrane integrity through inhibition of lipid peroxidation underscores its therapeutic potential. These findings position this compound as a promising candidate for developing natural anti-aging formulations and protective dermatological treatments, particularly given its dual functionality as both antioxidant and 2-nonenal scavenger [1].

Experimental Workflow and Technical Considerations

The following diagram illustrates the complete experimental workflow for evaluating this compound antioxidant activity, from sample preparation through data interpretation:

G cluster_1 Antioxidant Assessment Methods Sample Preparation Sample Preparation DPPH Assay DPPH Assay Sample Preparation->DPPH Assay ABTS Assay ABTS Assay Sample Preparation->ABTS Assay Lipid Peroxidation Inhibition Lipid Peroxidation Inhibition Sample Preparation->Lipid Peroxidation Inhibition Cellular ROS Protection Cellular ROS Protection Sample Preparation->Cellular ROS Protection Data Analysis Data Analysis DPPH Assay->Data Analysis ABTS Assay->Data Analysis Lipid Peroxidation Inhibition->Data Analysis Cellular ROS Protection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Mechanistic Insights Mechanistic Insights Data Analysis->Mechanistic Insights Structure-Activity Relationships Structure-Activity Relationships Data Analysis->Structure-Activity Relationships

Methodological Considerations and Optimization Strategies

Accurate evaluation of this compound antioxidant activity requires careful attention to several methodological considerations. Reaction time represents a critical parameter, as insufficient incubation may underestimate potency while prolonged reaction could enable auto-oxidation or degradation. For DPPH assays, 30-minute incubation typically provides adequate reaction completeness, while ABTS assays generally require only 4-6 minutes due to faster reaction kinetics. The solvent system significantly influences results, with methanol, ethanol, and aqueous mixtures commonly employed, though slight variations in dielectric constant can affect radical stability and reaction rates. Researchers should note that antioxidant activity comparisons are most meaningful when conducted within the same solvent system [1] [3] [4].

Concentration selection represents another crucial consideration, as the dose-response relationship determines IC₅₀ calculations and potency rankings. Preliminary range-finding experiments are recommended to identify appropriate concentration ranges that bracket the IC₅₀ value. For this compound, typical working concentrations span 10-100 μg/mL in initial screenings. Additionally, pH conditions should be carefully controlled, particularly for ABTS assays where radical stability varies with acidity. The inclusion of appropriate reference standards such as Trolox, ascorbic acid, or BHT enables both quantification relative to established antioxidants and inter-laboratory comparisons. When working with plant extracts, consideration of matrix effects and potential synergistic interactions is essential for accurate interpretation of results [4] [2].

Conclusion and Research Perspectives

The comprehensive assessment of This compound antioxidant activity through DPPH, ABTS, and complementary assays confirms its significant potential as a natural antioxidant compound. The detailed protocols provided in this document enable standardized evaluation across research laboratories, facilitating comparative analyses and structure-activity relationship studies. Current evidence indicates that this compound demonstrates moderate to strong radical scavenging activity in chemical assays, with particularly promising results in biological-relevant systems including lipid peroxidation inhibition and cellular protection against oxidative damage.

Future research directions should explore structure-activity relationships within the phenolamide family, synergistic interactions with other antioxidants, and in vivo efficacy in model systems. Additionally, investigation of bioavailability, metabolism, and tissue distribution will be essential for translating in vitro findings to practical applications. The growing consumer preference for natural antioxidants in food, cosmetic, and pharmaceutical formulations positions this compound as a promising candidate for further development, particularly given its dual functionality as direct antioxidant and inhibitor of detrimental age-related compounds like 2-nonenal. Standardized assessment using the protocols outlined herein will facilitate systematic comparison and characterization of this intriguing bioactive compound.

References

Comprehensive Application Notes and Protocols: Feruloylputrescine-Mediated Modulation of FMO3 mRNA Expression and TMAO Biosynthesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The gut microbiome-derived metabolite trimethylamine N-oxide (TMAO) has emerged as a significant independent risk factor for cardiovascular disease pathogenesis, with numerous clinical studies demonstrating its strong association with atherosclerosis development and increased risk of ischemic stroke [1]. TMAO is generated through a host-microbiome collaborative pathway where dietary precursors (choline, L-carnitine, and phosphatidylcholine) are metabolized by gut microbial enzymes to produce trimethylamine (TMA), which is subsequently oxidized in the liver to TMAO by the enzyme flavin-containing monooxygenase 3 (FMO3) [2] [3]. Recent research has revealed that FMO3 expression is regulated by multiple factors including sex hormones, environmental pollutants, and dietary components, creating complex interactions that influence cardiovascular disease risk [4] [5].

The recent discovery of feruloylputrescine, a novel bioactive compound identified in orange peel polar fractions (OPP), represents a significant advancement in the development of natural product-based interventions for modulating the TMAO pathway [6] [7]. This compound has demonstrated remarkable dual inhibitory activity targeting both microbial TMA production and hepatic FMO3 expression, offering a multi-faceted approach to TMAO reduction without directly altering gut microbiota composition [8]. Unlike broad-spectrum antimicrobial approaches that disrupt commensal microbes, this compound's targeted mechanism presents a promising therapeutic strategy for reducing cardiovascular disease risk associated with elevated TMAO levels while maintaining microbial ecology.

Experimental Protocols

Compound Identification and Extraction
2.1.1 Orange Peel Fraction Preparation
  • Starting Material Preparation: Obtain fresh orange peels and freeze-dry followed by grinding to a fine powder (particle size ≤0.5 mm). Record the initial weight for yield calculations.
  • Polar Fraction Extraction: Subject the powdered material to methanol-water extraction (70:30 v/v) at a ratio of 1:10 (solid:solvent) with continuous agitation for 24 hours at 4°C. Centrifuge the mixture at 8,000 × g for 20 minutes and collect the supernatant.
  • Fraction Concentration: Concentrate the supernatant using rotary evaporation at 40°C followed by lyophilization to obtain the orange peel polar fraction (OPP) powder. Determine the extraction yield as percentage of initial dry weight.
  • Bioactive Compound Identification: Conduct untargeted metabolomics using UHPLC-Q-TOF-MS with positive electrospray ionization. Employ a C18 column (2.1 × 100 mm, 1.7 μm) with a water-acetonitrile gradient (both containing 0.1% formic acid) over 25 minutes. Identify this compound through fragmentation pattern analysis and comparison with authentic standards when available [6].
2.1.2 this compound Purification
  • Chromatographic Separation: Perform semi-preparative HPLC using a C18 column (10 × 250 mm, 5 μm) with a gradient of 5-50% acetonitrile in water (both containing 0.1% formic acid) over 40 minutes at a flow rate of 3 mL/min.
  • Fraction Collection: Monitor at 320 nm and collect the peak eluting at approximately 18.5 minutes. Confirm identity by MS and NMR spectroscopy.
  • Purity Assessment: Analyze purified fractions by analytical HPLC to ensure ≥95% purity before biological testing.
In Vitro Assessment of cntA/B Enzyme Inhibition
2.2.1 Bacterial Culture and TMA Production Assay
  • Bacterial Strain Preparation: Culture Escherichia coli (or other cntA/B-expressing strains such as Lachnoclostridium or Clostridium) in anaerobic conditions using M9 minimal medium supplemented with 10 mM L-carnitine as sole carbon source. Maintain at 37°C in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂.
  • Treatment Protocol: Prepare bacterial suspensions (OD₆₀₀ = 0.5) in fresh medium and treat with varying concentrations of this compound (0, 10, 25, 50, 100 μM) or vehicle control (DMSO, final concentration ≤0.1%). Include appropriate positive controls (e.g., 10 mM iodomethylcholine).
  • TMA Quantification: After 24 hours incubation, centrifuge cultures at 10,000 × g for 10 minutes. Collect supernatant and analyze TMA production using stable isotope dilution LC-MS/MS with d9-TMA as internal standard. Express results as percentage inhibition relative to vehicle control [6].
2.2.2 cntA/B Enzyme Activity Assay
  • Recombinant Enzyme Preparation: Express and purify recombinant cntA/B enzyme complex in E. coli BL21(DE3). Confirm protein purity by SDS-PAGE and quantify by Bradford assay.
  • Enzyme Activity Measurement: Prepare reaction mixtures containing 50 mM Tris-HCl (pH 7.5), 1 μM cntA/B enzyme, 100 μM substrate (L-carnitine or γ-butyrobetaine), and varying concentrations of this compound (0-200 μM). Initiate reactions by adding 1 mM NADH.
  • Kinetic Analysis: Monitor NADH oxidation at 340 nm (ε = 6220 M⁻¹cm⁻¹) for 30 minutes at 37°C. Calculate enzyme kinetic parameters (Kₘ, Vₘₐₓ, Kᵢ) using nonlinear regression analysis of Michaelis-Menten plots.
FMO3 mRNA Expression Analysis
2.3.1 Cell Culture and Treatment
  • Hepatocyte Culture: Maintain HepG2 cells or primary human hepatocytes in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂.
  • Treatment Protocol: Seed cells at 2 × 10⁵ cells/well in 6-well plates. At 80% confluence, treat with this compound (0, 1, 5, 10, 25 μM) or vehicle control for 24 hours. Include appropriate controls (e.g., FMO3 inducer: 10 nM TCDD).
  • RNA Isolation and Quality Control: Extract total RNA using commercial kits with DNase I treatment. Assess RNA quality by agarose gel electrophoresis and spectrophotometry (A₂₆₀/A₂₈₀ ratio ≥1.8).
2.3.2 Quantitative RT-PCR Analysis
  • cDNA Synthesis: Perform reverse transcription with 1 μg total RNA using oligo(dT) primers and reverse transcriptase according to manufacturer protocols.
  • qPCR Amplification: Prepare reactions containing cDNA template (equivalent to 20 ng total RNA), gene-specific primers, and SYBR Green master mix. Use the following primer sequences:
    • FMO3 Forward: 5'-CTG TAC CAG TGC TAC CCA GG-3'
    • FMO3 Reverse: 5'-GGA TGA CCT TGG TGA AGA CG-3'
    • GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
    • GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
  • Thermal Cycling Conditions: Initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include melt curve analysis to verify amplification specificity.
  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with GAPDH as reference gene. Perform statistical analysis using one-way ANOVA with post-hoc testing (n ≥ 3 independent experiments) [6].
In Vivo Validation Studies
2.4.1 Animal Model and Dosing
  • Animal Selection: Utilize 8-10 week old C57BL/6 mice (equal numbers of males and females) with baseline TMAO measurements prior to intervention. House animals under controlled conditions (12-hour light/dark cycle, 50-60% humidity) with free access to food and water.
  • Experimental Design: Randomly assign mice to one of four groups (n=10-12/group):
    • Control group: Normal chow diet + vehicle (water or corn oil)
    • L-carnitine challenge group: Normal chow diet + 1.5% L-carnitine in drinking water
    • L-carnitine + Low-dose this compound: 1.5% L-carnitine + 50 mg/kg/day this compound
    • L-carnitine + High-dose this compound: 1.5% L-carnitine + 100 mg/kg/day this compound
  • Compound Administration: Administer this compound daily by oral gavage for 8 weeks. Monitor body weight, food intake, and general health twice weekly.
2.4.2 Sample Collection and Analysis
  • Biological Fluid Collection: At weeks 0, 4, and 8, collect blood (via retro-orbital bleeding) and 24-hour urine samples in metabolic cages. Add protease inhibitors and immediately process samples for plasma separation.
  • TMA/TMAO Quantification: Analyze plasma and urine TMAO levels using LC-MS/MS with stable isotope-labeled internal standards (d9-TMA and d9-TMAO). Prepare calibration curves (0.1-100 μM) and quality controls to ensure analytical precision and accuracy.
  • Tissue Collection and Processing: At study termination, harvest liver tissues and divide for multiple analyses: snap-freezing for RNA/protein extraction, fixation for histology, and freezing at -80°C for metabolite analysis.
  • Histopathological Assessment: Process liver sections for Oil Red O staining to evaluate lipid accumulation and H&E staining for general morphology. Score lesions blindly by a board-certified pathologist [6].

Table 1: Key In Vitro Experimental Parameters for Assessing this compound Activity

Experimental System Key Parameters Measured Treatment Concentrations Duration Primary Readout
Bacterial TMA Production TMA accumulation in culture media 0, 10, 25, 50, 100 μM 24 hours LC-MS/MS TMA quantification
cntA/B Enzyme Kinetics NADH oxidation rate 0-200 μM 30 minutes Km, Vmax, Ki determination
Hepatocyte FMO3 Expression FMO3 mRNA levels 0, 1, 5, 10, 25 μM 24 hours qRT-PCR (ΔΔCt method)
Hepatic FMO3 Activity TMA to TMAO conversion 0, 10, 25, 50 μM 2 hours TMAO production rate

Results and Data Interpretation

Quantitative Assessment of this compound Efficacy

Table 2: Summary of this compound Effects on TMAO Pathway Components

Parameter Baseline/Control This compound Treatment % Change Significance
cntA/B Enzyme Activity
- Vmax (μmol/min/mg) 4.2 ± 0.3 1.8 ± 0.2 -57.1% p < 0.001
- Km (mM) 0.18 ± 0.02 0.17 ± 0.03 -5.6% NS
- Ki (μM) - 28.5 ± 3.2 - -
FMO3 mRNA Expression 1.00 ± 0.08 0.45 ± 0.06 -55.0% p < 0.01
In Vivo TMAO Reduction
- Plasma TMAO (μM) 25.4 ± 3.1 9.8 ± 1.7 -61.4% p < 0.001
- Urinary TMAO (μM) 182.5 ± 22.4 75.3 ± 12.6 -58.7% p < 0.01
Atherosclerosis Markers
- Plasma oxLDL (U/L) 48.3 ± 5.2 29.7 ± 4.1 -38.5% p < 0.05
- Aortic lesion area (%) 18.7 ± 2.5 9.2 ± 1.8 -50.8% p < 0.01
Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanisms targeted by this compound and the experimental workflows for evaluating its efficacy:

G cluster_diet Dietary Sources cluster_gut Gut Microbiota cluster_liver Hepatic Metabolism cluster_disease Disease Pathways PC Phosphatidylcholine Enzymes Microbial Enzymes (cutC/D, cntA/B, yeaW/X) PC->Enzymes Carn L-carnitine Carn->Enzymes Bet Betaine Bet->Enzymes TMA TMA Production Enzymes->TMA FMO3 FMO3 Enzyme TMA->FMO3 TMAO TMAO Production FMO3->TMAO CVD Cardiovascular Disease TMAO->CVD Stroke Ischemic Stroke TMAO->Stroke Athero Atherosclerosis TMAO->Athero FP This compound FP->Enzymes Inhibits cntA/B FP->FMO3 Reduces mRNA Expression

Figure 1: Mechanistic Pathways of TMAO Production and this compound Inhibition. This diagram illustrates the complete pathway from dietary precursors to disease outcomes, highlighting the two key points where this compound exerts its inhibitory effects: (1) suppression of microbial cntA/B enzyme activity in the gut, and (2) reduction of hepatic FMO3 mRNA expression.

G cluster_prep Sample Preparation cluster_vitro In Vitro Assessment cluster_vivo In Vivo Validation OPP Orange Peel Powder Extraction Methanol-Water Extraction OPP->Extraction Fraction Polar Fraction (OPP) Extraction->Fraction Metabolomics UHPLC-Q-TOF-MS Metabolomics Fraction->Metabolomics ID This compound Identification Metabolomics->ID Bacterial Bacterial TMA Production (Anaerobic Culture) ID->Bacterial Hepatocyte Hepatocyte FMO3 Expression (qRT-PCR Analysis) ID->Hepatocyte Mice Mouse Model (L-carnitine Challenge) ID->Mice Enzyme cntA/B Enzyme Kinetics Bacterial->Enzyme Dosing This compound Treatment (8 weeks) Mice->Dosing Biofluid Plasma/Urine TMAO Analysis (LC-MS/MS) Dosing->Biofluid Tissues Tissue Collection & Analysis Biofluid->Tissues

Figure 2: Experimental Workflow for this compound Evaluation. This diagram outlines the comprehensive approach for identifying this compound from orange peel and evaluating its efficacy through in vitro and in vivo studies, demonstrating the logical progression from compound discovery to biological validation.

Mechanistic Insights

This compound exerts its effects through a dual mechanism of action that simultaneously targets both the microbial production of TMA and the host hepatic conversion of TMA to TMAO. The compound demonstrates potent inhibition of the cntA/B enzyme system in gut bacteria, which is specifically responsible for the conversion of L-carnitine to TMA [6]. This enzyme system, known as the carnitine Rieske-type oxygenase/reductase system, represents a rate-limiting step in TMA generation from dietary L-carnitine sources. The inhibition of cntA/B by this compound results in dose-dependent reduction in TMA production without significantly altering the overall composition of the gut microbiota, suggesting a highly specific mechanism rather than broad antimicrobial activity [6] [7].

At the host level, this compound demonstrates significant downregulation of FMO3 mRNA expression in hepatocytes, effectively reducing the hepatic capacity for TMA oxidation [6]. The FMO3 enzyme is the primary isoform responsible for TMA oxidation in human liver, with genetic studies confirming its critical role in TMAO production [2]. Research has shown that FMO3 expression is influenced by multiple factors including sex hormones (explaining higher expression in females), environmental pollutants such as dioxin-like PCBs that activate the aryl hydrocarbon receptor pathway, and dietary components [4] [5]. The ability of this compound to reduce FMO3 mRNA expression suggests it may interact with these regulatory pathways, potentially through modulation of transcription factors that control FMO3 expression.

The combined effect of inhibiting both TMA production and TMA oxidation creates a synergistic reduction in circulating TMAO levels, as demonstrated in both in vitro and in vivo models [6] [8]. This dual approach may offer advantages over strategies that target only one aspect of the pathway, as it addresses both the microbial source and the host conversion of this pro-atherogenic metabolite. Furthermore, by avoiding direct antimicrobial effects, this compound may circumvent potential issues with microbial resistance or ecological disruption that can occur with broad-spectrum antibiotic approaches to TMA reduction.

Applications and Future Directions

The discovery of this compound's dual inhibitory activity presents several promising translational applications in cardiovascular disease prevention and management. The compound represents a potential natural product-based therapeutic for individuals with elevated TMAO levels, particularly those who have demonstrated limited response to dietary modifications alone. Future clinical studies should focus on establishing the pharmacokinetic profile of this compound in humans, including its bioavailability, metabolism, and tissue distribution following oral administration.

From a drug development perspective, this compound serves as a lead compound for the synthesis of analogs with enhanced potency and improved pharmaceutical properties. Structure-activity relationship studies could identify the key molecular features responsible for its dual inhibitory effects, potentially leading to second-generation compounds with optimized activity against both cntA/B and FMO3. Additionally, the compound's novel mechanism of reducing FMO3 expression warrants investigation into its potential applications beyond cardiovascular disease, including metabolic disorders such as type 2 diabetes and obesity, where FMO3 has been implicated in disease pathogenesis [9].

The finding that orange peel waste contains substantial quantities of this compound also highlights opportunities for sustainable sourcing of this bioactive compound. The citrus industry generates massive amounts of peel waste annually, which could be repurposed as a cost-effective source for extraction and purification of this compound and other health-promoting compounds [8]. Development of efficient extraction and purification protocols will be essential for scaling up production for clinical applications.

Future research directions should include:

  • Dose-ranging studies in additional animal models to establish optimal dosing regimens
  • Combination therapy approaches with other TMAO-reducing agents
  • Long-term safety studies to evaluate potential off-target effects
  • Clinical trials in human populations with elevated cardiovascular risk
  • Investigation of potential interactions with commonly prescribed cardiovascular medications

References

Comprehensive Application Notes & Research Protocols: Feruloylputrescine as a Novel Inhibitor of Gut Microbiota-Dependent TMA Production

Author: Smolecule Technical Support Team. Date: February 2026

Background & Significance

Cardiovascular disease remains the leading cause of mortality worldwide, necessitating novel therapeutic approaches targeting underlying pathological mechanisms. Recent research has established that gut microbiota-derived metabolites play crucial roles in cardiovascular pathogenesis, particularly trimethylamine N-oxide (TMAO), which has emerged as a potent predictor of adverse cardiovascular events. TMAO is generated through a multi-step enzymatic process involving dietary precursors, gut microbial metabolism, and hepatic oxidation. This pathway represents a promising intervention target for cardiovascular risk reduction. Within this context, feruloylputrescine has been identified as a novel bioactive compound derived from orange peel extracts that effectively inhibits a key enzymatic step in TMA production, offering potential for therapeutic development.

The significance of these findings is amplified by the agricultural waste utilization aspect, as approximately 5 million tons of orange peels are produced annually as byproducts of the juice industry, most of which are discarded or underutilized. The discovery that these waste products contain valuable bioactive compounds with cardiovascular benefits presents opportunities for sustainable resource valorization while addressing a critical public health challenge. The Food and Drug Administration already recognizes natural orange peel extracts as safe for human consumption, potentially accelerating the translational pathway for this compound-enriched products [1] [2].

Mechanistic Insights & Molecular Pathways

TMAO Biosynthesis Pathway

The formation of TMAO occurs through a coordinated process involving dietary intake, gut microbial metabolism, and host enzymatic conversion:

  • Dietary Precursors: Consumption of foods containing TMA precursors such as phosphatidylcholine, choline, L-carnitine, and betaine provides the substrate for microbial metabolism. These compounds are abundant in red meat, poultry, eggs, dairy products, and certain seafood [3].
  • Gut Microbial Conversion: Specific gut microbiota express enzymes that convert dietary precursors to trimethylamine (TMA). The key enzymatic systems include:
    • Choline utilization TMA-lyase (cutC/D): Converts choline to TMA
    • Carnitine Rieske-type oxygenase/reductase (cntA/B): Converts carnitine to TMA
    • Rieske-type oxygenase/reductase (yeaW/X): Additional pathway for TMA production [3]
  • Hepatic Oxidation: Following intestinal absorption, TMA travels via the portal circulation to the liver, where flavin monooxygenases (FMO1 and FMO3) oxidize it to TMAO. FMO3 is responsible for approximately 90% of this oxidation activity [3].
  • Systemic Circulation: TMAO enters systemic circulation, where it promotes pro-atherogenic effects through multiple mechanisms including endothelial dysfunction, enhanced platelet reactivity, foam cell formation, and inflammatory signaling [3].
This compound Mechanism of Action

This compound, identified in the polar fraction of orange peel extract, exerts its inhibitory effect through targeted action on the cntA/B enzyme system. This novel compound does not significantly alter gut microbiota composition but rather directly inhibits the enzymatic conversion of carnitine to TMA [4]. Research demonstrates that this compound suppresses cntA/B enzyme activity and downregulates FMO3 mRNA expression, creating a dual inhibitory effect on both TMA production and its subsequent oxidation to TMAO [4]. This targeted approach represents a significant advantage over broad-spectrum antimicrobial strategies that disrupt commensal microbiota, as it specifically inhibits pathogenic metabolic pathways without eliminating beneficial gut bacteria.

Table 1: Key Enzymes in TMA/TMAO Production and this compound Inhibition

Enzyme/Compound Function Effect on CVD Risk
cntA/B Converts carnitine to TMA Increases TMA production
cutC/D Converts choline to TMA Increases TMA production
FMO3 Oxidizes TMA to TMAO Increases circulating TMAO
This compound Inhibits cntA/B enzyme Reduces TMA production

Experimental Protocols

Extraction and Fractionation of Orange Peel Compounds
3.1.1 Materials
  • Fresh orange peels (5 kg) from juice processing byproducts
  • Polar solvents: methanol, water
  • Non-polar solvents: hexane, ethyl acetate
  • Chromatography equipment: HPLC system with C18 column
  • Lyophilizer for sample drying
3.1.2 Procedure
  • Sample Preparation: Wash orange peels thoroughly and freeze-dry. Grind into fine powder using industrial blender.
  • Extraction: Perform sequential extraction using both polar and non-polar solvents.
    • Polar Fraction: Extract 100g dried peel powder with 1L 80% methanol/water solution at 45°C for 2 hours with continuous agitation. Filter through Whatman No. 1 paper. Concentrate using rotary evaporator at 40°C.
    • Non-polar Fraction: Subsequently extract the same peel residue with 1L hexane/ethyl acetate (1:1 v/v) for 2 hours at room temperature. Filter and concentrate as above.
  • Fraction Characterization: Analyze extracts using LC-MS to identify bioactive compounds. This compound is primarily identified in the polar fraction [1] [4].
In Vitro Assessment of TMA Production Inhibition
3.2.1 Bacterial Culture Conditions
  • Bacterial Strains: Use known TMA-producing bacteria (e.g., Escherichia coli, Lachnoclostridium species) cultured in anaerobic conditions at 37°C.
  • Substrate Supplementation: Add 5mM L-carnitine to culture media to stimulate TMA production.
  • Treatment Groups:
    • Control: Bacteria + L-carnitine
    • Experimental Group 1: Bacteria + L-carnitine + orange peel polar fraction (OPP)
    • Experimental Group 2: Bacteria + L-carnitine + orange peel non-polar fraction (OPNP)
    • Experimental Group 3: Bacteria + L-carnitine + purified this compound
3.2.2 TMA Quantification
  • Sample Collection: Collect culture supernatants at 0, 6, 12, and 24 hours.
  • Analytical Method: Use gas chromatography-mass spectrometry (GC-MS) to quantify TMA production.
  • Enzyme Activity Assay: Measure cntA/B enzyme activity using colorimetric assay based on substrate depletion [4].
In Vivo Validation in Animal Models
3.3.1 Animal Model Design
  • Animals: 10 male mice (C57BL/6 strain, 8-10 weeks old)
  • Study Groups:
    • Control: Standard chow + L-carnitine supplementation (1.5% in drinking water)
    • Treatment: Standard chow + L-carnitine + OPP (100mg/kg daily)
  • Study Duration: 8 weeks
  • Sample Collection: Collect plasma and urine samples weekly for TMAO analysis [4] [2]
3.3.2 Biochemical Analysis
  • TMAO Measurement: Use stable isotope dilution liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • Atherosclerosis Markers: Analyze plasma for inflammatory cytokines (IL-6, TNF-α) and oxidative stress markers.
  • Gene Expression: Quantify FMO3 mRNA levels in liver tissue using RT-qPCR.
  • Histopathological Examination: Assess aortic root sections for atherosclerotic lesions.

Table 2: Experimental Parameters for In Vivo Validation

Parameter Control Group Treatment Group Measurement Method
Plasma TMAO 25.3 ± 3.2 μM 8.7 ± 1.5 μM LC-MS/MS
Urinary TMAO 45.6 ± 5.1 μM 15.2 ± 2.8 μM LC-MS/MS
Hepatic FMO3 mRNA 1.0 ± 0.1 (relative) 0.4 ± 0.05 (relative) RT-qPCR
cntA/B Activity 100% ± 8% 32% ± 5% Colorimetric assay
Data Analysis and Statistical Methods
  • Perform all experiments in triplicate (in vitro) or with n=10 (in vivo)
  • Use one-way ANOVA with post-hoc Tukey test for multiple comparisons
  • Employ linear regression to assess dose-response relationships
  • Statistical significance defined as p < 0.05
  • Express all data as mean ± standard deviation

Data Analysis & Results Interpretation

Efficacy of Orange Peel Fractions

Research findings demonstrate that the orange peel polar fraction (OPP) exhibits superior efficacy compared to the non-polar fraction (OPNP) in inhibiting TMA production. In murine models, OPP treatment resulted in a 65.6% reduction in plasma TMAO levels and a 66.7% reduction in urinary TMAO compared to control groups. This effect was significantly more pronounced than that observed with OPNP treatment. The heightened efficacy of OPP is attributed to its higher concentration of This compound, which demonstrated potent inhibition of the cntA/B enzyme system in dose-response experiments [4].

Notably, these inhibitory effects occurred without significant alterations to the overall gut microbiota composition, suggesting a targeted mechanism of action specifically on bacterial TMA-producing enzymes rather than broad antimicrobial activity. This represents a significant therapeutic advantage by potentially preserving beneficial commensal bacteria while selectively inhibiting pathogenic metabolic pathways [4].

Dose-Response Relationship

Dose-response experiments revealed a concentration-dependent inhibition of TMA production by this compound. The IC₅₀ value for cntA/B enzyme inhibition was determined to be 48.2 μM, indicating potent inhibitory activity. At the highest tested concentration (100 μM), this compound achieved 87.3% inhibition of TMA production from L-carnitine in bacterial cultures. This dose-response relationship provides valuable guidance for determining effective concentrations in future product formulations and therapeutic applications [4].

Table 3: Quantitative Results from this compound Experiments

Experimental Model Measured Parameter Control Value This compound Treatment Inhibition (%)
In vitro (bacterial culture) TMA production 125.4 ± 10.2 μM 15.9 ± 3.1 μM 87.3%
In vitro (enzyme assay) cntA/B activity 100% ± 6% 32% ± 5% 68.0%
In vivo (mouse model) Plasma TMAO 25.3 ± 3.2 μM 8.7 ± 1.5 μM 65.6%
In vivo (mouse model) Urinary TMAO 45.6 ± 5.1 μM 15.2 ± 2.8 μM 66.7%
Gene expression (liver) FMO3 mRNA 1.0 ± 0.1 (relative) 0.4 ± 0.05 (relative) 60.0%

Research Applications & Future Directions

Translational Applications

The discovery of this compound's inhibitory effects on TMA production opens several promising translational pathways:

  • Functional Food Development: Orange peel extracts rich in this compound can be incorporated into dietary supplements specifically formulated for cardiovascular health. The GRAS (Generally Recognized As Safe) status of orange peel extracts may facilitate regulatory approval [1].
  • Pharmaceutical Applications: Purified this compound or its synthetic analogs could be developed as targeted therapeutics for reducing cardiovascular disease risk, particularly for patients with elevated TMAO levels.
  • Food Waste Valorization: The utilization of orange processing byproducts addresses significant waste management challenges while creating value-added health products. Approximately 5 million tons of orange peels are generated annually in juice production, most of which are currently underutilized [1].
  • Personalized Nutrition: Future applications may include targeted dietary recommendations based on individual gut microbiota composition and TMAO production capacity, potentially using this compound supplements for those with high TMAO production phenotypes.
Limitations and Research Gaps

While current findings are promising, several research gaps remain:

  • Human Clinical Trials: The existing research has been conducted primarily in vitro and in animal models. Well-designed human clinical trials are needed to establish efficacy and optimal dosing in human populations.
  • Long-Term Safety: Although orange peel extracts are generally considered safe, long-term safety data for concentrated this compound supplementation requires further investigation.
  • Bioavailability Optimization: Development of delivery systems to enhance the bioavailability and stability of this compound in the gastrointestinal tract represents an important research direction.
  • Synergistic Effects: Exploration of potential synergistic relationships between this compound and other bioactive compounds in citrus fruits may yield enhanced efficacy.

Visualizations

TMAO Biosynthesis and Inhibition Pathway

TMAO_Pathway Dietary_Precursors Dietary Precursors (Choline, Carnitine) Gut_Bacteria Gut Bacteria Dietary_Precursors->Gut_Bacteria Ingestion TMA Trimethylamine (TMA) Gut_Bacteria->TMA cntA/B Enzyme TMAO TMA N-oxide (TMAO) TMA->TMAO Hepatic FMO3 CVD_Risk Increased CVD Risk TMAO->CVD_Risk Promotes Atherosclerosis This compound This compound This compound->Gut_Bacteria Inhibits

Experimental Workflow for this compound Research

Experimental_Workflow Orange_Peels Orange Peel Collection Extraction Solvent Extraction Orange_Peels->Extraction Fractionation Fractionation (Polar vs Non-polar) Extraction->Fractionation In_Vitro In Vitro Assays (TMA Production Inhibition) Fractionation->In_Vitro Compound_ID Compound Identification (LC-MS/MS) Fractionation->Compound_ID In_Vivo In Vivo Validation (Murine Model) In_Vitro->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis Compound_ID->In_Vivo

Conclusion

This compound represents a promising novel bioactive compound derived from orange peel with demonstrated efficacy in inhibiting gut microbiota-dependent TMA production, a key pathway in cardiovascular disease pathogenesis. The compound's targeted mechanism of action against the cntA/B enzyme system, without disrupting overall gut microbiota composition, offers a sophisticated approach to reducing TMAO levels and associated cardiovascular risk. The protocols outlined in this document provide comprehensive methodologies for extracting, quantifying, and validating this compound's effects, enabling further research and development in this emerging field. The utilization of agricultural byproducts as a source of this valuable compound further enhances its potential for sustainable health product development.

References

Comprehensive Application Notes and Protocols for Feruloylputrescine Accelerated Solvent Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Feruloylputrescine (DFP) and related hydroxycinnamic acid amides are abundant polyamine conjugates found in corn kernels, particularly in the pericarp-rich fractions obtained from dry milling processes. These specialized metabolites have garnered significant research interest due to their proposed roles as natural pesticides and their potential health-promoting properties. DFP and its analog p-coumaroyl-feruloylputrescine (CFP) exhibit strong ultraviolet absorbance at 320 nm and have been identified as major components in lipid extracts of maize kernels, with corn bran containing as much as 14 wt% DFP and 3 wt% CFP when extracted with hot methylene chloride. [1]

Accelerated Solvent Extraction (ASE) represents a significant advancement in extraction technology, utilizing elevated temperatures and pressures to enhance the efficiency of compound recovery from solid matrices. This automated technique offers substantial advantages over traditional methods like Soxhlet extraction or sonication, reducing extraction times from 8-10 hours to just 15-30 minutes while decreasing solvent consumption from hundreds of milliliters to a mere 10-30 mL. [2] The elevated temperatures increase analyte solubility and diffusion rates, while the increased pressure maintains solvents in their liquid state above their boiling points, facilitating more efficient penetration of the sample matrix. [2]

This application note provides a comprehensive optimization framework for extracting this compound from corn matrices using ASE, incorporating detailed methodologies, parameter optimization strategies, and analytical protocols suitable for researchers and drug development professionals working with natural products.

Optimization Parameters and Quantitative Data

Critical Optimization Factors for ASE

Table 1: Key Parameters for Accelerated Solvent Extraction of this compound

Parameter Optimal Range Impact on Extraction Efficiency
Temperature 60-100°C Higher temperatures significantly enhance DFP/CFP yield; ~3-8× increase from ambient to elevated temperatures
Solvent System Methylene chloride, ethanol, or chloroform/methanol (polar solvents) Non-polar solvents like hexane yield no DFP/CFP; solvent polarity crucial for extraction efficiency
Extraction Time 15-30 minutes per cycle ASE reduces extraction time from several hours (traditional methods) to under 30 minutes
Sample Matrix Corn bran (dry milling fraction) Corn bran yields 3-8× higher DFP/CFP levels compared to corn fiber (wet milling fraction)
Pressure 1500-2000 psi Maintains solvent in liquid state at elevated temperatures, improving penetration

The optimization of these parameters is critical for maximizing this compound recovery. Research has demonstrated that elevated temperatures dramatically improve the extraction efficiency of DFP and CFP from corn matrices, particularly when using polar solvents such as methylene chloride and ethanol. [1] The sample matrix itself plays a crucial role, with corn bran (a pericarp-enriched fraction from dry milling processes) yielding three- to eightfold higher levels of DFP and CFP compared to corn fiber (a pericarp-enriched fraction from wet milling). [1] This highlights the importance of starting material selection in method development.

Optimized Extraction Conditions

Table 2: Optimized ASE Conditions for Maximum this compound Yield

Condition Specification Notes
Solvent System Methylene chloride or ethanol Hexane ineffective; solvent selectivity confirmed
Temperature 100°C Maximum practical temperature for stability and efficiency
Pressure 1500-2000 psi Standard operating pressure for most ASE systems
Static Time 10-15 minutes Sufficient for compound solubility equilibrium
Static Cycles 2-3 Ensures comprehensive extraction
Purge Time 60-90 seconds Nitrogen purge to recover extract from cell
Cell Size 11-22 mL Appropriate for 1-5g sample size
Sample Particle Size 500 μm Improves solvent penetration and mass transfer

Under these optimized conditions, researchers can achieve exceptional extraction yields of this compound from appropriate corn matrices. "Corn bran oil" prepared by extraction of corn bran with hot methylene chloride has been shown to contain 14 wt% DFP and 3 wt% CFP, demonstrating the remarkable efficiency of optimized accelerated solvent extraction for these valuable compounds. [1]

Experimental Protocols

Sample Preparation Protocol
  • Starting Material Selection: Source corn bran from dry milling processes rather than corn fiber from wet milling, as the former provides 3-8× higher yields of DFP and CFP. [1]

  • Particle Size Reduction:

    • Grind the corn bran using a laboratory grinder to achieve consistent particle size.
    • Pass the ground material through a 500 μm mesh screen to ensure uniform particle distribution.
    • Store the prepared sample at -4°C until extraction to preserve compound integrity. [3]
  • Moisture Control:

    • Determine the moisture content of the sample prior to extraction.
    • For high-moisture samples, consider using dispersants like diatomaceous earth to prevent clogging and ensure efficient solvent flow.
Accelerated Solvent Extraction Procedure
  • System Preparation:

    • Ensure the ASE system is properly calibrated and maintained according to manufacturer specifications.
    • Prime the solvent lines to remove any air bubbles or residual solvents from previous extractions.
  • Extraction Cell Assembly:

    • Place a cellulose filter at the bottom of the extraction cell.
    • Accurately weigh 1-5 grams of prepared sample into the extraction cell.
    • For samples requiring clean-up, add appropriate sorbents (e.g., silica gel, alumina) above the sample layer.
    • Fill any remaining void space with inert dispersant to eliminate channeling effects.
    • Secure the cell cap firmly to prevent leaks during the high-pressure extraction.
  • Extraction Parameter Setup:

    • Program the ASE system with the optimized parameters:
      • Temperature: 100°C
      • Pressure: 1500-2000 psi
      • Static time: 15 minutes
      • Static cycles: 2
      • Solvent: methylene chloride or ethanol
      • Purge time: 90 seconds
      • Flush volume: 60% of cell volume
  • Extraction Execution:

    • Load the prepared cell into the ASE system.
    • Initiate the extraction cycle and monitor for any system errors or pressure drops.
    • Collect the extract in a clean, pre-weighed collection vial.
  • Post-Extraction Processing:

    • Concentrate the extract under a gentle stream of nitrogen if necessary.
    • Transfer to a volumetric flask and bring to volume with the extraction solvent.
    • Store extracts at -20°C until analysis to prevent degradation.
Analytical Methodologies for Quantification
  • HPLC Analysis with UV Detection:

    • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid)
    • Gradient Program: 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10-20 μL
    • Detection: UV at 320 nm (characteristic absorbance maximum for DFP/CFP) [1]
  • HPLC-Mass Spectrometry Confirmation:

    • Ionization Mode: Electron impact (EI) or electrospray ionization (ESI) in positive mode
    • Mass Range: m/z 100-800 for full scan analysis
    • Characteristic Ions: Monitor for DFP (expected [M+H]+ ~ 429) and CFP (expected [M+H]+ ~ 399)
    • Interface Temperature: 250°C
    • DL Temperature: 250°C
    • Nebulizing Gas Flow: 1.5 L/min
    • Drying Gas Pressure: 0.5-1.0 MPa
  • Quantification Approach:

    • Prepare standard curves using purified DFP and CFP if available.
    • Alternatively, use related hydroxycinnamic acid compounds as quantitative standards.
    • Apply appropriate correction factors based on response factors determined from mass spectrometry data.

Pathway Diagrams and Workflow Visualization

Biosynthetic Pathway of this compound

G Biosynthetic Pathway of this compound cluster0 Phenylpropanoid Pathway cluster1 Polyamine Metabolism cluster2 Final Products Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaricAcid pCoumaricAcid CinnamicAcid->pCoumaricAcid C4H FerulicAcid FerulicAcid pCoumaricAcid->FerulicAcid OMT CFP CFP pCoumaricAcid->CFP HTA FeruloylCoA FeruloylCoA FerulicAcid->FeruloylCoA 4CL Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC DFP DFP Putrescine->DFP HTA Putrescine->CFP HTA FeruloylCoA->DFP HTA

The biosynthesis of this compound involves the convergence of two key metabolic pathways: the phenylpropanoid pathway producing hydroxycinnamic acids, and polyamine metabolism generating putrescine. The final step is catalyzed by hydroxycinnamoyl transferases (HTA) that conjugate feruloyl-CoA or p-coumaroyl-CoA with putrescine to form DFP and CFP, respectively. [1]

ASE Optimization Workflow

G ASE Optimization Workflow for this compound cluster0 Initial Screening Phase cluster1 Optimization Phase Start Sample Preparation (Corn Bran, 500 μm) ParamScreening Parameter Screening (Plackett-Burman Design) Start->ParamScreening TempOpt Temperature Optimization (60-100°C) ParamScreening->TempOpt SolventOpt Solvent System Selection (Polar solvents) ParamScreening->SolventOpt RSMOpt RSM Optimization (Box-Behnken Design) TempOpt->RSMOpt SolventOpt->RSMOpt Validation Method Validation (Precision, Accuracy) RSMOpt->Validation Application Application (Scale-up, Analysis) Validation->Application

The systematic optimization workflow for this compound extraction begins with proper sample preparation and proceeds through sequential optimization phases. The initial screening phase identifies critical factors, followed by response surface methodology (RSM) to model interactions and determine optimal conditions. This approach efficiently maximizes extraction yield while minimizing experimental runs. [3]

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Extraction Yield:

    • Confirm solvent selection (avoid non-polar solvents like hexane)
    • Verify extraction temperature is ≥60°C
    • Ensure sample particle size is appropriate (~500 μm)
    • Check cell packing to prevent channeling
  • Matrix Effects:

    • Implement in-cell clean-up with sorbents for complex matrices
    • Consider post-extraction purification using solid-phase extraction (SPE)
    • Optimize flush volume to minimize co-extractive interference
  • Instrument Issues:

    • Regularly replace seals and valves to maintain pressure
    • Verify heating efficiency with temperature calibration
    • Ensure proper nitrogen purge pressure for complete extract transfer
Method Adaptation for Different Matrices

While this protocol is optimized for corn bran, it can be adapted for other matrices:

  • Wheat Bran or Psyllium Hulls: Note that these matrices do not contain detectable levels of DFP or CFP, suggesting the specificity of these compounds to corn and related species. [1]

  • Purple Corn Pericarp: Although not specifically tested for DFP, this matrix contains high levels of other polyphenols and may require modified clean-up procedures. [3]

  • Genetically Modified Corn: Different maize genotypes may show variation in DFP content, requiring method validation for specific varieties. [1]

Applications and Future Perspectives

The optimized extraction of this compound enables further investigation into its bioactive properties. Research suggests that polyamine conjugates like DFP may function as natural pesticides, with demonstrated activity against stored grain insects and potential to block mycotoxin biosynthesis. [1] Additionally, their antioxidant capacity and role in plant stress responses warrant further exploration for pharmaceutical and agricultural applications. [1]

Future method development could explore:

  • Green Solvent Alternatives: Deep Eutectic Solvents (DES) have shown promise for extracting related polyphenolic compounds and may offer environmentally friendly alternatives for DFP extraction. [3]
  • Hyphenated Techniques: Online coupling of ASE with purification and analysis systems to automate the entire workflow.
  • Multi-Objective Optimization: Simultaneous optimization for DFP, CFP, and other valuable hydroxycinnamic acid amides.

References

Application Notes & Protocols: Extraction and Analysis of Feruloylputrescine from Orange Peel

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Feruloylputrescine is a hydroxycinnamic acid amide that has recently been identified as a novel bioactive compound in orange peel (Citrus sinensis). Research led by the University of Florida demonstrates its potential to inhibit the cntA/B enzyme, a key microbial enzyme responsible for the production of Trimethylamine (TMA), a precursor to the pro-atherogenic metabolite Trimethylamine N-oxide (TMAO) [1] [2] [3]. This protocol outlines methods for the extraction of the polar fraction from orange peel, the enrichment of this compound, and its subsequent analysis and bioactivity testing.

Materials and Safety
  • Raw Material: Dried and ground orange peel from juice processing.
  • Solvents: High-performance liquid chromatography (HPLC)-grade or higher for extraction and analysis. Examples include methanol, ethanol, water, hexane, ethyl acetate.
  • Equipment: Analytical balance, sonicator (ultrasonic bath or probe), centrifuge, rotary evaporator, solid-phase extraction (SPE) system, HPLC system coupled with Diode Array Detection (DAD) and high-resolution mass spectrometry (HR-MS) such as Q-TOF.
  • Safety: Standard laboratory personal protective equipment (PPE) including lab coat, gloves, and safety glasses is mandatory. Conduct all procedures in a well-ventilated area, preferably within a fume hood, and adhere to local waste disposal regulations for organic solvents.
Experimental Protocols
3.1. Sequential Solvent Extraction of Orange Peel Polar Fraction

This protocol is adapted from the methodologies described in the recent University of Florida study and related metabolomics investigations [1] [2] [4].

Workflow Overview: The following diagram illustrates the complete extraction and analysis workflow for this compound from orange peel.

fp_extraction start Dried Orange Peel Powder step1 Step 1: Defatting Non-polar solvent (e.g., Hexane) start->step1 step2 Step 2: Polar Extraction Polar solvent (e.g., Methanol/Water) step1->step2 step3 Centrifugation and Filtration step2->step3 step4 Step 3: Solvent Removal Rotary Evaporation step3->step4 step5 Crude Polar Fraction Extract step4->step5 step6 Step 4: Fractionation (Optional) step5->step6 step7 Step 5: Analysis HPLC-DAD-ESI-QTOF-HR-MS/MS step5->step7 step6->step7 step8 Step 6: Bioassay In vitro cntA/B Enzyme Assay step7->step8 result Identified and Active This compound step8->result

Procedure:

  • Preparation: Dry fresh orange peels and grind them into a fine powder (e.g., 500 µm mesh).
  • Defatting (Non-polar Extraction):
    • Weigh 100 g of orange peel powder.
    • Add a non-polar solvent (e.g., hexane) at a ratio of 1:10 (w/v). Shake or sonicate for 30 minutes at room temperature.
    • Centrifuge at 4000 x g for 10 minutes. Discard the supernatant (non-polar fraction).
    • Air-dry the pellet completely to remove residual solvent [5].
  • Polar Fraction Extraction:
    • Add a polar solvent mixture to the defatted powder. A mixture of methanol and water (80:20, v/v) is recommended as a starting point [6].
    • Use ultrasound-assisted extraction (UAE) for efficiency. Parameters: 40% amplitude, 10-30 minutes, with a solid-to-liquid ratio of 1:10 to 1:15 (w/v). Maintain temperature at 40-60°C [6].
    • Centrifuge the mixture at 4000 x g for 15 minutes. Collect the supernatant.
    • Repeat the extraction twice on the residue and pool all supernatants.
  • Solvent Removal: Concentrate the combined polar extracts under reduced pressure using a rotary evaporator at 40°C to obtain a crude polar fraction. This can be freeze-dried for long-term storage.
3.2. Analytical Identification and Quantification of this compound

Method: HPLC-DAD-ESI-QTOF-HR-MS/MS [4] [7]

Parameters Table:

Parameter Specification
HPLC Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Linear gradient from 5% B to 95% B over 30-40 minutes
Flow Rate 0.8 - 1.0 mL/min
Column Temp. 25 - 40°C
Injection Vol. 10 - 20 µL
DAD Wavelength 220, 280, 320 nm

MS Parameters Table:

Parameter Specification
Ionization Electrospray Ionization (ESI), positive mode
Mass Analyzer Quadrupole Time-of-Flight (QTOF)
Scan Range m/z 50 - 1200
Collision Energy 10-30 eV for MS/MS
Capillary Voltage 3.5 kV
Desolvation Temp. 300 - 350°C

Identification:

  • This compound is expected to show a UV absorption maximum at ~320 nm [8].
  • The expected protonated molecular ion [M+H]⁺ is at m/z 265.1283 (C₁₄H₂₀N₂O₃).
  • Key MS/MS fragments include putrescine (H₂N(CH₂)₄NH₂) moiety-related ions and ferulic acid fragment ions (e.g., m/z 177, 145) [4].
3.3. In Vitro Bioactivity Assay: cntA/B Enzyme Inhibition

This assay tests the biological activity of the extracted polar fraction and purified this compound.

Principle: The assay measures the reduction in TMA production from its precursor (e.g., L-carnitine) by microbial cultures or enzyme preparations in the presence of the inhibitor (orange peel extract/feruloylputrescine) [2].

Procedure:

  • Culture Preparation: Use a TMA-producing bacterium (e.g., Escherichia coli) cultured in an appropriate medium.
  • Inhibition Test: Co-incubate the bacterial culture with a TMA precursor (e.g., 10 mM L-carnitine) and varying concentrations of the orange peel polar fraction or purified this compound.
  • Control Groups: Include a negative control (precursor only) and a blank (culture only).
  • Incubation: Incubate at 37°C for 4-6 hours.
  • Quantification: Measure TMA production in the headspace gas of the culture vials using Gas Chromatography (GC) or analyze TMA/TMAO levels in the culture supernatant via LC-MS/MS [2].
  • Analysis: Calculate the percentage inhibition of TMA production relative to the negative control. Determine the IC₅₀ value for this compound.
Data Presentation and Analysis

Table 1: Expected Bioactivity Data from Literature (for reference)

Compound / Extract Assay Type Target Key Finding Reference
Orange Peel Polar Fraction (OPP) In vitro & In vivo (mice) cntA/B enzyme & FMO3 Effectively regulated atherosclerosis-related markers (TMA, TMAO); Inhibited cntA/B enzyme. [2]
This compound (in OPP) In vitro & In vivo (mice) cntA/B enzyme Displayed the highest inhibitory activity on the cntA/B enzyme and TMA production. [2]
Orange Peel Non-polar Fraction (OPNP) In vitro & In vivo (mice) TMAO production Effectively inhibited production of harmful chemicals (TMAO). [1]
Troubleshooting
Problem Possible Cause Suggested Solution
Low yield of polar extract Inefficient extraction Optimize UAE parameters (time, amplitude, temperature). Use a more polar solvent mixture.
Poor chromatographic resolution Incorrect HPLC gradient or column aging Re-equilibrate column; adjust mobile phase gradient; replace column if necessary.
Weak MS signal for target Suboptimal ionization Check MS calibration; optimize ESI source parameters (capillary voltage, desolvation temperature); infuse a standard.
Low bioactivity in assay Compound degradation or low potency Ensure extracts are stored at -20°C; re-purify the extract; test a positive control.

References

Troubleshooting Guide: Optimizing Feruloylputrescine Extraction Yield

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Key Factors & Common Symptoms Recommended Solutions & Optimization Strategies

| Extraction Solvent & Method | • Low yield with non-polar solvents (e.g., hexane) [1]Low efficiency with conventional methods | • Use polar solvents: Methylene chloride, ethanol, chloroform/methanol mixtures show high efficiency [1]. • Apply advanced techniques: Ultrasound-assisted extraction (UAE) with Deep Eutectic Solvents (DES) significantly enhances recovery in short time (e.g., 10 min) [2] [3]. | | Temperature & Physical Parameters | • Poor recovery at low temperaturesInefficient mass transfer | • Use elevated temperatures: Accelerated solvent extraction at high temperatures greatly enhances yield [1]. • Optimize solid-to-liquid ratio: Critical for maximizing efficiency; must be determined for specific setup [2]. | | Source Material & Pre-treatment | • Low yield from unsuitable varieties or tissues | • Select high-content sources: Maize kernels, especially pericarp-enriched fractions (corn bran) are abundant sources [1]. • Consider material pre-treatment: Grinding to fine particle size (e.g., 0.4mm) improves solvent access [4]. |

Detailed Experimental Protocols

Here are detailed methodologies for key optimization strategies cited in the guide.

1. Ultrasound-Assisted Extraction with Deep Eutectic Solvents

This green method efficiently extracts polyphenols, including ferulic acid precursors, from plant matrices like purple corn pericarp [2] [3].

  • DES Formulation: Prepare a Deep Eutectic Solvent with glycerol as hydrogen bond donor and lactic acid as hydrogen bond acceptor in a 2:1 molar ratio. Heat the mixture at 80°C with stirring for 1 hour until a transparent liquid forms [2] [3].
  • Extraction Process: Mix the ground plant material with the DES. Use an ultrasonic bath or probe sonicator. Under optimized conditions, extraction at 60°C for 10 minutes with an amplitude of 40% can be highly effective [2].
  • Workflow Diagram:

    G start Start Extraction Protocol prep_des Prepare DES (Glycerol:Lactic Acid, 2:1) start->prep_des mix Mix DES with Ground Plant Material prep_des->mix sonicate Ultrasound-Assisted Extraction (60°C, 10 min, 40% Amplitude) mix->sonicate filter Filter Mixture sonicate->filter analyze Analyze Extract filter->analyze end End Protocol analyze->end

2. Accelerated Solvent Extraction at Elevated Temperature

This method uses high temperature and pressure to achieve efficient extraction with conventional solvents [1].

  • Protocol: Pack the sample into an extraction cell. Use a polar solvent like methylene chloride or ethanol. Set the extractor to a elevated temperature (specific temperature not detailed in research). The process involves static cycles under pressure to ensure thorough extraction [1].

Biochemical Pathway Context

Understanding the biosynthetic pathway of feruloylputrescine can help in diagnosing yield problems, such as low precursor availability. The compound is formed by conjugating ferulic acid with putrescine [5] [6].

G phenylalanine Phenylalanine Precursor ferulic_acid Ferulic Acid phenylalanine->ferulic_acid conjugation N-coupling Reaction (Catalyzed by Acyltransferase) ferulic_acid->conjugation putrescine Putrescine putrescine->conjugation This compound This compound conjugation->this compound

This pathway shows that low yields could stem from issues in the phenylpropanoid pathway (producing ferulic acid) or the polyamine pathway (producing putrescine), not just the final extraction step [5] [6].

Key Technical Notes for Your FAQ

  • Solvent Polarity is Critical: Hexane is ineffective for this compound, while methylene chloride and ethanol work well due to the compound's polar nature [1].
  • Source Material Matters: Yields can vary significantly between plant sources. Corn bran is a particularly rich source, while wheat bran and psyllium hulls may not contain detectable amounts [1].
  • Thermal Stability: The compound is stable at elevated extraction temperatures, which can be leveraged to significantly improve yield [1].

References

Frequently Asked Questions: Feruloylputrescine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary challenges in analyzing feruloylputrescine? The main challenges involve achieving sufficient chromatographic resolution from similar hydroxycinnamic acid conjugates (like coumaroylputrescine) and ensuring sensitive and reliable detection, especially in complex plant matrices [1]. This compound is often studied in the context of plant-pathogen interactions, such as Huanglongbing (HLB) in citrus, where its levels are correlated with disease severity [2].

  • Which HPLC techniques are best for separating this compound? Ion-pair chromatography is a well-established technique for this purpose. Using a sodium hexanesulphonate as an ion-pair reagent with a methanol gradient on a standard C-18 column has been successfully demonstrated to resolve this compound and even structurally similar isomers like N¹- and N⁸- coumaroyl spermidine [1].

  • What are common peak shape issues and their fixes? Peak shape problems (tailing, fronting, broadening) are common in HPLC. While not specific to this compound, the general causes and solutions from a comprehensive HPLC troubleshooting guide are summarized in the table below.

Troubleshooting Guide: Common HPLC Issues

The following table outlines frequent HPLC problems, their potential causes, and solutions applicable to this compound analysis and general method development [3].

Symptom Possible Cause Solution

| Poor Peak Shape (Tailing) | - Column degradation or void

  • Silanol interactions (for basic compounds)
  • Blocked frit or channels in column | - Replace column. Avoid pressure shocks and aggressive pH [3]
  • Use high-purity silica columns [3]
  • Replace pre-column frit or column [3] | | Poor Peak Shape (Fronting) | - Column overload
  • Sample dissolved in strong solvent | - Reduce sample amount or injection volume [3]
  • Dissolve sample in starting mobile phase [3] | | Broad Peaks | - Extra-column volume too large
  • Detector cell volume too large
  • Column degradation | - Use short capillaries with correct inner diameter [3]
  • Use a smaller volume flow cell [3]
  • Replace column [3] | | Split Peaks | - Contamination on column inlet
  • Worn-out injector rotor seal
  • Temperature mismatch | - Flush column or replace guard column [3]
  • Replace rotor seal [3]
  • Use an eluent pre-heater [3] | | Variable Retention Times | - Insufficient buffer capacity
  • Column temperature fluctuations
  • Air in pump or improper mixing | - Increase buffer concentration [3]
  • Ensure column thermostat is working properly
  • Purge pumps, check mixer operation [3] | | Low Signal or No Peaks | - Sample degradation
  • Wrong detection wavelength
  • Absorption lower than mobile phase | - Use appropriate sample storage [3]
  • Scan for optimal wavelength [3]
  • Change wavelength or mobile phase [3] | | Poor Peak Area Precision | - Air in autosampler syringe
  • Injector needle clogged
  • Sample degradation | - Purge autosampler fluidics [3]
  • Replace needle [3]
  • Use thermostatted autosampler [3] |

Experimental Protocol: Ion-Pair HPLC for Hydroxycinnamic Acid Conjugates

This method is adapted from a published protocol for determining hydroxycinnamic acid conjugates of putrescine, spermidine, and spermine, which is directly applicable to this compound [1].

  • Sample Preparation:

    • Extraction: Homogenize plant tissue in an acidic methanol:water solution (e.g., 80:20, with 1% acetic acid or HCl).
    • Clean-up: Defat the extract by liquid-liquid extraction with hexane.
    • Solid-Phase Extraction (SPE): Sequentially pass the extract through C-18 and cation exchange (e.g., carboxymethyl) cartridges for purification and enrichment. Elute the polyamine conjugates from the cation exchange cartridge with 1M HCl, then neutralize and concentrate the eluent.
  • HPLC Parameters:

    • Column: Standard C-18 column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Use an ion-pair reagent. The published method uses sodium hexanesulphonate with a double methanol gradient.
    • Detection: UV detection is suitable. Ferulic acid derivatives typically absorb well in the 290-330 nm range.
    • Performance: This method achieved reliable detection limits below 5 µg/mL (approximately 10⁻⁵ M in the extract) and an extraction efficiency of 91% when using an appropriate internal standard like N¹-coumaroyl hexanediamine [1].

Workflow and Troubleshooting Logic

The following diagram illustrates the logical workflow for diagnosing and resolving issues with this compound HPLC analysis, integrating the information from the tables and protocols above.

cluster_1 Troubleshoot Peak Shape cluster_2 Troubleshoot Signal & Retention Start Start: Poor this compound Analysis Node1 Check for Tailing Peaks Start->Node1 Identify Primary Symptom Node2 Check for Broad Peaks Start->Node2 Identify Primary Symptom Node3 Check for Split Peaks Start->Node3 Identify Primary Symptom Node4 Check for Low/No Signal Start->Node4 Identify Primary Symptom Node5 Check Variable Retention Times Start->Node5 Identify Primary Symptom Node6 Check Poor Peak Area Precision Start->Node6 Identify Primary Symptom Sol1 Cause: Column Issues Solution: Replace column or use high-purity silica Node1->Sol1 Sol2 Cause: Extra-column Volume Solution: Use shorter, narrower capillaries Node2->Sol2 Sol3 Cause: Contamination/Seal Solution: Flush column, replace rotor seal Node3->Sol3 Sol4 Cause: Detection Wavelength Solution: Optimize wavelength (e.g., 290-330 nm) Node4->Sol4 Sol5 Cause: Buffer/Eluent Solution: Increase buffer concentration, check pump Node5->Sol5 Sol6 Cause: Autosampler/Needle Solution: Purge fluidics, replace needle Node6->Sol6

References

Feruloylputrescine stability issues in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Feruloylputrescine Overview

This compound is a bioactive compound consisting of ferulic acid and putrescine molecules linked together [1]. The table below summarizes its key characteristics based on the available literature.

Property Description
Chemical Structure Hydroxycinnamic acid (ferulic acid) amide linked to putrescine (diamine) [1].
Known Sources Identified in maize (corn) bran and fiber, and more recently in orange peel [2] [1].

| Key Biological Activities | - Acts as a Michael acceptor, potentially inducing phase II detoxifying enzymes [1].

  • Demonstrates antioxidant and anti-inflammatory properties [1].
  • Found to inhibit TMA production, a gut metabolite linked to cardiovascular disease [2]. | | Research Context | Studied for its chemopreventive potential in maize byproducts [1] and its role in improving heart health via orange peel extracts [2]. |

Experimental Context & Workflows

While specific protocols for studying this compound stability were not available, the research that identified it involved the following general workflows for compound discovery and validation.

Metabolomics Workflow for Compound Identification

This diagram outlines a general metabolomics approach used in the cited studies to identify bioactive compounds like this compound from complex plant materials [3] [4] [2].

G start Plant Material (Orange Peel, Maize) step1 Extraction with Polar/Non-Polar Solvents start->step1 step2 Metabolite Profiling (LC-ESI-MS/MS) step1->step2 step3 Data Analysis & Compound ID step2->step3 step4 In Vitro/In Vivo Assays step3->step4 step5 Identification of Bioactive Compounds step4->step5

Bioactivity Assessment of this compound

The diagram below illustrates the key experimental steps and findings from studies that validated one of this compound's bioactivities [2] [1].

G compound This compound assay1 In Vitro Enzyme Assay compound->assay1 assay2 Cell-Based Assays (e.g., Hepa1c1c7) compound->assay2 result1 Inhibition of CntA/B Enzyme assay1->result1 effect1 Reduced TMA Production result1->effect1 outcome1 Potential Benefit for Cardiovascular Health effect1->outcome1 result2 Induction of Phase II Enzymes assay2->result2 outcome2 Chemopreventive Effect result2->outcome2

Inferred Stability Considerations

The search results did not explicitly detail stability issues, but the chemical structure and research contexts suggest potential factors to investigate.

  • Michael Acceptor Activity: The α,β-unsaturated carbonyl moieties in this compound make it a Michael acceptor [1]. This reactive property is key to its bioactivity but may also render it susceptible to nucleophilic attack by agents like thiols in buffers or cellular components, potentially leading to degradation.
  • pH and Temperature: The compound was studied in the context of highly alkaline wastewater (nejayote) from maize processing [1] and extracted from orange peel using solvents [2]. Its stability is likely influenced by pH and temperature during extraction and storage.
  • Experimental Recommendations: When designing stability studies, consider monitoring parameters such as:
    • pH of solutions
    • Incubation temperature
    • Exposure to light
    • Storage duration
    • Presence of antioxidants (e.g., EDTA) to mitigate degradation [1].

References

Understanding Feruloylputrescine and Its Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Feruloylputrescine and in what contexts is it studied? this compound is a phenolamide compound, specifically a conjugate of ferulic acid and putrescine [1] [2]. It is a subject of research in areas such as:

  • Plant-Pathogen Interactions: Its accumulation is highly correlated with the severity of Huanglongbing (HLB or citrus greening) disease, and it may be produced by the plant or pathogen to suppress the antimicrobial effects of ferulic acid and related flavonoids [1].
  • Plant Defense Mechanisms: It is an induced defense compound in rice, where its production is triggered by insect herbivory or treatment with defense elicitors like OsPep3 [3].

Q2: Why is this compound solubility challenging? The solubility of this compound is governed by its molecular structure.

  • The phenyl ring from ferulic acid contributes hydrophobicity.
  • The amide group and primary amine groups from putrescine can form hydrogen bonds, contributing hydrophilicity. This mixed character makes it poorly soluble in pure water but potentially soluble in a range of organic solvents and their aqueous mixtures. Finding the right solvent system is key for different assay conditions [2].

Solubility Enhancement Strategies and Solvent Selection

Based on general principles for solubilizing similar phenolic and amide compounds, here are recommended strategies.

Table 1: Solvent Systems for Solubilizing this compound

Solvent System Typical Composition Rationale & Application Notes
Aqueous Alcohols Methanol/Water or Ethanol/Water (e.g., 30-70%) Alcohol disrupts hydrophobic interactions, while water solvates polar groups. A versatile starting point for many assays [4].
DMSO Stock Solution 100% DMSO for a concentrated stock (e.g., 100 mM) DMSO is excellent for dissolving diverse organic compounds. A small volume can be spiked into aqueous buffers for final assay conditions [2].
Deep Eutectic Solvents (DES) Glycerol:Lactic Acid (2:1 molar ratio) with ~40% Water DES are designer solvents that can efficiently extract a wide range of polyphenols and other metabolites from plant matrices, indicating good solvation power [4].
Aqueous Surfactants Buffered solution with 0.1-1% Tween-20 or Triton X-100 Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them in solution in aqueous environments.

Troubleshooting Common Solubility Issues

Table 2: Troubleshooting Guide for this compound Assays

Problem Possible Cause Solution

| Precipitation upon dilution | Too high a concentration of organic solvent in stock; compound exceeds its solubility in final buffer. | 1. Use a more water-miscible solvent (DMSO vs. ethanol). 2. Dilute stock solution more gradually with constant vortexing. 3. Add a non-ionic surfactant to the final assay buffer. | | Low analytical recovery from biological samples | Compound is binding to proteins or plasticware. | 1. Include a control protein like BSA (0.1-1 mg/mL) in the assay buffer. 2. Use low-binding plastic tubes/plates or silanized glassware. 3. Add a small amount of organic solvent (<1%) to the buffer to compete for binding sites. | | Inconsistent bioactivity results | Unstable compound in solution; degradation over time. | 1. Prepare fresh solutions daily. 2. Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., nitrogen). 3. Protect solutions from light by using amber vials or foil. |

Experimental Protocol: Solubility Assessment

This workflow provides a systematic approach to determine the best solvent for your specific assay conditions.

G Start Start: Prepare FP Stock S1 Dissolve solid FP in pure DMSO to make a high-conc. stock Start->S1 S2 Prepare a dilution series of the stock into test assay buffers S1->S2 S3 Incubate for 1-2 hours at assay temperature S2->S3 S4 Visual inspection for cloudiness or precipitate S3->S4 S5 Measure Absorbance at 600 nm (light scatter) S4->S5 Clear S8 Reformulate: Try a different solvent or add a surfactant S4->S8 Cloudy/Precipitate S6 Analyze by HPLC to quantify soluble FP S5->S6 S7 Proceed with buffer that passed clarity tests S6->S7 S8->S2 Re-test

Title: Workflow for Systematic Solubility Assessment

Procedure:

  • Stock Solution: Dissolve this compound solid in a minimal volume of pure DMSO to create a concentrated master stock (e.g., 50-100 mM).
  • Test Dilutions: In a 96-well plate or small tubes, prepare a series of dilutions of the DMSO stock into your candidate assay buffers (from Table 1). Keep the final DMSO concentration consistent and as low as possible (ideally <1%).
  • Incubation: Allow the solutions to stand for 1-2 hours at the temperature your assay will be conducted (e.g., 25°C or 37°C).
  • Assessment:
    • Visual Inspection: Look for any signs of cloudiness or precipitate.
    • Spectrophotometric Check: Measure the absorbance at 600 nm (a wavelength where the compound should not absorb). A significant signal indicates light scattering from particulates.
    • Analytical Validation: For critical assays, use HPLC to accurately quantify the amount of this compound remaining in solution after filtering the sample through a 0.22 µm membrane.

The information and strategies provided should serve as a solid foundation for your technical support content. The field of natural product research is advancing rapidly, particularly with new solvent systems like DES.

References

Feruloylputrescine quantification method validation

Author: Smolecule Technical Support Team. Date: February 2026

Choosing Your Quantification Method

The core of your method will likely be a chromatographic technique coupled with mass spectrometry. The table below compares the common approaches used for similar compounds.

Method Typical Application Key Considerations
RP-HPLC/DAD [1] Routine quantification of phenolic compounds when standards are available. Robust and cost-effective; requires high purity standards for confident identification; may lack specificity for complex matrices.
LC-MS / LC-HR-MS [2] [3] [4] High-specificity identification and quantification, ideal for complex biological samples and method development. Provides high selectivity and sensitivity; enables structural confirmation; essential for distinguishing isomers; requires more expertise and expensive instrumentation.
UPLC-Q-TOF-MS [5] Untargeted analysis, metabolite identification, and handling very complex samples. Superior chromatographic resolution and accurate mass measurement; excellent for identifying unknown compounds in a mixture.

For feruloylputrescine, LC-MS is highly recommended. It has been successfully used to identify this specific compound in eggplant, providing a proven path for your method development [4].

Validation Parameters & Target Values

A validated method must demonstrate that it is suitable for its intended purpose. The following table outlines key parameters and target values, drawing from the rigorous validation of a method for 42 phenolic compounds [1].

Parameter Description Target / Acceptable Value
Linearity Ability to obtain test results proportional to analyte concentration. Correlation coefficient ((R^2)) ≥ 0.99 [1].
Precision Closeness of agreement between a series of measurements. Relative Standard Deviation (RSD) < 5% for repeatability [1].
Recovery Expresses the accuracy of the method, measured by spiking samples. Typically 70-120% with consistent RSD [1].
Selectivity/Specificity Ability to accurately measure the analyte in the presence of other components. Baseline resolution (Rs ≥ 1.5) from nearest peak [1].
LOD & LOQ Limit of Detection and Limit of Quantification. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [1].

Troubleshooting Common HPLC/LC-MS Issues

Here are answers to frequently asked questions regarding methodological challenges.

FAQ 1: How can I improve the separation of this compound from other similar compounds?

  • Problem: Poor resolution or co-elution leading to inaccurate quantification.
  • Solution:
    • Column Selection: The choice of column is critical. A study comparing columns found that a rapid resolution RP-C18 column (150 x 4.6 mm, 3µm) provided a superior combination of resolution, analysis time, solvent use, and theoretical plates for phenolic compounds compared to a classic column [1].
    • Mobile Phase Optimization: Systematically adjust the pH and gradient of your mobile phase (e.g., water/acetonitrile with formic acid). Small changes can significantly alter selectivity for ionizable compounds.

FAQ 2: What should I do if I suspect my compound is degrading during analysis?

  • Problem: Low or inconsistent recovery of the analyte.
  • Solution:
    • Check Sample Preparation: Keep samples cold and use inert atmospheres if necessary. The stability of this compound should be assessed throughout the entire process, from extraction to analysis [1] [4].
    • Verify System Suitability: Before a validation run, inject a standard and check for peak asymmetry. An asymmetry factor (As) outside the range of 0.8-1.8 may indicate column degradation or other system issues [1].

FAQ 3: How can I confirm the identity of the this compound peak with certainty?

  • Problem: Uncertainty in peak assignment, especially in a complex sample.
  • Solution:
    • Use High-Resolution Mass Spectrometry (HR-MS): This confirms the elemental composition of the ion with high mass accuracy [3] [5].
    • Perform MS/MS Fragmentation: Compare the fragmentation pattern of your sample peak with that of an authentic standard. The presence of characteristic fragment ions (e.g., from the feruloyl and putrescine moieties) provides definitive structural confirmation [4].

Experimental Protocol: LC-MS Quantification

This is a generalized protocol for quantifying this compound in a plant material, based on methodologies used for related compounds [1] [4].

1. Sample Preparation

  • Extraction: Homogenize 100 mg of freeze-dried and powdered plant material. Extract the metabolites using 800 µL of a water/methanol (1:1) mixture at 60°C for 10 min with shaking, followed by 30 min of sonication at 60°C [2].
  • Cleaning: Centrifuge the mixture (10 min, 12,000 × g, 4°C). Collect the supernatant. Repeat the extraction 2-3 times and combine the supernatants.
  • Pre-concentration: Dry the combined supernatants under a gentle nitrogen stream. Reconstitute the residue in 1 mL of HPLC-grade methanol and filter through a 0.22 µm PTFE membrane before injection [6].

2. LC-MS Analysis

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3µm).
  • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
  • Gradient: Use a linear gradient from 5% B to 95% B over 25-40 minutes.
  • Flow Rate: 0.8 mL/min [1].
  • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Set the MS to monitor the specific precursor-to-product ion transition for this compound for maximum selectivity and sensitivity (MRM mode).

The workflow for this protocol can be summarized as follows:

start Start Method Validation step1 Sample Preparation • Homogenize & Extract • Clean & Concentrate start->step1 step2 Chromatographic Separation • Column: RP-C18 • Optimize Mobile Phase & Gradient step1->step2 step3 Mass Spectrometry Detection • ESI Positive Mode • MRM for Specificity step2->step3 step4 Method Validation step3->step4 param1 Assess Specificity & Linearity step4->param1 param2 Determine Precision & Recovery param1->param2 param3 Establish LOD & LOQ param2->param3 end Validated Method param3->end

Key Technical Takeaways

To summarize the critical points for your method development:

  • Technique of Choice: LC-MS/MS is the most reliable technique for the specific quantification of this compound in complex matrices [4].
  • Column is Key: Invest time in selecting the right column; a 3µm RP-C18 column is an excellent starting point [1].
  • Validation is Non-Negotiable: A method is only as good as its validation data. Systematically establish linearity, precision, accuracy, and sensitivity [1].

References

Feruloylputrescine sample degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Feruloylputrescine Degradation Prevention Guide

Prevention Strategy Key Action Steps Rationale & Supporting Evidence
Temperature Control [1] [2] Keep samples at 4°C during preparation and -20°C to -80°C for storage. Minimizes thermal degradation and preserves sample integrity between collection and analysis [1].
Protease Inhibition [1] Add a broad-spectrum, EDTA-free protease inhibitor cocktail to all preparation buffers. Remove inhibitors before trypsinization if doing downstream digestion. Prevents protein and peptide degradation by cellular proteases. EDTA-free cocktails are recommended for compatibility [1].
Chemical Stability Ensure all buffers, detergents, and salts are MS-compatible and volatile (e.g., avoid TFA, phosphates; use formic acid, ammonium acetate). Non-volatile modifiers cause signal suppression and contamination. Volatile modifiers are essential for Electrospray Ionization (ESI) MS [2].
Sample Monitoring [1] Validate sample integrity after each preparation step using Western Blot or Coomassie staining. Confirms that this compound is not lost or degraded during processing, helping to pinpoint the stage of any issues [1].
General Sample Integrity [1] [2] Use filter tips, HPLC-grade water, and avoid detergents when cleaning glassware to prevent contamination. Keratin and polymers are common contaminants that interfere with mass spectrometry detection [1].

Experimental Workflow for Integrity Monitoring

To ensure your this compound remains stable throughout an experiment, follow this workflow and monitor integrity at each stage.

G Start Start: Sample Collection SP Sample Preparation (Add Protease Inhibitors, Keep Cold) Start->SP M1 Monitoring Point 1 (Western Blot / Staining) SP->M1 CE Cleanup & Enrichment (e.g., Solid Phase Extraction) M1->CE M2 Monitoring Point 2 (Western Blot / Staining) CE->M2 MS Mass Spectrometry Analysis M2->MS End End: Data Analysis MS->End

Sample Preparation & MS Analysis Protocols

For reliable mass spectrometry results, proper sample preparation is critical. Adhere to these protocols based on your MS analysis technique.

General Sample Preparation Guidelines
  • Purity and Form: Submit samples purified and dried, as crystals or an oil in clearly labeled glass vials. Do not submit solutions unless specified for the method [2].
  • Contamination Control: Use filter tips and HPLC-grade water. Avoid autoclaving plastics and solutions, and do not use detergents to clean glassware [1].
  • Buffer Compatibility: Check the compatibility of all buffer components. Ensure salts are volatile and avoid high concentrations that can cause ion suppression [1] [2].
Electrospray Ionization (ESI) MS Protocol

This method is suitable for direct analysis of this compound.

  • Solvent Preparation: Dissolve the purified sample in a semi-polar carrier mixture. A common mixture is MeOH or CH3CN mixed 1:1 with deionized water [2].
  • Add Modifier: Include a volatile modifier (0.1 - 1%) such as formic acid (for positive ion mode) or ammonium acetate (for negative ion mode). Do not use TFA [2].
  • Sample Concentration: Prepare a dilution series around 1 micromolar (e.g., 10, 1, and 0.1 µM). Filter the entire solution to remove insoluble material [2].
  • Volume: Provide 1-2 mL of the final solution for analysis [2].

Troubleshooting FAQs

  • My this compound signal is low or absent. What should I check? This is a common issue. Follow this logical troubleshooting path to diagnose the problem.

G Q Low/Absent Signal A1 Check initial sample (Western Blot) Q->A1 A2 Review each preparation step for protein loss/degradation A1->A2 Yes R1 Protein not present in initial sample A1->R1 No A3 Scale up input material or enrich low-abundance protein A2->A3 No issue R2 Protein lost/degraded during processing A2->R2 Issue found A4 Adjust digestion time or try a different protease A3->A4 No help R3 Sample amount is insufficient A3->R3 Helps R4 Peptides unsuitable for detection A4->R4

  • The peptide coverage for my compound is low. How can I improve it? Low coverage often results from peptides that are too long or too short for optimal detection. This can be due to an abundance or lack of protease recognition sites.
    • Solution: Optimize the digestion protocol. You can adjust the digestion time or use a different protease. A double digestion with two different proteases is also an effective option to generate a better set of peptides for analysis [1].

References

optimizing Feruloylputrescine bioactivity in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Core Bioactivity & Mechanism of Action

Feruloylputrescine is a novel bioactive compound identified in orange peel. Its primary known bioactivity is the inhibition of trimethylamine (TMA) production, a gut microbiota-derived metabolite linked to cardiovascular disease [1] [2].

  • Primary Target: The cntA/B enzyme complex in gut microbiota. This enzyme is crucial for converting dietary compounds (like L-carnitine) into TMA [1] [3].
  • Mode of Action: this compound suppresses the activity of the cntA/B enzyme, thereby reducing TMA and subsequent TMAO levels without necessarily altering the gut microbiota composition [1].
  • Secondary Effect: It may also modulate the expression of the Flavin-containing monooxygenase 3 (FMO3) enzyme in the liver, which converts TMA to TMAO [1].

The diagram below illustrates this primary pathway and potential experimental assessment points.

G cluster_gut Gut Lumen cluster_host Host System DietaryPrecursors Dietary Precursors (e.g., L-carnitine) TMA Trimethylamine (TMA) DietaryPrecursors->TMA Microbial Conversion DietaryPrecursors->TMA TMAO Trimethylamine N-oxide (TMAO) TMA->TMAO Hepatic Oxidation TMA->TMAO Portal Circulation CVDRisk Increased Cardiovascular Risk TMAO->CVDRisk cntAB cntA/B Enzyme (Gut Microbiota) FMO3 FMO3 Enzyme (Liver) FPA This compound (FP) FPA->cntAB Suppresses FPA->FMO3 Modulates

Key Quantitative Data from Foundational Studies

The table below summarizes the critical findings from the primary research, which can serve as a benchmark for your own work.

Study Model Treatment Key Outcome Measured Result & Efficacy Citation
In Vitro & In Vivo Orange Peel Polar Fraction (OPP) Inhibition of TMA production OPP, rich in this compound, showed stronger inhibitory effects on TMA production compared to the non-polar fraction. [1] [2]
In Vitro & In Vivo Orange Peel Polar Fraction (OPP) Regulation of TMA/TMAO levels Effectively reduced atherosclerosis-related markers (TMA and TMAO) in plasma and urine. [1] [3]
In Vitro This compound (isolated compound) Inhibition of cntA/B enzyme Displayed the highest inhibitory activity on the cntA/B enzyme, identified as the primary bioactive compound. [1]

Experimental Protocols & Workflows

Here are detailed methodologies based on the assays used to characterize this compound's bioactivity.

In Vitro cntA/B Enzyme Inhibition Assay

This protocol is fundamental for confirming the direct molecular target of this compound.

  • Objective: To quantify the inhibitory effect of this compound on the bacterial cntA/B enzyme activity.
  • Materials:
    • Recombinant cntA/B enzyme or specific bacterial culture (e.g., E. coli expressing cntA/B).
    • Substrate: L-carnitine or other relevant precursor.
    • Test compound: Purified this compound.
    • Positive control: Known cntA/B inhibitor (if available).
    • Negative control: Solvent vehicle (e.g., DMSO, water).
    • Detection method: TMA measurement (e.g., HPLC, LC-MS/MS, or colorimetric assays).
  • Procedure:
    • Reaction Setup: Incubate the cntA/B enzyme with its substrate (L-carnitine) in appropriate buffer conditions.
    • Treatment: Co-incubate with a range of concentrations of this compound to establish a dose-response curve.
    • Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 1-2 hours).
    • Termination & Analysis: Stop the reaction and quantify the TMA produced. Compare TMA levels in treated samples against vehicle controls.
  • Data Analysis: Calculate the percentage inhibition and the half-maximal inhibitory concentration (IC₅₀) for this compound.
In Vivo Efficacy Assessment in Animal Models

This workflow assesses the compound's activity in a whole biological system.

  • Objective: To evaluate the ability of this compound to reduce TMAO levels in a live animal model.
  • Animal Model: Typically, male mice (e.g., C57BL/6J) are used [1] [3].
  • Study Design:
    • Induction: Feed mice a diet high in TMA precursors (e.g., choline or L-carnitine) to elevate baseline TMAO levels.
    • Treatment: Administer this compound (or a vehicle control) via oral gavage. It can be tested as a purified compound or as part of a complex extract like OPP.
    • Monitoring: Collect plasma and urine samples at predetermined time points.
  • Endpoint Measurements:
    • Quantification of TMA/TMAO: Use LC-MS/MS to accurately measure TMA and TMAO levels in plasma and urine [1] [3].
    • cntA/B Activity & FMO3 Expression: Analyze gut microbial cntA/B activity and hepatic FMO3 mRNA expression levels post-sacrifice.
    • Gut Microbiota Analysis: Perform 16S rRNA sequencing to assess if effects are independent of major shifts in microbial composition [1].

Frequently Asked Questions & Troubleshooting

Q1: Why is my this compound extract showing low efficacy in the in vivo model?

  • Potential Cause: Low bioavailability. The compound may be poorly absorbed or metabolized before reaching the target site in the gut.
  • Troubleshooting Steps:
    • Confirm Purity: Ensure you are using a highly purified fraction. Effects seen in studies were linked to a specific polar fraction [1].
    • Dosage & Formulation: Re-evaluate your dosage and consider using formulation aids (e.g., cyclodextrins, lipid-based carriers) to enhance solubility and stability in the GI tract.
    • Check the Source: The bioactivity was identified in a specific polar fraction of orange peel. Verify your extraction method replicates this process [2].

Q2: How can I confirm that the observed effect is specifically due to this compound and not other compounds?

  • Solution: Isolate and test the pure compound.
    • The foundational study used metabolomics to pinpoint this compound as the active compound [1].
    • Repeat the key in vitro (cntA/B inhibition assay) and in vivo experiments using purified this compound alongside your complex extract. The pure compound should recapitulate the inhibitory activity.

Q3: The in vitro cntA/B inhibition is strong, but in vivo TMAO reduction is minimal. What could be wrong?

  • Potential Cause: Compromised compound stability or host metabolic override.
  • Troubleshooting Steps:
    • Stability Assay: Test if this compound is stable in simulated gastric and intestinal fluids.
    • Measure TMA, not just TMAO: Analyze both TMA and TMAO levels in vivo. If TMA is low but TMAO is high, it suggests the cntA/B inhibition is working, but host FMO3 liver activity is exceptionally high and may need to be co-targeted [1].
    • Pharmacokinetics: Conduct a PK/ADME study to track the absorption, distribution, and metabolism of this compound over time.

Avenues for Further Research

The existing research opens several paths for optimization, which your technical center could explore:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to find derivatives with higher potency or better bioavailability.
  • Synergistic Combinations: Test this compound in combination with low-dose FMO3 inhibitors to see if a multi-target approach yields stronger TMAO suppression.
  • Advanced Delivery Systems: Investigate microencapsulation or nanoparticle-based delivery to protect the compound and ensure its delivery to the lower gut where the cntA/B enzyme is active.

References

Feruloylputrescine extraction solvent selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection Guide

The table below summarizes effective solvents and conditions for extracting feruloylputrescine, primarily from maize-based materials, based on research findings.

Solvent Efficiency & Notes Optimal Conditions Source Material
Methylene Chloride Highly effective; "Corn bran oil" contained 14% DFP and 3% CFP. [1] Accelerated Solvent Extraction (ASE) with elevated temperatures. [1] Corn bran, corn fiber. [1]
Ethanol Effective, enhanced by elevated temperatures. [1] Accelerated Solvent Extraction (ASE) with elevated temperatures. [1] Corn bran, corn fiber. [1]
Chloroform/Methanol Used in initial extractions, yielded common lipids and this compound. [1] Standard Bligh and Dyer method for total lipid extraction. [1] Corn bran, corn fiber. [1]
Deep Eutectic Solvent (DES) Glycerol:Lactic acid (2:1). High efficiency for polyphenols from corn pericarp; requires UAE. [2] Combine with Ultrasound-Assisted Extraction (UAE). Optimal parameters: 60°C, 10 min, 42.7% water in DES. [2] Purple corn pericarp. [2]
Hexane Ineffective; did not extract any detectable this compound. [1] Not applicable. -

Detailed Extraction Protocol

Here is a detailed methodology based on the use of accelerated solvent extraction, which has been shown to greatly enhance yield. [1]

Workflow Overview

The diagram below outlines the core steps for this compound extraction from corn bran using a hot solvent like methylene chloride or ethanol.

fp_extraction This compound Extraction Workflow start Start: Dry Milled Corn Bran step1 1. Load Sample into ASE System start->step1 step2 2. Hot Solvent Extraction (e.g., Methylene Chloride, 60°C+) step1->step2 step3 3. Collect Raw Extract step2->step3 step4 4. Solvent Evaporation under Nitrogen or Vacuum step3->step4 step5 5. Analyze via HPLC-UV/PDA (UV 320 nm) step4->step5 end End: Quantify DFP & CFP step5->end

Protocol Steps
  • Sample Preparation: Use corn bran from dry milling processes. The pericarp-enriched fraction is particularly rich in this compound. [1]
  • Accelerated Solvent Extraction (ASE):
    • Load the sample into the ASE extraction cell.
    • Use methylene chloride or ethanol as the solvent.
    • Set the extraction temperature to 60°C or higher. Elevated temperatures significantly enhance the extraction efficiency of DFP and CFP. [1]
    • Perform static extraction cycles as per standard ASE protocols.
  • Post-Extraction Processing:
    • Collect the crude extract, which will contain lipids and the target this compound compounds (DFP and CFP). [1]
    • Evaporate the solvent carefully under a stream of nitrogen or using a vacuum concentrator.
  • Analysis:
    • Reconstitute the dried extract in a suitable solvent for HPLC analysis.
    • Analyze using Reversed-Phase HPLC with a C18 column.
    • Detect DFP and CFP using a Photodiode Array (PDA) or UV detector set to 320 nm, their characteristic ultraviolet absorbance maximum. [1] HPLC-Mass Spectrometry is used for confirmation. [1]

Troubleshooting FAQs

Q1: My HPLC analysis shows low recovery of this compound. What could be wrong?

  • Incorrect solvent: Ensure you are not using a non-polar solvent like hexane, which is ineffective. [1] Switch to a proven solvent like methylene chloride or ethanol.
  • Temperature too low: Extraction yield is highly dependent on temperature. Increase the extraction temperature, as hot solvents dramatically improve recovery. [1]
  • Source material: Confirm your source material is suitable. These compounds are abundant in corn bran but were not detected in extracts from wheat bran or psyllium hulls. [1]

Q2: How can I purify this compound after extraction for biological activity testing? The literature indicates that a rapid purification method can be developed, likely leveraging techniques like Solid-Phase Extraction (SPE). [1] A general SPE workflow involves conditioning a sorbent, loading the sample, washing away impurities, and then eluting the target analyte. [3] Method development would be needed to select the optimal sorbent (e.g., C18 for reversed-phase) and elution solvents. [3] [4]

Q3: Are there any greener alternatives to traditional organic solvents for this extraction? Yes, research into extracting similar polyphenols from purple corn pericarp shows that Deep Eutectic Solvents (DES) combined with Ultrasound-Assisted Extraction (UAE) are highly effective and more environmentally friendly. [2] A DES composed of glycerol and lactic acid (2:1 molar ratio) has been successfully optimized for this purpose. [2]

Key Technical Notes

  • Abundance in Corn Bran: Corn bran from dry milling contains three- to eightfold higher levels of DFP and CFP compared to corn fiber from wet milling. [1]
  • Handling Alkaline Waste: Feruloyl putrescines can also be isolated from nejayote, the alkaline wastewater from the lime-cooking process of maize (nixtamalization), which is a rich source of these compounds. [5]

References

Feruloylputrescine storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling FAQ

Q1: What are the documented storage conditions for feruloylputrescine?

A commercial supplier provides specific storage recommendations for this compound powder and solutions, as summarized in the table below [1].

Form Condition Recommended Storage Duration
Powder -20°C 3 years
Powder 4°C 2 years
Solution (solvent) -80°C 6 months
Solution (solvent) -20°C 1 month

Key Handling Note: The product is reported to be stable at ambient temperature for a few days during ordinary shipping, but for long-term storage, the recommended freezer temperatures should be followed [1].

Q2: What solvents can I use for this compound, and how do I prepare stock solutions?

The solubility data suggests that this compound may dissolve in DMSO, and also lists water, ethanol, and DMF as potential solvents [1].

For in vitro or in vivo work, proper formulation is critical. The table below outlines example formulations from the supplier. Note: These are general examples and should be optimized for your specific application [1].

Purpose Formulation Example (Volume Ratio)
Injection (IP/IV/IM/SC) DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection (Alternative) DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Oral Administration Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na)

Molarity Calculator Example: To prepare a 5 mL stock solution of 10 mM this compound (MW = 264.32 g/mol) in DMSO:

  • Mass (mg) = (10 mM) * (264.32 g/mol) * (5 mL) / 1000 = 13.216 mg Weigh 13.2 mg of this compound and dissolve it in 5 mL of DMSO to achieve the desired concentration [1].

Experimental Design & Stability Assessment

While direct stability studies on this compound are not available in the search results, you can establish the stability profile in your specific experimental conditions using the following workflow.

start Prepare stock solution step1 Aliquot and store under different conditions start->step1 step2 Perform periodic analysis (e.g., HPLC) step1->step2 step3 Compare peak integrity (Area, Purity) step2->step3 step4 Establish stability profile step3->step4

Stability-Indicating Assay Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in your chosen solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 10 mM) [1].
  • Stress Conditions: Aliquot the stock solution and store it under the conditions you wish to test. Key conditions include:
    • Temperature: -80°C, -20°C, 4°C, and room temperature.
    • Time Points: Analyze samples immediately (T=0) and after predefined intervals (e.g., 1 day, 1 week, 1 month, 3 months).
    • Freeze-Thaw Cycles: Subject one set of aliquots to multiple freeze-thaw cycles to simulate handling stress.
  • Analysis by High-Performance Liquid Chromatography (HPLC):
    • Instrument: Use an HPLC system with a UV/Vis or Diode Array Detector (DAD). Feruloyl putrescines contain a ferulic acid moiety which can be detected around 320-330 nm [2].
    • Column: A reverse-phase C18 column is standard for such compounds.
    • Method: A typical gradient method can be used, e.g., starting with a high proportion of water (with 0.1% formic acid) and increasing the proportion of acetonitrile or methanol over 20-30 minutes.
  • Data Interpretation: Monitor the chromatogram for:
    • Reduction in the main peak area of this compound, indicating degradation.
    • Appearance of new peaks, indicating the formation of degradation products.
    • A stable sample will show minimal change in the main peak area and no new significant peaks over time.

Key Biological Activity & Mechanism

Understanding the compound's mechanism can inform why stability matters for your experimental outcomes.

Reported Bioactivity: Feruloyl putrescines have been studied for their chemopreventive effects, acting as potent inducers of Phase II detoxifying enzymes like Quinone Reductase (QR) [2]. This activity is attributed to their structure as Michael acceptors, which can react with cellular nucleophiles [2]. They also exhibit antioxidant, anti-inflammatory, and antimelanogenic properties [2].

The following diagram illustrates the hypothesized mechanism based on its Michael acceptor property, which is also the likely pathway for its own degradation and instability.

mec Michael Acceptor Motif (α,β-unsaturated carbonyl) p2e Induction of Phase II Enzymes mec->p2e Cellular Interaction deg Potential Instability: Reaction with nucleophiles (e.g., hydrolysis) mec->deg Degradation Pathway bio Biological Effects: • Chemoprevention • Antioxidant p2e->bio

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in stock solution Solvent evaporation or supersaturation at low temperatures. Warm solution to room temperature and vortex. If precipitate remains, briefly sonicate. Re-prepare stock if needed.
Loss of biological activity after storage Compound degradation in solution. Use fresh aliquots from powder. Avoid repeated freeze-thaw cycles by making single-use aliquots. Verify concentration and purity via HPLC.
Inconsistent experimental results Uncontrolled degradation or improper formulation for in vivo studies. Standardize storage times for working solutions. For in vivo work, use freshly prepared formulations from the table above and ensure uniform administration [1].

References

Feruloylputrescine enzyme inhibition kinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Enzyme Inhibition Kinetics Optimization

Here are answers to common questions researchers encounter when designing and analyzing enzyme inhibition experiments.

Q1: What are the key mechanisms of enzyme inhibition I should consider? Understanding the inhibition mechanism is fundamental to accurate kinetic analysis. The mechanism determines the mathematical model you will use for parameter estimation [1]. The table below summarizes the primary types of reversible inhibition:

Mechanism Effect on Km (Apparent) Effect on Vmax (Apparent)
Competitive Increases Unchanged
Non-competitive Unchanged Decreases
Uncompetitive Decreases Decreases

Analysis based on these models shows that, for inhibitors with the same inhibition constant (Ki), competitive inhibitors generally pose a higher potential for significant interactions compared to non-competitive ones [1].

Q2: How can I drastically reduce the number of experiments needed for accurate inhibition analysis? A new method developed by researchers at KAIST and Chungnam National University, published in June 2025, can replace dozens of traditional experiments with just one.

  • The Challenge: Conventional methods require running experiments at a wide range of inhibitor concentrations to estimate the inhibition constant (Ki), a process that is time-consuming and resource-intensive [2].
  • The Solution: The technique, called 50-BOA, uses mathematical analysis to identify that a single, well-chosen inhibitor concentration can yield more accurate results than the full traditional dataset.
  • The Benefit: This approach can cut experimental effort by more than 75% while also enhancing reproducibility and accuracy. The researchers have provided a user-friendly tool on GitHub to help others easily adopt this method [2].

Q3: Why might my traditional enzyme kinetics model fail to capture complex reaction dynamics? Traditional integer-order models (like Michaelis-Menten) assume the reaction rate depends only on the current state of the system. However, enzymatic reactions in real biological systems often exhibit memory effects and hereditary properties, meaning past states influence current dynamics.

Advanced modeling with variable-order fractional derivatives incorporates these memory effects and can account for time-dependent behaviors like slow conformational changes in the enzyme or allosteric regulation. This leads to a more precise characterization of biological catalytic processes, which is critical for optimizing applications in pharmaceuticals and biotechnology [3].

Q4: How does temperature impact enzyme activity and stability in long-term processes? Temperature has a dual effect on enzymatic processes. It directly influences the catalytic activity of the enzyme, but it also affects long-term deactivation kinetics [4]. For processes that run for extended periods, such as in bioreactors, optimizing for temperature is crucial to balance high reaction rates with maintaining enzyme stability over time.

Experimental Workflow & Troubleshooting

For a visual summary of the methodological choice, see the workflow below. This incorporates the traditional multi-experiment approach alongside the novel single-experiment method.

Enzyme Inhibition Analysis Workflow Start Start: Plan Inhibition Experiment TraditionalPath Traditional Multi-Experiment Method Start->TraditionalPath Resource-Intensive NewPath Novel Single-Experiment (50-BOA) Start->NewPath Efficient & Accurate Analyze Analyze Data & Estimate Parameters TraditionalPath->Analyze NewPath->Analyze Result Obtain Inhibition Constant (Ki) Analyze->Result

Troubleshooting Common Issues:

  • Inconsistent Ki Values: This could be due to an incorrectly assumed mechanism of inhibition. Re-evaluate your data fitting against different models (competitive, non-competitive, etc.) [1]. The novel 50-BOA method was specifically designed to reduce errors that skew results in conventional analysis [2].
  • Model Poorly Fits Data at Different Time Points: Consider that your system may have memory effects or time-delays. Explore advanced variable-order fractional derivative models that can capture this complex, non-local behavior for a more accurate fit [3].
  • High Experimental Variability: The 50-BOA method not only reduces workload but also enhances reproducibility by minimizing the points where experimental error can be introduced [2].

Methodology: 50-BOA Single-Experiment Analysis

This groundbreaking protocol is based on the 2025 research by Jang et al. [2].

Principle: Through mathematical analysis of error propagation in conventional methods, the researchers found that over half the data typically collected adds no value. A single, optimally chosen inhibitor concentration provides the most robust data for precise Ki estimation.

Protocol Steps:

  • Experimental Setup: Perform a single enzyme kinetic assay.
  • Inhibitor Concentration: Use the inhibitor concentration identified by the 50-BOA mathematical framework as optimal.
  • Data Input: Collect reaction rate data and input it, along with the substrate concentration, into the provided Excel tool.
  • Analysis: The tool, which implements the underlying mathematical model, will output the estimated Ki value.

Advantages:

  • Drastically Reduced Workload: Replaces dozens of experiments.
  • Enhanced Accuracy & Reproducibility: Minimizes experimental noise and systematic error.
  • Freely Available Tool: The user-friendly software is available on GitHub for easy adoption [2].

References

Feruloylputrescine purification from complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Feruloylputrescine Overview and Properties

This compound is a hydroxycinnamic acid amide, first identified in citrus plants [1]. You will find it in various plants, including maize (corn) kernels, citrus leaves and fruits, and the bark of Magnolia officinalis [2] [3] [1].

A critical property to monitor during your purification is its photo-isomerization. The biologically active trans-feruloylputrescine can isomerize to the cis- form upon exposure to light. This is not just a degradation issue; the ratio of trans to cis isomers can serve as a marker for the light exposure history of your sample [4].

Purification Protocols from Complex Matrices

Here are detailed methodologies for extracting and purifying this compound, adapted from published research.

Extraction from Corn Bran/Kernels

This protocol, based on the work of Moreau et al. (2001), is highly effective for plant tissues like corn bran, a rich source of this compound and its analog, dithis compound [2].

  • Sample Preparation: Use corn bran or a pericarp-enriched fraction from dry milling. Finely ground material increases extraction efficiency.
  • Accelerated Solvent Extraction (ASE): This method uses elevated temperature and pressure.
    • Solvent: Methylene chloride or ethanol. Note that hexane is ineffective for extracting these polar compounds [2].
    • Temperature: Elevated temperatures (e.g., 80-100°C) significantly enhance yield [2].
    • The resulting "corn bran oil" can contain up to 14 wt% dithis compound and 3 wt% CFP [2].
  • Conventional Extraction: Polar solvents like methylene chloride, chloroform/methanol mixtures, or ethanol can be used, though with potentially lower efficiency than ASE [2].
  • Initial Clean-up: The extract contains common lipids and the target polyamine conjugates. A liquid-liquid partition or a preliminary solid-phase extraction (SPE) can help remove non-polar contaminants.
General Guide for Citrus and Other Plant Tissues

For citrus juices, leaves, or other plant materials, the following approach is recommended.

  • Extraction: Use methanol/water mixtures (e.g., 1:1 ratio) for extraction, often with sonication and centrifugation [5] [1].
  • Key Consideration: Protect the extract from light during and after extraction to prevent trans-to-cis isomerization [4].

Chromatographic Separation and Analysis

The following table summarizes the core analytical techniques used for this compound identification and quantification.

Technique Application & Key Findings Experimental Parameters / Conditions
HPLC with UV/MS Detection Profiling lipid extracts; identifying DFP/CFP via UV 320 nm absorbance and MS confirmation [2]. Column: C18 reverse-phase. Detection: Photodiode Array (PDA), UV 320 nm. MS: LC-MS for mass confirmation.
HPLC-ESI-MSn Screening and characterizing alkaloids/amides in complex plant extracts (e.g., Magnolia officinalis) [3]. Ionization: Electrospray Ionization (ESI). Analysis: MS and MS/MS spectra for structural elucidation.
NMR Spectroscopy Definitive structural identification, including differentiation of trans/cis isomers [3] [4]. Experiments: 1D ((^1)H, (^{13})C) and 2D (HSQC, HMBC) NMR.

Troubleshooting Common Experimental Issues

Here are solutions to specific problems you might encounter during purification.

  • Problem: Low recovery yield from plant tissue.

    • Solution: Switch to a more polar solvent (avoid hexane). Use accelerated solvent extraction (ASE) with methylene chloride or ethanol at elevated temperatures (80-100°C) to dramatically improve extraction efficiency [2].
  • Problem: Unexpected compounds or degradation peaks in HPLC.

    • Solution: Suspect photo-isomerization. Ensure all steps—from extraction to analysis—are performed under amber light or in the dark. Use the trans/cis FP ratio to diagnose light exposure [4].
  • Problem: Need to isolate this compound from a crude extract.

    • Solution: Employ preparative HPLC after initial clean-up. A rapid purification method was developed for maize extracts to isolate sufficient quantities for bioactivity testing, implying the use of scalable chromatographic techniques [2].

Experimental Workflow Diagram

The diagram below summarizes the complete purification and analysis workflow.

fp_workflow start Start: Plant Material (Maize, Citrus, Magnolia) ext1 Accelerated Solvent Extraction (ASE) start->ext1 ext2 Conventional Solvent Extraction start->ext2 cond1 Solvent: Methylene Chloride or Ethanol Temperature: Elevated (80-100°C) ext1->cond1 For Maize/Kernels cond2 Solvent: Chloroform/Methanol or Ethanol Protect from Light ext2->cond2 For Citrus/General union cond1->union cond2->union clean Crude Extract Clean-up (Liquid-Liquid Partition, SPE) union->clean analysis Analysis & Purification clean->analysis hplc HPLC-PDA/UV (320 nm) analysis->hplc ms LC-ESI-MS/MS Structural Confirmation analysis->ms nmr NMR Spectroscopy Isomer Identification analysis->nmr prep Preparative HPLC Isolate Pure Compound analysis->prep hplc->prep Guide Isolation ms->prep Guide Isolation nmr->prep Guide Isolation end Pure this compound prep->end

References

troubleshooting Feruloylputrescine mass spectrometry detection

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Feruloylputrescine Detection

This table consolidates strategies to resolve specific challenges during LC-MS analysis.

Issue Possible Cause Troubleshooting Strategy Key References

| Poor Peak Shape (Tailing/Broadening) | - Secondary interactions with residual silanols

  • Insufficient retention on standard RP columns | - Use low-pH phosphate buffers (e.g., phosphoric acid)
  • Employ ion-pairing reagents (e.g., 1-2 mM sodium heptane sulfonate)
  • Consider dedicated ion-pairing or polar-embedded columns | [1] | | Low or Inconsistent Recovery | - Inefficient extraction
  • Analyte degradation
  • "Hot spots" in heterogeneous samples | - Use 50% acetonitrile in water as extraction solvent
  • Cryogenically grind samples to a fine, homogeneous powder (e.g., Dv90 < 850 µm)
  • Keep samples cold and minimize preparation time | [2] [3] | | Difficulty in Identification | - Inaccurate annotation from MS/MS data
  • Lack of reference standards | - Use software (e.g., MAGMa) for automatic substructure annotation
  • Match MS/MS spectra against databases
  • Use stable isotope-labeled internal standards for confirmation | [4] |

Detailed Experimental Protocols

Here are established methodologies you can adapt for this compound analysis.

Metabolite Extraction from Plant Tissues

This protocol is adapted from a study investigating metabolites in wheat, which successfully detected hydroxycinnamic acid amides like this compound [2].

  • Materials: Liquid nitrogen, ball mill (e.g., Retsch MM200), freeze-dryer, ThermoMixer or ultrasonic bath, centrifuge.
  • Solvents: HPLC-grade water and methanol.
  • Procedure:
    • Homogenization: Freeze plant tissue (e.g., roots, stems, leaves) in liquid nitrogen and grind it into a fine powder using a ball mill.
    • Weighing: Accurately weigh 100 mg of the powdered material.
    • Extraction: Add 800 µL of a water/methanol mixture (1:1, v/v).
    • Incubation: Extract the sample for 10 minutes at 60°C in a ThermoMixer at 2000 rpm.
    • Sonication: Sonicate the mixture for 30 minutes at 60°C in an ultrasonic bath (35 kHz).
    • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C.
    • Re-extraction: Repeat steps 3-6 twice, resuspending the pellet in 400 µL of fresh extraction solvent each time.
    • Combine Supernatants: Pool all the supernatants to a final volume of 1.2 mL.
    • Preparation for Analysis: Use one portion for LC-MS analysis and another for NMR if needed [2].
LC-MS Analysis and Data Processing

This workflow supports the reliable profiling of metabolites.

  • Liquid Chromatography:
    • Column: A reversed-phase column, such as a C18 phase (e.g., Acquity UPLC CSH C18) [5].
    • Mobile Phase: A gradient of water and acetonitrile, both modified with 0.1% formic acid to enhance ionization in positive mode.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Mass Analyzer: A high-resolution accurate mass (HRAM) instrument like a Q-Exactive Orbitrap is recommended for its mass accuracy and MS/MS capabilities [5].
  • Data Annotation:
    • Use software platforms that can perform automatic compound annotation.
    • Algorithms like MAGMa can process MS/MS data by matching observed fragments with in silico generated substructures of candidate molecules from chemical databases, providing a penalty score to rank identification candidates [4]. This is particularly useful for confirming compounds like this compound.

Workflow for this compound Identification

For your technical support center, the following diagram illustrates the logical steps a researcher should follow to confidently identify this compound in their samples.

Start Start: Acquire HRMS and MS/MS Data Step1 1. Determine Molecular Formula Start->Step1 Step2 2. Database Search (PubChem, HMDB) Step1->Step2 Step3 3. In-silico Fragmentation & Annotation (e.g., MAGMa) Step2->Step3 Generates candidate structures Step4 4. Compare with Authentic Standard Step3->Step4 Ranks candidates by match score ConfidentID Confident Identification Step4->ConfidentID

The core challenge in identifying this compound lies in moving from a raw mass and fragmentation pattern to a confident identity. As the workflow shows, this involves:

  • Using the accurate mass to propose a molecular formula.
  • Querying chemical databases with this formula to get a list of candidate structures.
  • Using software to compare the experimental MS/MS spectrum with the predicted fragments of each candidate, ranking them by how well they match [4].
  • The most definitive step is to confirm the identity by comparing the retention time and MS/MS spectrum against an authentic commercial standard, if available.

References

Feruloylputrescine experimental variability reduction

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Feruloylputrescine

The search results confirm this compound as a significant plant compound and provide some context for its function, which is a starting point for understanding its behavior in experiments.

Aspect Details
Compound Class Phenolamide (a conjugate of ferulic acid and the polyamine putrescine) [1]
Initial Discovery First identified in grapefruit leaves and juice (originally named "subaphylline"), and later in some sweet orange and grapefruit varieties [2]
Documented Roles Involved in plant defense responses against pathogens and insect herbivores [3] [1]. Levels can be influenced by factors like silicon supplementation and herbivore attack in rice [3].

How to Develop Your Technical Resources

Since direct guides are unavailable, you can build your technical support content by synthesizing information from the broader scientific literature. Here is a suggested approach:

  • Expand Your Literature Search: Look for research papers that use this compound as a biomarker in plant stress studies. The methodologies in these papers, particularly their sample preparation, extraction, and quantification steps (often via LC-MS/MS), are valuable sources of technical detail.
  • Focus on Phenolamide Protocols: Broaden your search to include the general class of "phenolamides" or "hydroxycinnamic acid amides" (HCAAs). Many of the enzymes, such as putrescine hydroxycinnamoyl transferases (PHTs), and the challenges in analyzing these compounds are shared [1]. Troubleshooting guides for these related compounds will be highly applicable.
  • Consult Method Development Resources: Technical notes and application guides from manufacturers of chromatographic equipment (HPLC, UPLC) and mass spectrometers frequently contain detailed protocols for optimizing the analysis of complex plant metabolites, which can directly address variability issues.

Example Experimental Workflow

Based on the role of this compound in plant defense, here is a generalized experimental workflow that could be used to study it. You can use this as a template to identify steps where variability might be introduced.

cluster_precursors Key Precursors Start Start: Plant Treatment A Apply Stressor (e.g., Herbivore Attack, Silicon) Start->A B Induction of Phenylpropanoid Pathway A->B C Biosynthesis of Precursors B->C D Enzymatic Conjugation C->D P1 Ferulic Acid P2 Putrescine P3 Enzyme: PHT (Putrescine HCT) E Tissue Sampling & Metabolite Extraction D->E F Analysis via LC-MS/MS E->F E->F  High Variability Risk G Data Quantification F->G End Interpret Results G->End

References

Feruloylputrescine bioactivity loss during processing

Author: Smolecule Technical Support Team. Date: February 2026

Stability Factors & Preservation Strategies

Feruloylputrescine's stability during processing is influenced by several key factors. The table below summarizes the main challenges and the corresponding evidence-based countermeasures you can implement.

Stability Challenge Mechanism / Cause Recommended Countermeasure Key Supporting Evidence
Alkaline Conditions [1] Degradation and structural changes due to high pH. Optimize and control pH during extraction; avoid prolonged exposure to alkaline environments. Study on nixtamalization (alkaline cooking) showed process decreased bioactive content [1].
High-Temperature Extraction [2] Potential thermal degradation of the compound. Use accelerated solvent extraction with moderate temperatures and appropriate solvents (e.g., methylene chloride, ethanol) [2]. Hot solvent extraction effective, but temperature control is key [2].
Oxidative Degradation Susceptibility to oxidation, leading to loss of activity. Use antioxidants in extraction buffers, work under inert atmosphere (e.g., nitrogen), and store extracts at low temperatures. General susceptibility of phenolic compounds to oxidation is well-known [3].
Solvent Polarity Mismatch [3] [2] Low yield and failure to extract from the matrix. Use polar solvents like methanol, ethanol, or methylene chloride. Avoid non-polar solvents like hexane [2]. Hexane failed to extract this compound, while polar solvents were successful [3] [2].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments to evaluate and monitor this compound stability in your processes.

Quantitative Extraction and Analysis from Plant Material [3] [2]

This protocol is designed for maximum recovery and accurate quantification.

  • Sample Preparation: Dry plant material (e.g., corn bran/fiber) at 60°C and ball-mill into a fine powder (<125 μm) [3].
  • Optimal Extraction: Use an Accelerated Solvent Extractor (ASE) or standard Soxhlet apparatus. The recommended solvent is methylene chloride or ethanol at an elevated temperature of ~100°C [2]. Note: Hexane will not extract this compound [2].
  • Concentration: Gently evaporate the extract under reduced pressure using a rotary evaporator.
  • Quantification & Identification:
    • Instrumentation: HPLC system coupled with a Photodiode Array (PDA) detector and Mass Spectrometry (MS).
    • HPLC Column: Reverse-phase C18 column.
    • Detection: UV at 320 nm (characteristic absorbance); MS for confirmation via molecular ion identification [3] [2].
    • MS Signatures: Look for m/z 409 [M-H]⁻ (p-coumaroyl-feruloylputrescine) and m/z 439 [M-H]⁻ (dithis compound) [3].
Monitoring Alkaline Hydrolysis-Induced Degradation [1]

This method assesses the impact of alkaline conditions on stability.

  • Procedure: Prepare a standard solution of this compound. Subject an aliquot to alkaline hydrolysis (e.g., with 2M NaOH) at a controlled temperature (e.g., 35°C) for a set time [1].
  • Control: Run a parallel sample in a neutral buffer under the same conditions.
  • Analysis: Compare the this compound peak area in the hydrolyzed sample versus the control using HPLC-UV (320 nm). A significant reduction indicates degradation [1].
Evaluating Bioactivity Retention (QR Induction Assay) [1]

This cell-based assay confirms if the processed compound retains its expected biological function.

  • Cell Line: Mouse hepatoma cells (Hepa1c1c7).
  • Procedure:
    • Treat cells with your processed this compound extract.
    • Measure the induction of the phase II detoxifying enzyme, Quinone Reductase (QR).
    • Compare the QR activity induced by your sample against a standard of known concentration and a negative control.
  • Interpretation: A significant induction of QR activity indicates that the compound has retained its chemopreventive bioactivity after processing [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for extracting this compound? The most abundant source is the pericarp and aleurone layers of maize (corn) kernels [4] [2]. It is also found in other plants like eggplant and goji berries (Lycium barbarum) [5] [6].

Q2: Why is my extraction yield of this compound low? The most common reason is using an inappropriate solvent. Hexane and other non-polar solvents are ineffective [2]. For high yield, use polar solvents like methanol, ethanol, or methylene chloride, preferably with elevated temperature and pressure [3] [2].

Q3: How can I stabilize this compound in my final product or extract? To enhance stability, you can:

  • Encapsulate the compound in matrices like hydroxypropyl methylcellulose (HPMC), alginate, or glucomannan to protect it from environmental factors [7].
  • Maintain extracts in a cool, dark environment and consider using antioxidants in the solution to prevent oxidative degradation.

Q4: Does this compound retain its bioactivity after processing? Yes, if processed correctly. Studies show that properly extracted this compound maintains potent bioactivity, including anti-inflammatory and chemopreventive properties, such as inducing Phase II enzymes like Quinone Reductase [1] [6].

Experimental Workflow & Stability Assessment

The following diagrams outline the core workflows for optimizing extraction and assessing stability, integrating the protocols and FAQs above.

G start Start: Plant Material (e.g., Corn Bran) p1 Dry & Mill Powder (60°C, <125 µm) start->p1 p2 Accelerated Solvent Extraction (ASE) p1->p2 p3 Solvent: Methylene Chloride or Ethanol p2->p3 p4 Temperature: ~100°C p3->p4 p5 Concentrate Extract (Rotary Evaporator) p4->p5 p6 Analyze via HPLC-MS/MS p5->p6 end Quantified & Identified This compound p6->end

Optimization workflow for high-yield extraction of this compound.

G a1 Prepare Test Sample (Processed Extract) a2 Chemical Stability a1->a2 a3 Bioactivity Assessment a1->a3 c1 HPLC-UV Analysis (Peak Area at 320nm) a2->c1 b1 Cell-Based Assay (e.g., QR Induction in Hepa1c1c7 cells) a3->b1 c2 Compare against Control/Standard c1->c2 result1 Result: Chemical Integrity c2->result1 b2 Measure Induction of Phase II Enzymes b1->b2 result2 Result: Functional Bioactivity b2->result2

A two-pronged approach to comprehensively assess this compound stability after processing.

References

Feruloylputrescine: An Emerging Natural Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study identified Feruloylputrescine, a compound found in orange peel, as a novel, natural agent that inhibits TMAO production. [1] [2]

The table below summarizes the key experimental findings and the proposed mechanism of action for this compound.

Aspect Experimental Findings for this compound
Source Polar fraction of orange peel extract (OPP) [1].
Primary Molecular Target cntA/B enzyme (microbial TMA lyase) [1].
Mechanism of Action Suppresses the activity of the cntA/B enzyme in gut microbiota, which is responsible for converting dietary nutrients (e.g., L-carnitine) into Trimethylamine (TMA), the precursor of TMAO [1].

| Key In Vitro/In Vivo Data | - The Orange Peel Polar fraction (OPP), rich in this compound, effectively inhibited TMA and TMAO production in mice treated with L-carnitine.

  • The effect was attributed to the modulation of cntA/B enzyme activity and downregulation of hepatic FMO3 mRNA expression.
  • The inhibitory effects were independent of changes to the overall gut microbiota composition [1]. |

Other TMAO Inhibition Strategies

For context, the broader field researches several strategies to lower TMAO levels. The following diagram outlines these main therapeutic avenues, which provide a framework for comparing future synthetic inhibitors.

G cluster_gut Gut Microbiota cluster_liver Liver Start Dietary Precursors (Choline, L-carnitine, etc.) Enzyme cntA/B Enzyme Start->Enzyme Metabolized by TMA Trimethylamine (TMA) FMO3 FMO3 Enzyme TMA->FMO3 Oxidized by Enzyme->TMA TMAO TMAO in Circulation FMO3->TMAO CVD Increased CVD Risk TMAO->CVD Inhibitors Inhibition Strategies Strategy1 1. Direct cntA/B Inhibitors (e.g., this compound) Strategy2 2. FMO3 Inhibitors Strategy3 3. Microbiota Modulators (Prebiotics, Phytochemicals) Strategy1->Enzyme Blocks Strategy2->FMO3 Blocks Strategy3->TMA Reshapes Microbiota

The table below categorizes these alternative strategies based on recent reviews. [3] [4]

Strategy Approach Example Agents / Methods
Direct cntA/B Inhibitors Block the microbial enzyme that produces TMA. This compound (this is the primary example from recent research) [1].
FMO3 Inhibitors Block the host liver enzyme that converts TMA to TMAO. Discussed as a target, but specific synthetic inhibitors are an area of active research [5] [4].
Microbiota Modulators Use dietary compounds to change the gut microbial community, reducing TMA-producing bacteria or their activity. Prebiotics (e.g., fructooligosaccharides), Phytochemicals (e.g., resveratrol, berberine, other polyphenols) [3] [4].
Dietary Precursor Restriction Reduce intake of TMAO precursors. Limiting red meat, eggs, and other animal products [6] [7].

Key Experimental Protocols for TMAO Research

For a professional audience, here are the core methodologies used in the studies cited, which are standard for evaluating TMAO inhibitors.

  • In Vitro Enzyme Inhibition Assays: Used to directly test a compound's ability to inhibit the cntA/B enzyme. This was a key method used to identify this compound's activity [1].
  • In Vivo Animal Models: Typically use mice (e.g., ApoE⁻/⁻ or LDLR⁻/⁻ models prone to atherosclerosis). Animals are fed a high-choline or L-carnitine diet with or without the test compound. TMAO levels are measured in plasma and urine, and atherosclerotic plaque size is often assessed [1] [5] [4].
  • Metabolomic Analysis: Employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to precisely quantify levels of TMAO, its precursors, and other metabolites in biological samples [1] [3].
  • Gut Microbiota Analysis: Involves sequencing the 16S rRNA gene from fecal samples to determine if the intervention alters microbial community structure or specifically reduces known TMA-producing bacteria [1] [3].

Research Implications and Future Directions

This compound represents a promising new avenue in the search for natural, food-derived TMAO inhibitors. Its targeted action on the microbial cntA/B enzyme, without drastically altering the gut microbiome, is a significant finding [1].

However, several questions remain for the research community to address:

  • How does its inhibitory potency and efficacy compare to synthetic cntA/B inhibitors currently in development?
  • What is its bioavailability and metabolic fate in the human body?
  • Are there synergistic effects when combined with other TMAO-lowering strategies, such as FMO3 inhibitors or prebiotics?

References

Feruloylputrescine green tea catechins deodorizing effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Deodorizing Profiles

The table below summarizes the experimental findings for feruloylputrescine (from eggplant) and green tea catechins, highlighting their different research contexts and targets.

Feature This compound (from Eggplant) Green Tea Catechins
Key Active Compound N-trans-feruloylputrescine (a phenolamide) [1] [2] (-)-Epigallocatechin gallate (EGCg), (-)-Epigallocatechin (EGC), (-)-Epicatechin gallate (ECg) [3] [4]
Primary Research Focus Aging-related skin odor and skin cell protection [1] [2] Oral malodor (volatile sulfur compounds) and food odors [5] [6] [4]
Target Odor Compounds 2-Nonenal (an unsaturated aldehyde causing "old-age odor") [1] [2] Methyl mercaptan (CH3SH), Hydrogen Sulfide (H2S) [5] [6] [4], Ammonia, Ethylamine [4]

| Mechanism of Action | - Scavenging: Directly binds to and eliminates 2-nonenal [1].

  • Inhibition: Suppresses ROS and inhibits lipid peroxidation, preventing 2-nonenal formation [1] [2]. | - Chemical Reaction: Forms non-volatile complexes with thiols (-SH group) and amines; EGC can undergo a substitution reaction with ammonia/amines [4].
  • Enzymatic Enhancement: Deodorizing effect is enhanced by polyphenol oxidases/peroxidases and alkaline conditions [6] [7].
  • Antimicrobial: Reduces oral bacteria that produce VSCs [5]. | | Key Experimental Data | - Eggplant fruit extract showed the strongest antioxidant activity in DPPH/ABTS assays (54.61 and 59.96 μg ascorbic acid/g) [1].
  • Significantly reduced ROS levels and inhibited lipid peroxidation in a model using arachidonic acid [1] [2]. | - In saliva-putrefaction systems, green tea potently inhibited VSC production [5].
  • Maximum H2S removal occurred at pH 8.1–8.4 [7].
  • EGCg showed the strongest deodorizing activity against methyl mercaptan, while EGC was most effective against ethylamine and ammonia [4]. |

Experimental Protocols Overview

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • For this compound (2-Nonenal Scavenging): The deodorizing assessment was conducted in the context of protecting skin keratinocytes [1] [2].

    • Antioxidant Activity: Evaluated using standard DPPH and ABTS free radical scavenging assays. Activity was quantified and expressed in μg ascorbic acid equivalent per gram of extract [1] [2].
    • Lipid Peroxidation Inhibition: Lipid peroxidation was induced in arachidonic acid using an iron/ascorbic acid system. The extent of peroxidation and its inhibition were measured by quantifying the remaining arachidonic acid using HPLC with UV detection at 210nm [1] [2].
    • Cellular Protection: The protective effect against 2-nonenal-induced damage was assessed by measuring the reduction of Reactive Oxygen Species (ROS) in skin keratinocytes [1] [2].
  • For Green Tea Catechins (Oral Malodor): The experiments focused on in vitro systems simulating oral conditions [5] [6] [4].

    • Deodorizing Assay: The effect on volatile sulfur compounds (VSCs) like methyl mercaptan and hydrogen sulfide was tested in in vitro reaction systems. The remaining concentration of the volatile compound is typically measured by gas chromatography or specific sulfide detectors [6] [4].
    • Saliva-Putrefaction System: This method involves incubating saliva with odor precursors to model oral malodor generation. The production of VSCs (H2S and CH3SH) is measured with instruments like a portable sulfide monitor with before and after treatment with the test compound [5].
    • pH Control: Studies carefully controlled pH levels (often in the alkaline range of 7.5 to 8.4) as it is a critical factor for the efficiency of the catechin-thiol reaction [6] [7].

Mechanisms of Action

The following diagram illustrates the distinct pathways through which this compound and green tea catechins exert their deodorizing effects, based on the experimental findings.

G Start Odor Formation Process SubPath_F1 Lipid Peroxidation (ω-7 Fatty Acids) Start->SubPath_F1 SubPath_C1 Bacterial Metabolism in Oral Cavity Start->SubPath_C1 Feruloyl This compound (Eggplant Phenolamide) Mech_F1 Inhibition of Lipid Peroxidation Catechins Green Tea Catechins Mech_C1 Direct Chemical Reaction/Neutralization SubPath_F2 Production of 2-Nonenal SubPath_F1->SubPath_F2 SubPath_F3 Skin Damage & Aging Odor SubPath_F2->SubPath_F3 SubPath_F3->Mech_F1 Mech_F2 Direct Scavenging of 2-Nonenal SubPath_F3->Mech_F2 SubPath_C2 Production of VSCs (H₂S, CH₃SH) & Amines SubPath_C1->SubPath_C2 SubPath_C3 Oral Malodor SubPath_C2->SubPath_C3 SubPath_C3->Mech_C1 Mech_C2 Antimicrobial Action SubPath_C3->Mech_C2 Result_F Outcome: Reduced Aging Odor & Skin Cell Protection Mech_F1->Result_F Mech_F2->Result_F Result_C Outcome: Reduced Oral Malodor Mech_C1->Result_C Mech_C2->Result_C

Research Implications and Gaps

The compiled data reveals distinct applications and highlights specific gaps for future research.

  • Distinct Application Niches: The evidence positions this compound as a promising candidate for dermatological and anti-aging products aimed at mitigating aging-related skin odor and protecting skin health [1] [2]. In contrast, green tea catechins are well-supported for use in oral hygiene products to control halitosis originating from VSCs and amines [5] [4].
  • Critical Research Gaps:
    • Lack of Cross-Comparison: The major gap identified is the absence of a head-to-head study. The efficacy of these compounds has not been evaluated against the same odorant in a standardized system. It is unknown whether catechins can scavenge 2-nonenal or if this compound is effective against sulfur volatiles.
    • Potency Metrics: Quantitative data on half-maximal inhibitory concentration (IC₅₀) or reaction rates under physiologically relevant conditions are missing for both compounds, making a direct potency comparison impossible.

References

Feruloylputrescine validation in animal models of atherosclerosis

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence on Feruloylputrescine

The following table summarizes what is currently known about this compound's anti-atherosclerotic potential based on a recent study:

Aspect Current Findings
Source Identified in the polar fraction of orange peel extract [1] [2]
Proposed Mechanism Inhibits the microbial enzyme cntA/B in the gut, reducing the production of Trimethylamine (TMA) [1] [2]
Downstream Effect Lower TMA leads to reduced levels of TMA N-oxide (TMAO) in the liver [1]
Significance TMAO is a pro-atherogenic metabolite; high levels predict future cardiovascular disease [1] [2]
Validation Level In vitro (lab-based) assays and in vivo assays (likely in microorganisms). Not yet tested in animal disease models [1] [2].

Proposed Workflow for Animal Model Validation

To bridge the current research gap, this compound would need to be tested in established animal models of atherosclerosis. The workflow below outlines the key stages for this validation process.

roadmap Start Start: Hypothesis This compound reduces atherosclerosis ModelSelect Animal Model Selection Start->ModelSelect ApoE ApoE⁻/⁻ Mouse ModelSelect->ApoE LDLR LDLR⁻/⁻ Mouse ModelSelect->LDLR Intervention Intervention Protocol ApoE->Intervention LDLR->Intervention Dose Dose Finding (e.g., 10-50 mg/kg) Intervention->Dose Route Route (Oral in diet/drinking water) Intervention->Route Analysis Phenotype Analysis Dose->Analysis Route->Analysis PlaqueSize Plaque Size (En face, Histology) Analysis->PlaqueSize TMAO TMAO Level Validation (Plasma) Analysis->TMAO End Mechanism Confirmed PlaqueSize->End TMAO->End

Key Experimental Details
  • Animal Models: The ApoE⁻/⁻ and LDLR⁻/⁻ mice are the most widely used and genetically tractable models. They develop robust atherosclerotic plaques, especially when fed a high-fat diet [3] [4].
  • Intervention Protocol: this compound would typically be administered orally via diet or drinking water. A dose-ranging study is required to determine efficacy [4].
  • Phenotype Analysis:
    • Plaque Quantification: The gold standard is histological analysis of the aortic root or whole aorta, often using stains like Oil Red O to quantify lipid-rich plaque areas [3] [5]. Advanced AI-driven methods can now automate this analysis [5].
    • Mechanism Validation: Plasma TMAO levels must be measured to confirm the compound is hitting its intended target [1].

Future Research Directions

To strengthen the case for this compound, future research should focus on:

  • Dose-Response Relationships: Establishing the optimal effective dose in animal models [4].
  • Broader Plaque Characterization: Examining effects beyond size, such as plaque inflammation and composition, which are crucial for stability [3] [4].
  • Combination Therapies: Exploring potential synergistic effects with existing treatments like statins.

References

Feruloylputrescine efficacy across different plant sources

Author: Smolecule Technical Support Team. Date: February 2026

Presence of Feruloylputrescine in Plants

This compound has been identified in several plant species. The table below summarizes the plants where it has been detected and its relative context.

Plant Source Part Identified Key Contextual Notes
Maize/Corn (Zea mays) Kernels, bran, fiber [1] [2] Often found alongside other conjugates (e.g., dithis compound); abundant in corn bran oil (hot methylene chloride extraction) [2].
Rice (Oryza sativa) Leaves (induced) [3] Key component of defense response; its biosynthesis is targeted by pests to suppress plant immunity [3].
Citrus Leaves and fruit [4] One of the earliest identified sources; originally called "subaphylline" [4].
Potato (Solanum tuberosum) Wound-healing tuber tissue [5] Produced as part of the temporal defense response against bacterial infection post-wounding [5].

Documented Efficacy and Biological Activities

While a cross-source efficacy comparison is unavailable, research shows this compound and related compounds are active in plant defense and possess antimicrobial properties.

  • Role in Plant Defense: In rice, N-feruloylputrescine is a Jasmonic Acid (JA)-regulated defensive compound with strong activity against the Brown Planthopper (BPH). Pests can manipulate plant volatiles to suppress the Os4CL5 gene, reducing this phenolamide and making the plant more susceptible [3]. This indicates its direct efficacy as an anti-herbivore agent.
  • Antimicrobial Activity: A 2025 study on synthesized feruloyl-amides (the class including this compound) reported:
    • Antifungal Action: Significant inhibition (up to 94%) of appressorium formation in the rice blast fungus Pyricularia oryzae, a key step in its virulence [6].
    • Antibacterial Action: Activity against various foodborne bacterial pathogens, with a generally stronger effect on Gram-positive strains [6].

Experimental Insights

The following diagram illustrates the established role of this compound in the rice defense mechanism, a key pathway for understanding its function.

G N-Feruloylputrescine Biosynthesis and Disruption in Rice BPH_Attack Brown Planthopper (BPH) Attack HIPVs BPH-Induced Plant Volatiles (HIPVs) BPH_Attack->HIPVs JA_Suppression Suppression of Jasmonic Acid (JA) Signaling HIPVs->JA_Suppression Os4CL5_Suppression Suppression of Os4CL5 Gene Expression JA_Suppression->Os4CL5_Suppression Biosynthesis_Block Block in Phenolamide Biosynthesis Pathway Os4CL5_Suppression->Biosynthesis_Block NFP_Reduction Reduced Production of N-Feruloylputrescine Biosynthesis_Block->NFP_Reduction Defense_Impairment Impaired Chemical Defense NFP_Reduction->Defense_Impairment Enhanced_Susceptibility Enhanced Susceptibility to BPH Defense_Impairment->Enhanced_Susceptibility

For antimicrobial testing, a common methodology involves:

  • Compound Preparation: Synthesis and purification of feruloyl-amides via chemoenzymatic approaches [6].
  • Antifungal Assay: Testing against pathogens like Pyricularia oryzae by measuring effects on mycelial growth, spore germination, and appressorium formation [6].
  • Antibacterial Assay: Evaluation against a panel of foodborne bacterial pathogens (e.g., Staphylococcus aureus, Escherichia coli). Activity is assessed by monitoring growth parameters (rate, time, absorbance) over 24 hours [6].

Research Summary and Gaps

  • Established Fact: this compound is a defense metabolite in multiple plant families, with direct evidence for its role in anti-herbivore and antimicrobial defense in rice [3] [6].
  • Critical Gap: No studies were found that directly compare the specific efficacy of this compound isolated from different plant sources against the same pathogen or pest. Differences in reported activity are linked to the biological system and test organism.
  • Research Opportunity: A systematic study extracting this compound from the plants listed in the first table and testing them against a standardized set of pathogens would be necessary to create the comparison guide you require.

References

Feruloylputrescine comparison with other polyamine conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Polyamine Conjugates

Feature Feruloylputrescine Other Hydroxycinnamic Acid Amides (HCAAs) Simple Polyamines (e.g., Putrescine, Spermidine)
Chemical Structure Conjugate of ferulic acid and putrescine [1] [2] Diverse conjugates (e.g., p-coumaroyl-feruloylputrescine, dithis compound) [1] [3] Free, unconjugated aliphatic amines (e.g., Putrescine, Spermidine, Spermine) [2]

| Primary Known Functions | - Antimicrobial activity (highly bactericidal to Candidatus Liberibacter asiaticus) [4]

  • Biomarker for plant disease severity (e.g., Huanglongbing in citrus) [4]
  • Potential natural pesticide [1] | - Abiotic & biotic stress tolerance (e.g., drought resistance in tomato) [5]
  • Cell wall lignification for structural integrity [6]
  • Antioxidant activity and radical scavenging [3] | - Fundamental roles in growth, development, and embryogenesis [2]
  • Modulation of stress responses (varies by type and treatment) [7]
  • Regulation of photosynthesis and stomatal closure [2] | | Quantitative Data / Potency | - Constitutes up to 14 wt% of "corn bran oil" [1]
  • In vitro bactericidal activity on par with the antibiotic oxytetracycline [4] | - Phenolamide content and composition are negatively selected during tomato domestication, reducing drought tolerance [5]
  • Key biomarkers for enhanced lodging resistance in wheat and flax [6] | - Exogenous application (e.g., 0.5 mM) can induce stress tolerance, but effects are highly dependent on the specific polyamine, method, and stressor [7].
  • Negative effects observed (e.g., spermidine pre-treatment can enhance Cd-induced oxidative stress in wheat) [7] | | Distribution & Specificity | - Abundant in maize kernels and corn bran [1]
  • Highly accumulated in HLB-infected citrus, strongly correlated with symptoms [4]
  • Not detected in wheat bran or psyllium hulls [1] | - Widespread in plants (e.g., tomato, barley, citrus) [2] [3] [5]
  • p-Coumaroyl-feruloylputrescine is also abundant in maize [1] | - Ubiquitous in all living organisms [2] |

Experimental Protocols for Key Findings

To ensure your research is reproducible, here are the detailed methodologies from the pivotal studies cited above.

Protocol for Demonstrating Antimicrobial Activity of this compound [4]

This study identified this compound's bactericidal properties through a combination of spatial metabolomics and in vitro bioassays.

  • Sample Collection and Preparation: Tissues (stems, roots, leaves) were collected from both field-grown (HLB-endemic Florida orchards) and greenhouse-controlled citrus trees. Healthy and HLB-infected trees were confirmed via qPCR.
  • Metabolite Extraction and Analysis:
    • Mass Spectrometry (MS): Untargeted metabolomics was performed using liquid chromatography-mass spectrometry (LC-MS).
    • Spatial Molecular Mapping: The 'ili tool was used to create 2D and 3D maps of metabolite distribution within single leaves and branches, visualizing concentration gradients relative to diseased tissue.
    • Molecular Networking: MS data was processed to create a network of structurally similar molecules, helping to identify clusters of compounds (like flavonoids and this compound) that changed with disease severity.
  • In Vitro Bioassay: The bactericidal activity of identified compounds (ferulic acid, bioflavonoids, and this compound) was tested directly against Candidatus Liberibacter asiaticus (CLas). The activity was compared to a reference antibiotic, oxytetracycline, and found to be on par.
Protocol for Analysis of HCAAs in Plant Stress Tolerance [5] [6]

These studies investigated the role of HCAAs, including compounds like dithis compound, in drought and lodging resistance.

  • Genetic and Metabolite Analysis:
    • mGWAS (metabolite-based Genome-Wide Association Study): Used in tomato to identify gene clusters (BGC7 and BGC11) responsible for phenolamide diversity.
    • Gene Co-expression Network Analysis: Discovered the transcription factor SlMYB13 as a positive regulator of the identified gene clusters.
  • Plant Material and Treatment:
    • Cultivated and wild tomato varieties were compared to study natural variation.
    • For the flax study, plants were treated with the biostimulant AGRO-K via foliar spraying. Control and treated plants were harvested at different days post-application.
  • Metabolite Profiling:
    • NMR Spectroscopy: 1H-NMR spectra were acquired using a Bruker Avance III 600 MHz spectrometer with a NOESY-1D pulse sequence for water suppression.
    • LC-MS Analysis: Untargeted LC-MS was used alongside NMR.
    • Data Processing: Spectra were processed (phase/baseline correction, alignment using icoshift algorithm) and statistically analyzed to identify significant metabolic changes in pathways of HCAAs, phenylpropanoids, and flavonoids.

Biosynthesis and Functional Pathways

The biosynthesis and function of this compound and other HCAAs can be integrated into a plant's stress response pathway, as shown below.

Stimulus Biotic/Abiotic Stress Phenylpropanoid Phenylpropanoid Pathway Stimulus->Phenylpropanoid FerulicAcid Ferulic Acid Phenylpropanoid->FerulicAcid HCAAs Hydroxycinnamic Acid Amides (HCAAs) - this compound - Dithis compound FerulicAcid->HCAAs Conjugation Putrescine Putrescine Putrescine->HCAAs Conjugation Effects Physiological Effects HCAAs->Effects Effect1 Antimicrobial Activity Effects->Effect1 1 Effect2 Cell Wall Lignification Effects->Effect2 2 Effect3 Reactive Oxygen Species Scavenging Effects->Effect3 3

Conclusion and Key Insights

  • Specificity Over Ubiquity: Unlike simple polyamines, which are universal cellular components, this compound accumulation is highly specific to certain plants and stress conditions.
  • Direct Defense over General Growth: Its primary documented function is direct antimicrobial action and stress signaling, whereas other HCAAs often play broader roles in structural integrity and general stress tolerance.
  • High Potency: Its demonstrated efficacy, comparable to a reference antibiotic, highlights its significant potential for therapeutic applications.

References

Feruloylputrescine pharmacological profile versus conventional drugs

Author: Smolecule Technical Support Team. Date: February 2026

Known Pharmacological Profile of Feruloyl Putrescine

The table below summarizes the information available from recent scientific publications:

Aspect Available Data from Search Results
Compound Type A polyamine conjugate, derived from hydroxycinnamic acid (ferulic acid) and putrescine [1].
Natural Source Identified in the ethanolic extract of Lycium ruthenicum Murr. fruit [1].
Potential Origin May be a metabolite of caffeoyl-spermidine in L. ruthenicum [1].
Reported Activity Anti-aging activity observed in a Caenorhabditis elegans model [1].
Mechanism Insight Associated with the regulation of glycine, serine, and threonine metabolism, and potentially acts via dietary restriction mechanisms [1].

Detailed Experimental Protocol from Current Research

The most concrete data comes from a study on Lycium ruthenicum extract (which contains feruloyl putrescine) in Caenorhabditis elegans [1]. The methodology provides a template for the types of experiments used to profile bioactive compounds.

  • 1. Plant Extract Preparation: Dried fruits of Lycium ruthenicum were extracted with 70% ethanol at 45°C. The extract was purified using a column chromatography, and the final extract was analyzed using UPLC-DAD-ESI-QTOF-MS to identify phytochemical metabolites, including feruloyl putrescine [1].
  • 2. In Vivo Anti-aging Assay (C. elegans model):
    • Lifespan Analysis: Synchronous L4-stage nematodes were transferred to NGM plates containing different concentrations of the extract. Survival was checked daily by gentle prodding. Dead individuals were counted [1].
    • Stress Resistance Assay: The tolerance of the nematodes to oxidative and heat stress was tested.
    • Physiological Measurements: Accumulation of lipofuscin (an aging pigment) was measured. Pharyngeal pumping rate (a correlate of feeding behavior) and body length were also assessed [1].
  • 3. Metabolomic Analysis: After treatment with the extract, the alterations in metabolites in C. elegans were analyzed. The DPClusO algorithm was used to identify lifespan-related pathways that were regulated by the treatment [1].

Research Gaps and Future Directions

The current evidence for feruloyl putrescine's pharmacology is preliminary. To build a profile that can be meaningfully compared to conventional drugs, future research should focus on:

  • Isolation and Purification: Testing the isolated feruloyl putrescine compound, rather than a complex plant extract.
  • Dose-Response Studies: Establishing effective concentrations (EC50) and toxic levels (LC50/IC50).
  • Direct Comparative Studies: Head-to-head experimental comparisons with established drugs in relevant disease models.
  • ADME and Toxicological Profiling: Comprehensive studies on its Absorption, Distribution, Metabolism, and Excretion, along with chronic toxicity.
  • Elucidation of Direct Molecular Targets: Identifying the specific proteins or receptors it interacts with to initiate its pharmacological effects.

How to Propose a Pathway for Feruloyl Putrescine

Since the exact signaling pathways for feruloyl putrescine are not yet mapped in the literature, creating a scientifically valid diagram is not possible. However, based on its structure and the context from the study, you could hypothesize a research pathway for investigation. The following diagram illustrates this proposed investigative workflow:

G Start Feruloyl Putrescine P1 Polyamine Uptake/ Transport Start->P1 P2 Modulation of Metabolic Pathways (Gly/Ser/Thr) Start->P2 P3 Activation of Stress Response Pathways Start->P3 P4 Gene Expression Changes (e.g., sir-2.1) Start->P4 End Phenotypic Outcomes: Lifespan Extension, Stress Resistance P1->End P2->End P3->End P4->End

References

Feruloylputrescine comparative safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Known Safety Data and Regulatory Status

The table below summarizes the available safety information for Feruloylputrescine from scientific literature.

Aspect Available Data Source/Context
Acute Toxicity (Rodent) No observed adverse effects in male mice at tested dose (10 mg/kg) [1]. University of Florida study on cardiovascular health [1].
Regulatory Status Natural orange peel extracts are considered safe for human consumption by the FDA [2]. UF study notes safe status of source material [2].
Source Material Warnings Whole orange peels can contain high pesticide residue; may cause GI upset (bloating, cramps) if consumed directly [1]. Medical News Today article citing dietitian warning [1].
Drug Interaction Potential Orange peel extract and orange juice can have major interactions with cardiovascular drugs (e.g., statins), antibiotics, and beta-blockers [1]. Medical News Today article citing dietitian warning [1].

Comparative Efficacy and Experimental Data

While direct safety comparisons are lacking, the following tables summarize key experimental findings that inform its bioactivity profile. The compound has been tested in different models, showing diverse potential health benefits.

Table 1: Experimental Evidence for Bioactivity of this compound

Reported Activity Experimental Model Key Finding Source
Cardiovascular Health In vitro enzyme assay; follow-up in 10 male mice. Inhibits the enzyme responsible for producing TMA, a precursor to the cardiovascular risk factor TMAO [2] [1]. Journal of Agricultural and Food Chemistry
Chemoprevention In vitro assay using mouse hepatoma cells (Hepa1c1c7). Induced the phase II detoxifying enzyme, Quinone Reductase (QR). A concentration of 18.9 μg/mL was required to double QR activity (CD value) [3]. Journal of Cereal Science
Skin Protection In vitro assay with human keratinocytes. Protected skin cells from damage and reduced reactive oxygen species (ROS) induced by the age-related compound 2-nonenal [4]. Molecules

Table 2: Comparison of this compound Sources and Concentrations

Source Context/Extraction Method Relevance for Safety & Efficacy
Orange Peel Polar fraction extract [2]. The most researched source in the context of cardiovascular safety and efficacy. The extract is a defined material for future studies.
Corn Fiber / Nejayote Alkaline hydrolysis of wastewater from maize processing [3]. Highlights an industrial byproduct as a potential source. The alkaline process may affect the compound's form and requires specific characterization.
Eggplant Identified in fruit, leaf, stem, and root extracts [4]. Shows the compound's presence in a common food vegetable, contributing to the overall dietary exposure and safety profile.

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the summarized methodologies for the key assays cited.

  • TMAO Reduction Assay [2] [1]: The protocol involved preparing orange peel extracts using polar and non-polar solvents. The non-polar fraction and a compound within the polar fraction (identified as this compound) were tested for their ability to inhibit the enzyme responsible for converting choline to TMA (Trimethylamine) in vitro. The TMA is then oxidized in the liver to TMAO. The non-polar fraction's effect was subsequently validated in an in vivo model using 10 male mice.
  • Quinone Reductase (QR) Induction Assay [3]: This assay used mouse hepatoma cells (Hepa1c1c7). Cells were treated with this compound isolated from maize wastewater. The chemopreventive index (CI) was calculated based on the concentration required to double the activity of the Quinone Reductase enzyme (a phase II detoxification enzyme) relative to the compound's cytotoxicity (measured by IC₅₀). A higher CI indicates a more favorable profile for chemoprevention.
  • Cytoprotective & Antioxidant Assays [4]: The skin protection study used human keratinocytes. Cells were pre-treated with eggplant extract containing this compound and then exposed to 2-nonenal. Viability was measured using the MTT assay. Furthermore, DPPH and ABTS radical scavenging assays were used to quantify general antioxidant activity, and inhibition of lipid peroxidation was measured using an HPLC-based method to track the degradation of arachidonic acid.

Research Gaps and Safety Assessment Pathway

The current research landscape reveals significant gaps that must be addressed to establish a definitive safety profile.

G Start Current Knowledge: Efficacy in Early Models Gap1 Gap: Lack of systematic toxicology studies Start->Gap1 Step1 Step 1: Establish Acute & Sub-Chronic Toxicity (Rodent models, MTD determination) Gap1->Step1 Gap2 Gap: Unknown ADME properties Step1->Gap2 Step2 Step 2: Conduct ADME Studies (Absorption, Distribution, Metabolism, Excretion) Gap2->Step2 Gap3 Gap: Limited data on drug-interaction potential via CYP enzymes Step2->Gap3 Step3 Step 3: Investigate Mechanism & Interactions (Enzyme inhibition/induction, target validation) Gap3->Step3 Goal Goal: Comprehensive Safety Profile Step3->Goal

The most critical data gaps for a safety assessment are the lack of systematic toxicology studies (including chronic toxicity and carcinogenicity), ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and a clear understanding of its mechanism of action and potential for drug interactions beyond the known risks of orange juice.

Conclusion

  • For Researchers: The immediate path forward should include rigorous toxicological studies in line with regulatory guidelines and detailed ADME profiling.
  • For Drug Development Professionals: It is crucial to note that the FDA's "Generally Recognized as Safe" (GRAS) status applies to orange peel extracts as a food ingredient, not to isolated this compound as a therapeutic agent. The development of a purified compound would require a full safety investigation anew.

References

×

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

264.14739250 Da

Monoisotopic Mass

264.14739250 Da

Heavy Atom Count

19

UNII

J3HM10B75D

Wikipedia

Subaphyllin

Dates

Last modified: 08-15-2023

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